Saracatinib
描述
This compound has been investigated for the treatment of Cancer, Osteosarcoma, Ovarian Cancer, Fallopian Tube Cancer, and Primary Peritoneal Cancer.
This compound is an orally available 5-, 7-substituted anilinoquinazoline with anti-invasive and anti-tumor activities. This compound is a dual-specific inhibitor of Src and Abl, protein tyrosine kinases that are overexpressed in chronic myeloid leukemia cells. This agent binds to and inhibits these tyrosine kinases and affects cell motility, cell migration, adhesion, invasion, proliferation, differentiation, and survival. Specifically, this compound inhibits Src kinase-mediated osteoclast bone resorption.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 20 investigational indications.
inhibits c-Src and Abl kinases
See also: this compound Difumarate (active moiety of).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClN5O5/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKYUETWWIPKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191355 | |
| Record name | Saracatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379231-04-6 | |
| Record name | Saracatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379231-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saracatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379231046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saracatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Saracatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARACATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KD24QGH76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Saracatinib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saracatinib (AZD0530) is a potent, orally bioavailable small molecule inhibitor targeting the Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2] Aberrant activation of these non-receptor tyrosine kinases is a frequent event in a multitude of human cancers, driving key oncogenic processes including proliferation, survival, migration, and invasion. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its primary targets, downstream signaling consequences, and cellular effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in oncology research and the development of targeted therapies.
Introduction to this compound
This compound is an anilinoquinazoline derivative that functions as a dual-specific inhibitor by competing with ATP for the binding site on Src and Abl kinases.[2][3] This inhibition leads to the downregulation of numerous signaling pathways implicated in tumorigenesis and metastasis.[4] Initially developed by AstraZeneca for oncological indications, its therapeutic potential is also being explored in other diseases, including Alzheimer's disease and idiopathic pulmonary fibrosis.[1][5] In the context of cancer, this compound has demonstrated anti-tumor activity in a variety of preclinical models, including those for gastric, colorectal, breast, and prostate cancer.[3][6][7]
Core Mechanism of Action: Targeting Src Family Kinases and Abl
The primary mechanism of action of this compound is the competitive and reversible inhibition of the kinase activity of SFKs and Abl.[6]
Inhibition of Src Family Kinases (SFKs)
SFKs are a group of non-receptor tyrosine kinases that includes Src, Fyn, Lyn, Lck, Yes, Hck, Fgr, and Blk.[7] These kinases play a pivotal role in relaying signals from cell surface receptors, such as growth factor receptors and integrins, to intracellular pathways that control fundamental cellular processes.[8] this compound potently inhibits several members of the SFK family.
Inhibition of Abl Kinase
In addition to SFKs, this compound also inhibits the kinase activity of Abl. The fusion protein BCR-Abl, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML).[2] By targeting Abl, this compound has shown efficacy in preclinical models of CML.[1]
Data Presentation: Potency and Cellular Activity
The inhibitory activity of this compound has been quantified against various kinases and cancer cell lines. The following tables summarize these findings.
Table 1: Inhibitory Activity of this compound against Src Family and other Kinases
| Kinase | IC50 (nM) |
| c-Src | 2.7 |
| c-Yes | 4-10[2] |
| Fyn | 4-10[2] |
| Lyn | 4-10[2] |
| Lck | 4-10[2] |
| Fgr | 4-11[1] |
| Blk | 4-11[1] |
| v-Abl | 30[3] |
| EGFR | 66[3] |
| c-Kit | 200[3] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.22[1] |
| Various | Colon, Prostate, Lung | 0.2 - 0.7 |
| SNU216 | Gastric Cancer | < 1 |
| NCI-N87 | Gastric Cancer | < 1 |
| A549 (migration) | Lung Cancer | 0.14[1] |
| H508 | Colorectal Cancer | < 1[7] |
| LS180 | Colorectal Cancer | < 1[7] |
| LS174T | Colorectal Cancer | < 1[7] |
Signaling Pathways Modulated by this compound
By inhibiting its primary targets, this compound instigates a cascade of downstream effects on critical signaling pathways that are frequently dysregulated in cancer.
Src/FAK Signaling Axis
The interaction between Src and Focal Adhesion Kinase (FAK) is crucial for cell adhesion, migration, and invasion. This compound disrupts this axis by inhibiting Src-mediated phosphorylation of FAK.[3]
Downregulation of HER Family and Oncogenic Pathways
In certain cancer types, such as HER2-amplified gastric cancer, this compound has been shown to downregulate the activity of the HER family of receptor tyrosine kinases and their downstream signaling pathways.[3]
Cellular Effects of this compound in Cancer
The inhibition of these key signaling pathways by this compound translates into several observable anti-cancer effects at the cellular level.
Inhibition of Cell Proliferation and Viability
This compound exhibits variable anti-proliferative activity across a range of cancer cell lines, with IC50 values typically in the sub-micromolar to low micromolar range.[1]
Induction of G1 Cell Cycle Arrest
Treatment with this compound can lead to an accumulation of cells in the G1 phase of the cell cycle, thereby halting cell division.[7]
Induction of Apoptosis
This compound has been shown to induce programmed cell death (apoptosis) in sensitive cancer cell lines. This effect can be mediated by the induction of pro-apoptotic proteins like Bim.[3]
Inhibition of Cell Migration and Invasion
A consistent and potent effect of this compound is the inhibition of cancer cell migration and invasion, which are critical steps in the metastatic process.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) and a vehicle control (e.g., DMSO) for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of its target proteins and downstream effectors.
Protocol:
-
Culture cancer cells and treat with this compound at various concentrations for a specified time (e.g., 6 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Src, Src, p-FAK, FAK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Protocol:
-
Treat cancer cells with this compound at the desired concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye such as Propidium Iodide (PI).
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.
Protocol:
-
Treat cells with this compound for a specified duration (e.g., 48 hours).
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A to degrade RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Cell Migration and Invasion Assays
These assays, often performed using Boyden chambers, assess the impact of this compound on the migratory and invasive potential of cancer cells.
Protocol:
-
For invasion assays, coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, the insert is left uncoated.
-
Seed cancer cells in serum-free medium in the upper chamber. This compound can be added to the cells at this stage.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Remove the non-migrated/non-invaded cells from the upper surface of the insert.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the insert.
-
Count the stained cells under a microscope or quantify the stain after extraction.
Conclusion
This compound is a potent dual inhibitor of Src family kinases and Abl kinase with significant anti-cancer activity in a range of preclinical models. Its mechanism of action involves the disruption of key signaling pathways that are fundamental to cancer cell proliferation, survival, and motility. The in-depth understanding of its molecular targets and cellular effects, as outlined in this guide, provides a strong rationale for its continued investigation as a therapeutic agent in oncology, both as a monotherapy and in combination with other anti-cancer drugs. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further elucidate the role of Src/Abl signaling in cancer and to evaluate the efficacy of novel targeted therapies.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Guide to Western Blot Reagents | Rockland [rockland.com]
- 4. cdn.origene.com [cdn.origene.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. protocols.io [protocols.io]
AZD0530 (Saracatinib): A Technical Guide to Src Kinase Inhibition and Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AZD0530, also known as saracatinib, a potent and selective dual inhibitor of Src family kinases (SFKs) and Abl kinase. This document details the mechanism of action, downstream signaling pathways, and provides detailed experimental protocols for researchers investigating the therapeutic potential of this compound.
Core Mechanism of Action
AZD0530 is an orally bioavailable small molecule that competitively and reversibly binds to the ATP-binding site of Src kinases, thereby inhibiting their catalytic activity.[1] Src, a non-receptor tyrosine kinase, is a critical signaling node that integrates signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins.[2] By inhibiting Src, AZD0530 effectively blocks the phosphorylation of downstream substrates, leading to the disruption of multiple oncogenic signaling pathways involved in cell proliferation, survival, migration, and invasion.[3]
Quantitative Data: Inhibitory Activity of AZD0530
The inhibitory potency of AZD0530 has been characterized against a panel of kinases, demonstrating high affinity for Src family members.
| Kinase | IC50 (nM) | Reference(s) |
| c-Src | 2.7 | [4][5][6] |
| c-YES | 4 | [7] |
| Fyn | 4-10 | [4][7] |
| Lyn | 5 | [4] |
| Lck | <4 | [7] |
| Blk | 4-10 | [4] |
| Fgr | 4-10 | [4] |
| v-Abl | 30 | [6][8] |
| EGFR | 66 | [8] |
| c-Kit | 200 | [8] |
Table 1: In vitro inhibitory activity of AZD0530 against a panel of kinases. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
The anti-proliferative activity of AZD0530 has been evaluated in various cancer cell lines, with IC50 values typically in the sub-micromolar to low micromolar range.[9]
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| K562 | Leukemia | 0.22 | [9] |
| PC-9 | Non-small-cell lung | 0.23 | |
| A549 | Lung Cancer | 0.14 (migration) | |
| Various | Colon, Prostate, Lung | 0.2-0.7 | [2] |
Table 2: Anti-proliferative and anti-migratory activity of AZD0530 in various human cancer cell lines.
Signaling Pathways Modulated by AZD0530
Inhibition of Src by AZD0530 leads to the modulation of several critical downstream signaling pathways implicated in cancer progression.
Src Kinase Activation and Inhibition by AZD0530
Src kinase activity is tightly regulated. Activation typically involves the dephosphorylation of a C-terminal inhibitory tyrosine residue (Tyr527) and autophosphorylation at an active site tyrosine (Tyr416).[10] Various upstream signals from receptor tyrosine kinases (RTKs) and integrins can trigger this activation. AZD0530 binds to the ATP pocket of the active kinase, preventing the transfer of phosphate to its substrates.
Caption: Figure 1. Mechanism of Src activation and inhibition by AZD0530.
Downstream Signaling Cascades
The inhibition of Src by AZD0530 disrupts several key signaling cascades that are crucial for cancer cell pathophysiology.
Caption: Figure 2. Downstream signaling pathways affected by AZD0530.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of AZD0530's effects.
In Vitro Kinase Inhibition Assay
This assay measures the ability of AZD0530 to inhibit the phosphorylation of a substrate by a purified kinase.
Materials:
-
Purified recombinant Src kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP solution
-
AZD0530 stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of AZD0530 in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted AZD0530 or DMSO (vehicle control).
-
Add 2 µL of Src kinase diluted in kinase buffer.
-
Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction. The final concentrations should be optimized, for example, 100 µM ATP and a suitable concentration of the substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.[11]
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Caption: Figure 3. Experimental workflow for the in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of AZD0530 on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
AZD0530 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of AZD0530 (and a DMSO vehicle control) for a specified period (e.g., 72 hours). The final volume in each well should be consistent (e.g., 100 µL).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4][13]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][13]
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Figure 4. Experimental workflow for the MTT cell viability assay.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of Src and its downstream targets in response to AZD0530 treatment.
Materials:
-
Cancer cell lines
-
AZD0530
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Culture cells and treat with the desired concentrations of AZD0530 for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature. For phospho-specific antibodies, 5% BSA in TBST is often recommended.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
Caption: Figure 5. Experimental workflow for Western blot analysis.
Conclusion
AZD0530 (this compound) is a well-characterized inhibitor of Src family kinases with potent anti-proliferative and anti-migratory effects in various cancer models. Its mechanism of action involves the direct inhibition of Src kinase activity, leading to the suppression of key downstream signaling pathways, including those mediated by FAK, STAT3, PI3K/AKT, and Ras/MAPK. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of AZD0530 and to explore its efficacy in different preclinical and clinical settings. The continued study of this and other Src inhibitors is crucial for the development of novel targeted therapies for a range of human cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | EGFR | Autophagy | BTK | Src | TargetMol [targetmol.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
Saracatinib's Effect on Abl Kinase Activity: A Technical Guide
Introduction
Saracatinib, also known as AZD0530, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the c-Src and Abl tyrosine kinases.[1][2] Developed initially by AstraZeneca for oncological applications, its mechanism of action involves the competitive inhibition of the ATP-binding site of these kinases, which are crucial mediators of various cellular processes.[2][3] Aberrant Abl kinase activity, particularly through the Bcr-Abl fusion protein, is a hallmark of certain leukemias, making it a critical target for therapeutic intervention.[4] This guide provides a detailed technical overview of this compound's inhibitory effect on Abl kinase, its impact on associated signaling pathways, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound is classified as a type II kinase inhibitor.[2] Unlike type I inhibitors that bind to the active conformation of the kinase, this compound preferentially binds to the inactive "DFG-out" conformation of the Abl kinase domain.[2] This binding stabilizes the inactive state, preventing the conformational changes required for ATP binding and subsequent substrate phosphorylation. X-ray crystallography studies have shown that this compound occupies the ATP-binding pocket, extending into an adjacent hydrophobic pocket that becomes accessible only in the inactive conformation.[2] This mode of inhibition is identical for both Src and Abl kinases.[2] By blocking the kinase activity of Abl, this compound effectively disrupts downstream signaling pathways that regulate cell proliferation, survival, migration, and adhesion.[1][5]
Quantitative Data: Kinase Inhibition Profile
The inhibitory potency of this compound against Abl and other kinases is typically quantified by the half-maximal inhibitory concentration (IC50). The data below, compiled from various cell-free and cell-based assays, demonstrates this compound's high affinity for Abl and Src family kinases (SFKs).
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| c-Abl | 30 | Cell-free | [1][2][6] |
| v-Abl | 30 | Cell-free | [7][8] |
| c-Src | 2.7 | Cell-free | [1][6][9] |
| c-YES | 4 | Cell-free | [6][9] |
| LCK | <4 | Cell-free | [6][9] |
| Fyn | 4-10 | Cell-free | [9] |
| Lyn | 5 | Cell-free | [9] |
| Blk | 11 | Cell-free | [6][9] |
| Fgr | 4-10 | Cell-free | [9] |
| EGFR | 66 | Cell-free | [6] |
| c-Kit | 200 | Cell-free | [6] |
| CSK | >1000 | Cell-free | [6] |
Signaling Pathways Affected by this compound
The primary therapeutic rationale for Abl kinase inhibition is the disruption of the Bcr-Abl signaling pathway, which is constitutively active in Philadelphia chromosome-positive (Ph+) leukemias like Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[4] this compound effectively down-regulates the activation of survival signaling pathways driven by Bcr-Abl.[4]
Experimental Protocols
Evaluating the effect of this compound on Abl kinase activity involves a series of in vitro and cell-based assays.
Kinase Activity Assay (Enzyme-Linked Immunosorbent Assay - ELISA)
This assay quantifies the direct inhibitory effect of this compound on purified Abl kinase.
-
Objective: To determine the IC50 value of this compound for Abl kinase.
-
Materials: Recombinant Abl kinase catalytic domain, biotinylated peptide substrate (e.g., poly-Glu-Tyr), ATP, 96-well plates coated with streptavidin, anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), TMB substrate, stop solution, and this compound at various concentrations.
-
Procedure:
-
Coat 96-well plates with streptavidin and incubate with the biotinylated peptide substrate.
-
In a separate plate, prepare the kinase reaction mixture containing Abl kinase, ATP, and varying concentrations of this compound (e.g., 0.001 to 10 µM) or DMSO as a vehicle control.[9]
-
Incubate the reaction mixture to allow for kinase activity.
-
Transfer the reaction mixture to the substrate-coated plate and incubate to allow the kinase to phosphorylate the substrate.
-
Wash the wells to remove non-bound components.
-
Add HRP-conjugated anti-phosphotyrosine antibody and incubate.
-
Wash the wells again and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Phospho-Abl and Downstream Targets
This method assesses the inhibition of Abl kinase activity within a cellular context by measuring the phosphorylation status of its substrates.
-
Objective: To determine the effect of this compound on the phosphorylation of Bcr-Abl and its downstream effector CrkL in Ph+ leukemia cells.
-
Materials: Ph+ leukemia cell line (e.g., BV173, SupB15), cell lysis buffer, protein quantification assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (anti-phospho-Bcr-Abl, anti-Abl, anti-phospho-CrkL, anti-CrkL, anti-β-actin), HRP-conjugated secondary antibodies, and enhanced chemiluminescence (ECL) substrate.[4]
-
Procedure:
-
Culture Ph+ leukemia cells and treat with various concentrations of this compound (e.g., 0.2, 1, 5 µM) for a specified time (e.g., 6 hours).[3]
-
Harvest the cells and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the impact of Abl kinase inhibition on the viability and proliferation of cancer cells.
-
Objective: To evaluate the growth-inhibitory effects of this compound on Ph+ leukemia cell lines.
-
Materials: Ph+ leukemia cell lines, 96-well plates, cell culture medium, this compound, and MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere or stabilize for 24 hours.[3]
-
Treat the cells with a range of this compound concentrations (e.g., 0.001 to 10 µmol/L) for 72 hours.[3]
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
Experimental and Logical Workflow
The evaluation of a kinase inhibitor like this compound follows a logical progression from biochemical assays to cellular and in vivo models.
Conclusion
This compound is a potent, type II dual inhibitor of Src and Abl kinases with an IC50 of 30 nM for Abl.[1][2] Its mechanism of action involves stabilizing the inactive kinase conformation, thereby preventing ATP binding and downstream signaling.[2] This inhibition has been shown to be effective in down-regulating the oncogenic Bcr-Abl signaling pathway, leading to reduced cell proliferation and induction of apoptosis in Philadelphia chromosome-positive leukemia cells.[4] The comprehensive preclinical evaluation, employing a range of biochemical and cellular assays, validates this compound's activity against Abl kinase and underscores its potential as a therapeutic agent in malignancies driven by aberrant Abl signaling.
References
- 1. This compound | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dual Drug Repurposing: The Example of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The effect of the dual Src/Abl kinase inhibitor AZD0530 on Philadelphia positive leukaemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. adooq.com [adooq.com]
- 7. 5alphareductaseinhibitor.com [5alphareductaseinhibitor.com]
- 8. iy-5511.com [iy-5511.com]
- 9. selleckchem.com [selleckchem.com]
In vitro evaluation of Saracatinib's anti-proliferative effects
An In-Depth Technical Guide to the In Vitro Anti-proliferative Effects of Saracatinib
Introduction
This compound (AZD0530) is an orally available, dual-specific inhibitor of Src and Abl protein tyrosine kinases.[1][2][3] As a member of the anilinoquinazoline class of compounds, it functions as an ATP-competitive inhibitor, blocking the kinase activity that is crucial for various cellular processes.[4][5] Src family kinases (SFKs) are non-receptor tyrosine kinases that act as key integration points for signaling pathways controlling cell proliferation, migration, adhesion, and survival.[6] Dysregulation and overexpression of Src are implicated in the progression of numerous cancers, making it a significant therapeutic target.[6][7] This technical guide provides a comprehensive overview of the in vitro evaluation of this compound's anti-proliferative effects, detailing its impact on various cancer cell lines, the experimental protocols used for its assessment, and the signaling pathways it modulates.
Data Presentation: Anti-proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The anti-proliferative activity of this compound has been evaluated across a wide range of human cancer cell lines, with IC50 values showing considerable variability depending on the cancer type and specific cell line.[8] The data below is summarized from multiple in vitro studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Assay Type | Notes |
| Leukemia | K562 | 0.22 | MTS | Bcr-Abl-driven cell line.[7][8] |
| Leukemia | CTV-1 | 0.061 | Growth Inhibition | |
| Leukemia | LAMA-84 | 0.160 | Growth Inhibition | |
| Leukemia | MEG-01 | 0.237 | Growth Inhibition | |
| Leukemia | HL60 | 10.64 | MTT | |
| Leukemia | HL60/adr | 12.37 | MTT | Doxorubicin-resistant.[9] |
| Colorectal | LS180 | 0.5 | SRB | Considered sensitive.[10] |
| Colorectal | H508 | 0.5 | SRB | Considered sensitive.[10] |
| Colorectal | LS174T | 0.5 | SRB | Considered sensitive.[10] |
| Ovarian | Panel of 13 lines | 0.53 - 8.22 | MTT | Sensitive lines defined as IC50 ≤ 1.0 µM.[11] |
| Gastric | SNU216, NCI-N87 | Sensitive | MTT | Characterized by elevated p-Src and p-FAK.[4] |
| Gastric | SNU16 | Resistant | MTT | |
| Cervical | HeLa | 43.12 | MTT | |
| Cervical | HeLa/v200 | 51.37 | MTT | |
| Breast | MCF-7 | 37.85 | MTT | |
| Breast | MCF-7/adr | 49.71 | MTT | Doxorubicin-resistant.[9] |
| General | Various Lines | 0.2 - 10 | Not Specified | General range across multiple cancer types.[7][8] |
Note: Assay conditions such as drug exposure time (typically 72-120 hours) and specific protocol variations can influence IC50 values.[4][10][11]
Experimental Protocols
Standardized protocols are essential for the reliable in vitro evaluation of anti-proliferative agents. The following are detailed methodologies for key experiments used to assess this compound's efficacy.
Cell Viability and Proliferation Assays
These assays measure the number of viable cells in a population after exposure to a compound. They rely on the metabolic activity of living cells.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.[4][11]
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.001 to 10 µmol/L) and a vehicle control (DMSO).[4][11]
-
Incubation: Incubate the plates for a specified duration, typically 72 to 120 hours, at 37°C in a humidified atmosphere with 5% CO2.[4][11]
-
Reagent Addition: Add MTT solution to each well and incubate for approximately 4 hours at 37°C.[4]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a similar, second-generation tetrazolium dye assay that produces a water-soluble formazan product, eliminating the need for a solubilization step.[8]
3. Sulforhodamine B (SRB) Assay
This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the unbound dye by washing with 1% acetic acid and air dry the plates.
-
Solubilization: Add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at approximately 510 nm.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases (G1, S, G2/M) of the cell cycle. This compound has been shown to induce G1 phase cell cycle arrest in sensitive cell lines.[10]
-
Cell Culture and Treatment: Culture sensitive and resistant cells and treat them with this compound (e.g., 1 µmol/L) or a vehicle control for 48 hours.[10]
-
Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C.
-
Staining: Rehydrate the cells in PBS and treat with RNase A to degrade RNA. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate this compound's mechanism of action, the signaling pathways it targets, and a typical experimental workflow.
Caption: this compound competitively inhibits the ATP-binding site of Src kinase.
Caption: Overview of the Src signaling pathway and its inhibition by this compound.
Caption: Standard experimental workflow for in vitro cell proliferation assays.
Summary of Anti-Proliferative Effects and Mechanism
This compound exerts its anti-proliferative effects primarily by inhibiting the kinase activity of Src and, to a lesser extent, Abl.[1][12] This inhibition disrupts multiple downstream signaling pathways critical for cancer cell growth and survival.
-
Inhibition of Key Signaling Pathways: Src is a central node in cellular signaling, integrating signals from growth factor receptors and integrins to control processes like proliferation and migration.[4][6] By blocking Src, this compound effectively downregulates major oncogenic pathways, including the PI3K/AKT, Ras/Raf/MEK/ERK, and JAK/STAT pathways.[4][13] Studies have shown that in sensitive cells, this compound treatment reduces the phosphorylation of Src (at Y416) and its downstream substrate FAK (at Y861, Y397, and Y925).[4]
-
Induction of Cell Cycle Arrest: The anti-proliferative activity of this compound in sensitive cell lines is often mediated by cell cycle arrest rather than the induction of apoptosis.[10] For example, treatment of sensitive colorectal cancer cells (H508 and LS174T) resulted in a significant increase in the G1 cell population, indicating a block in the G1/S transition.[10]
-
Variable Efficacy: The sensitivity of cancer cells to this compound is highly variable. This variability is linked to the dependency of the cancer cells on Src signaling.[4] Cell lines with increased basal activation of the Src and FAK pathways, such as certain gastric and colorectal cancer cells, tend to be more sensitive to the drug.[4] In contrast, many other cell lines exhibit resistance, with IC50 values that are not clinically achievable.[9][11] This suggests that biomarkers, such as the phosphorylation status of Src and FAK, could be crucial for predicting sensitivity to this compound.[4]
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase II trial of this compound (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Array and Fluorescence In situ Hybridization Biomarkers of Activity of this compound (AZD0530), a Src Inhibitor, in a Preclinical Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTTG1 Levels Are Predictive of this compound Sensitivity in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. 5alphareductaseinhibitor.com [5alphareductaseinhibitor.com]
Saracatinib's Role in Alzheimer's Disease Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles. These pathologies lead to synaptic dysfunction and neuronal loss, resulting in cognitive decline. Saracatinib (AZD0530), a dual inhibitor of Src family kinases (SFKs) and Bcr-Abl tyrosine kinases with high potency for Fyn kinase, has emerged as a potential therapeutic agent for AD. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the investigation of this compound's role in mitigating Alzheimer's disease pathology. It details the underlying mechanism of action, summarizes key experimental findings in structured tables, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Mechanism of Action: Targeting the Fyn Kinase Signaling Cascade
This compound's therapeutic potential in Alzheimer's disease stems from its ability to inhibit Fyn kinase, a non-receptor tyrosine kinase belonging to the Src family.[1][2] Fyn kinase is a critical mediator in the pathogenic signaling cascade initiated by soluble Aβ oligomers.[3]
The proposed mechanism of action is as follows:
-
Aβ Oligomer Binding: Soluble Aβ oligomers, considered the most neurotoxic species, bind with high affinity to the cellular prion protein (PrPC) located on the neuronal surface.[3]
-
Fyn Kinase Activation: This binding event triggers the activation of intracellular Fyn kinase.[3]
-
Downstream Signaling: Activated Fyn kinase then phosphorylates multiple downstream substrates, including the NR2B subunit of the NMDA receptor and tau protein.[2][4]
-
Synaptic Dysfunction and Tau Pathology: The phosphorylation of these substrates leads to synaptic dysfunction, excitotoxicity, and contributes to the hyperphosphorylation and aggregation of tau, thereby linking the two primary pathologies of Alzheimer's disease.[2][5]
By inhibiting Fyn kinase, this compound is hypothesized to disrupt this pathological cascade, thereby preventing or reversing synaptic deficits and mitigating tau pathology.[6]
Signaling Pathway Diagram
Caption: Fyn kinase signaling pathway in Alzheimer's disease and the inhibitory action of this compound.
Preclinical Evidence in Alzheimer's Disease Models
Preclinical studies utilizing transgenic mouse models of Alzheimer's disease, primarily the APPswe/PS1dE9 (APP/PS1) model which develops amyloid plaques and cognitive deficits, have provided strong evidence for the therapeutic potential of this compound.
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Cognitive Function (Morris Water Maze) | APP/PS1 Mice | This compound (oral gavage) | Reversal of spatial learning and memory deficits. | [7][8] |
| Synaptic Density (11C-UCB-J PET) | APP/PS1 Mice | This compound (41 ± 11 days) | Significant increase in hippocampal SUVR(WB) (p=0.037), normalizing the deficit compared to wild-type mice. | [9] |
| Synaptic Density (Immunohistochemistry) | APP/PS1 Mice | This compound | Rescued synapse density. | [10] |
| Tau Pathology (Western Blot) | APP/PS1 Mice | This compound | Suppression of Tau aggregation. | [10] |
| Fyn Kinase Inhibition (in vitro) | Recombinant Fyn | This compound | IC50 of 10 nM. | [1] |
Clinical Trials of this compound in Alzheimer's Disease
The promising preclinical results led to the investigation of this compound in human clinical trials for Alzheimer's disease.
Quantitative Data from Clinical Trials
| Trial Identifier | Phase | Dosage | Duration | Key Findings | Reference |
| NCT01864655 | 1b | 50 mg, 100 mg, 125 mg daily | 4 weeks | Safe and well-tolerated. Achieved CNS penetration with 100 mg and 125 mg doses resulting in CSF levels corresponding to efficacious doses in mouse models. No significant effect on clinical efficacy measures. | [11][12][13] |
| NCT02167256 | 2a | 100 mg or 125 mg daily | 52 weeks | Did not meet primary endpoints for changes in cognition (ADAS-Cog13) and function (ADCS-ADL). Showed a non-significant trend toward reduced decline in cerebral glucose metabolism (FDG-PET) in certain brain regions. | [11] |
Detailed Experimental Protocols
Fyn Kinase Activity Assay
This protocol is adapted from commercially available kinase assay kits.
Objective: To determine the in vitro inhibitory activity of this compound on Fyn kinase.
Materials:
-
Recombinant human Fyn kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) control.
-
Add 20 µL of a master mix containing Fyn kinase and the Poly(Glu, Tyr) substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow: Fyn Kinase Inhibition Assay
Caption: Workflow for determining the in vitro Fyn kinase inhibitory activity of this compound.
Western Blot for Phospho-Tau in Mouse Brain
Objective: To quantify the levels of phosphorylated tau (at specific epitopes, e.g., Ser202/Thr205 recognized by the AT8 antibody) in brain homogenates from Alzheimer's model mice treated with this compound.
Materials:
-
Mouse brain tissue (hippocampus or cortex)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-phospho-tau (AT8), 1:500-1:1000 dilution
-
Primary antibody: anti-total-tau, for normalization
-
Primary antibody: anti-GAPDH or β-actin, for loading control
-
HRP-conjugated secondary antibody (anti-mouse or anti-rabbit)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Homogenize brain tissue in lysis buffer on ice.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., AT8) overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-tau signal to total tau or a loading control.
Immunohistochemistry for Synaptic Density (PSD-95)
Objective: To quantify the density of postsynaptic terminals in the brains of Alzheimer's model mice treated with this compound.
Materials:
-
Mouse brains, fixed by transcardial perfusion with 4% paraformaldehyde (PFA)
-
Cryoprotectant solution (e.g., 30% sucrose in PBS)
-
Cryostat or vibratome
-
Blocking solution (e.g., 5% normal goat serum in TBST)
-
Primary antibody: anti-PSD-95 (e.g., rabbit polyclonal), diluted in blocking solution.
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Perfuse mice with PBS followed by 4% PFA.
-
Post-fix the brains in 4% PFA overnight, then cryoprotect in 30% sucrose.
-
Section the brains (e.g., 40 µm thick) using a cryostat or vibratome.
-
Permeabilize and block the free-floating sections in blocking solution.
-
Incubate the sections with the primary anti-PSD-95 antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Counterstain with DAPI.
-
Mount the sections on slides with mounting medium.
-
Acquire images of the brain region of interest (e.g., hippocampus) using a confocal microscope.
-
Quantify the number and density of PSD-95-positive puncta using image analysis software.
Experimental Workflow: Synaptic Density Quantification
References
- 1. Morris water maze [bio-protocol.org]
- 2. Morris water maze test [bio-protocol.org]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. 18F‐FDG PET for the early diagnosis of Alzheimer’s disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. Choose language | Drupal [jhm.qa00.mdedge.com]
- 9. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of this compound in a Mouse Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual Drug Repurposing: The Example of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase Ib multiple ascending dose study of the safety, tolerability, and central nervous system availability of AZD0530 (this compound) in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asu.elsevierpure.com [asu.elsevierpure.com]
Saracatinib: A Technical Deep Dive into a Novel Investigational Therapy for Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need.[1][2] Current approved therapies, nintedanib and pirfenidone, slow disease progression but do not halt or reverse fibrosis and are associated with considerable side effects.[1][2][3][4] Saracatinib (AZD0530), a potent and selective Src family kinase (SFK) inhibitor originally developed for oncology, has emerged as a promising candidate for IPF treatment.[2][5][6] This was prompted by an innovative in silico, data-driven approach that identified a strong link between the transcriptomic signatures of IPF and the cellular perturbations induced by this compound.[2][5][7] Preclinical studies have demonstrated that this compound's anti-fibrotic efficacy is comparable or superior to current standard-of-care treatments in various models.[1][2][5][8] A Phase 1b/2a clinical trial, "this compound in the Treatment of Idiopathic Pulmonary Fibrosis (STOP-IPF)," is currently underway to evaluate its safety, tolerability, and efficacy in IPF patients.[1][3][4][9][10] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and clinical development of this compound for pulmonary fibrosis.
Mechanism of Action: Targeting Src Family Kinases in Fibrosis
This compound is a dual kinase inhibitor with selective activity against Src family kinases (SFKs) and Bcr-Abl tyrosine kinase.[3] In the context of pulmonary fibrosis, its therapeutic potential is primarily attributed to the inhibition of SFKs. SFKs are non-receptor tyrosine kinases that act as crucial signaling nodes in various cellular processes implicated in fibrosis, including myofibroblast differentiation, extracellular matrix (ECM) deposition, and inflammatory responses.[5][8]
The pathogenesis of IPF is thought to involve recurrent lung injury and aberrant repair processes, leading to the activation of pro-fibrotic signaling pathways.[5][8] Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. Upon binding to its receptor, it initiates a signaling cascade that heavily relies on SFK activity.[2][5] this compound effectively inhibits TGF-β-induced Src kinase activation, thereby blocking downstream fibrotic responses.[2][5]
Transcriptomic analyses have revealed that this compound uniquely alters gene sets associated with key fibrotic pathways, including:
-
TGF-β Signaling: this compound reverses many of the gene expression changes induced by TGF-β, a key driver of fibrosis.[5][11][12]
-
Epithelial-Mesenchymal Transition (EMT): This process, where epithelial cells acquire a mesenchymal phenotype, is a significant contributor to the fibroblast population in fibrotic lungs. This compound has been shown to revert gene expression patterns associated with EMT.[5][11][12][13]
-
WNT Signaling: The WNT pathway is also implicated in fibrogenesis, and its associated gene sets are modulated by this compound.[5][11][12]
-
Extracellular Matrix Organization: this compound treatment leads to the reversal of pathways involved in the excessive deposition and organization of ECM components like collagen.[5][11][14]
-
Immune and Inflammatory Responses: The drug also appears to have immunomodulatory effects, reverting pathways related to immune cell recruitment and activation.[5][11][15]
Preclinical Efficacy
The anti-fibrotic potential of this compound has been extensively evaluated in a range of preclinical models, consistently demonstrating efficacy that is comparable or superior to the approved IPF drugs, nintedanib and pirfenidone.[1][2][5][6]
In Vitro Studies
Experiments using primary normal human lung fibroblasts (NHLFs) have shown that this compound potently inhibits TGF-β-induced fibrogenic responses.[5][8] It effectively reduces the expression of key fibrotic markers and prevents the morphological changes associated with myofibroblast differentiation.[1][8]
In Vivo Animal Models
Two distinct murine models of pulmonary fibrosis were utilized to assess this compound's in vivo efficacy: the bleomycin-induced fibrosis model and the adenovirus-TGF-β (Ad-TGF-β)-induced fibrosis model.[2][5][11]
| Model | Drug | Dosage | Key Findings | Reference |
| Bleomycin-Induced Fibrosis | This compound | 20 mg/kg (oral gavage) | Significantly attenuated pulmonary fibrosis. | [2][16] |
| Nintedanib | 60 mg/kg (oral gavage) | Significantly attenuated pulmonary fibrosis. | [2][16] | |
| Pirfenidone | 300 mg/kg (oral gavage) | Significantly attenuated pulmonary fibrosis. | [2][16] | |
| Ad-TGF-β-Induced Fibrosis | This compound | 20 mg/kg (oral gavage) | Only this compound significantly attenuated fibrosis. | [2][16] |
| Nintedanib | 60 mg/kg (oral gavage) | No significant attenuation of fibrosis. | [16] | |
| Pirfenidone | 300 mg/kg (oral gavage) | No significant attenuation of fibrosis. | [16] |
In the bleomycin model, quantitative analysis of lung homogenates showed a significant increase in collagen content in the vehicle-treated group (2.9-fold increase), which was effectively reduced by this compound.[2][5] Furthermore, this compound treatment led to a significant reduction in the gene expression of smooth muscle alpha-2 actin (Acta2) and collagen type I alpha 1 chain (Col1a1).[2][5]
Ex Vivo Human and Murine Lung Tissue
Precision-cut lung slices (PCLSs) from both the murine models and from human IPF patients who underwent lung transplantation were used to further validate the anti-fibrotic effects of this compound.[1][5] This model allows for the study of the drug's effect on intact lung tissue architecture.
| Model | Drug | Concentration | Key Findings | Reference |
| Murine PCLS (Bleomycin & Ad-TGF-β) | This compound | 0.6 µM | Significant reduction in collagen accumulation. | [2][5] |
| Nintedanib | 1 µM | Reduction in collagen accumulation. | [2][5] | |
| Pirfenidone | 1 mM | Reduction in collagen accumulation. | [2][5] | |
| Human IPF PCLS | This compound | Not specified | Reduced expression of pro-fibrotic genes and lowered collagen levels. | [1] |
Treatment of PCLSs with this compound resulted in a marked reduction in fibrotic gene expression and collagen levels, confirming its therapeutic potential in diseased human lung tissue.[1][11]
Experimental Protocols
In Vitro Fibroblast Studies
-
Cell Culture: Primary normal human lung fibroblasts (NHLFs) from at least three different donors are cultured. Experiments are typically performed on cells between passages three and five.[5]
-
Induction of Fibrosis: Fibrogenic responses are induced by stimulating the NHLFs with transforming growth factor-beta (TGF-β).[2][5]
-
Drug Treatment: Cells are treated with this compound, nintedanib, pirfenidone, or a vehicle control.
-
Analysis: The effects of the drugs are assessed by measuring changes in the expression of fibrotic genes (e.g., via qPCR), protein levels and phosphorylation status (e.g., via Western blot), and morphological changes indicative of myofibroblast differentiation (e.g., via immunofluorescence microscopy).[8]
In Vivo Murine Models of Pulmonary Fibrosis
-
Animal Model: C57Bl/6 mice are typically used.[5]
-
Induction of Fibrosis:
-
Drug Administration: Treatment with this compound (20 mg/kg), nintedanib (60 mg/kg), or pirfenidone (300 mg/kg) is initiated on day 10 post-injury and administered daily via oral gavage until day 28.[2]
-
Analysis: On day 28, lungs are harvested for analysis.[2] This includes:
Ex Vivo Precision-Cut Lung Slices (PCLS)
-
Tissue Source: PCLSs are generated from the lungs of mice from the bleomycin (Day 14) and Ad-TGF-β (Day 21) models, as well as from explanted lungs of IPF patients and healthy donors.[2][5]
-
Drug Treatment: PCLSs are cultured and treated with this compound (0.6 µM), nintedanib (1 µM), pirfenidone (1 mM), or a vehicle control for 5 days.[2][5]
-
Analysis: After 5 days of treatment, the lung slices are analyzed for changes in collagen deposition (e.g., via imaging) and the expression of fibrotic and inflammatory genes.[5][16]
Clinical Development: The STOP-IPF Trial
Based on the robust preclinical data, a Phase 1b/2a, multi-center, randomized, double-blind, placebo-controlled clinical trial was initiated to evaluate this compound in patients with IPF (ClinicalTrials.gov ID: NCT04598919).[1][9]
-
Trial Name: this compound in the Treatment of Idiopathic Pulmonary Fibrosis (STOP-IPF).[9][10]
-
Participants: The trial aims to enroll 100 individuals with IPF.[4][9][10]
-
Intervention:
-
Duration: The treatment period is 24 weeks, with a total follow-up of 28 weeks.[9]
-
Primary Objectives:
-
Secondary/Exploratory Objectives:
-
To explore the efficacy of this compound in reducing the extent of pulmonary fibrosis as measured by High-Resolution Computed Tomography (HRCT).[9]
-
To measure changes in lung function, including Forced Vital Capacity (FVC) and Diffusing Capacity of the Lung for Carbon Monoxide (DLCO).[9][17]
-
To assess changes in quality of life using questionnaires such as the St. George's Respiratory Questionnaire (SGRQ) and the Living with IPF (L-IPF) questionnaire.[9][17]
-
To identify biomarkers of Src kinase activity and fibrogenesis that could be used to monitor treatment response.[3][4]
-
Key Inclusion Criteria:
-
Age over 40 years.[18]
-
Confirmed diagnosis of IPF according to Fleischner Guidelines.[18][19]
-
Specific lung function criteria must be met.[18]
Key Exclusion Criteria:
-
Requirement for high-flow supplemental oxygen (> 4 L/min at rest).[9][17]
-
Use of pirfenidone or nintedanib within the last 4 weeks.[9][18]
Future Outlook
This compound represents a promising new therapeutic strategy for IPF, moving beyond simply slowing progression to potentially reversing key fibrotic processes.[1] Its selection through a computational, disease-agnostic approach highlights the power of modern drug repurposing methodologies.[2][5][20] The robust and consistent anti-fibrotic effects observed across a comprehensive set of preclinical models, often exceeding the efficacy of current standard-of-care drugs, provide a strong rationale for its clinical investigation.[8]
The ongoing STOP-IPF trial is a critical step in determining if the compelling preclinical findings will translate into clinical benefit for patients.[15] Successful outcomes from this trial could pave the way for a new, mechanistically distinct treatment option for a patient population with urgent needs. Furthermore, the identification of biomarkers associated with this compound's activity could enable a more personalized approach to IPF therapy in the future.[15] Given its well-characterized safety profile from previous oncology trials, this compound has the potential to be fast-tracked for clinical use in IPF, offering a new beacon of hope for patients battling this devastating disease.[21]
References
- 1. Following Computational Predictions, Scientists Demonstrate that Cancer Drug Counters Pulmonary Fibrosis < Yale School of Medicine [medicine.yale.edu]
- 2. atsjournals.org [atsjournals.org]
- 3. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. Clinical Trial to Evaluate this compound in Idiopathic Pulmonary Fibrosis [nationaljewish.org]
- 5. This compound, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. mountsinai.org [mountsinai.org]
- 11. This compound, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. Better to Be an Agnostic than a Believer (at Least in Pulmonary Fibrosis) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. clinicaltrial.be [clinicaltrial.be]
- 18. This compound for Idiopathic Pulmonary Fibrosis · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Pulmonary Fibrosis: Evaluating Cancer Drug Repurposing for IPF - Be part of the knowledge - ReachMD [reachmd.com]
An In-depth Technical Guide to the Pharmacokinetics of Saracatinib in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of Saracatinib (AZD0530), a potent dual inhibitor of Src and Abl tyrosine kinases, in various preclinical animal models. The document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development.
Pharmacokinetics of this compound in Animal Models
This compound has been evaluated in several animal models, primarily in rats and mice, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for determining appropriate dosing regimens for efficacy and toxicology studies and for translating preclinical findings to clinical settings.
Studies in adult Sprague Dawley rats have characterized the pharmacokinetic profile of this compound following oral administration. The drug is readily absorbed, reaching peak plasma concentrations approximately 6 hours after a single oral dose.[1] The half-life in rats is noted to be significantly shorter than in humans, estimated at around 7 hours, which is likely due to a higher metabolic rate in the rodent model.[1][2][3] A nonlinear relationship has been observed between the administered dose and resulting plasma concentrations.[3]
Table 1: Summary of this compound Pharmacokinetic Data in Rats
| Species/Strain | Administration Route | Dose (mg/kg) | Tmax (hours) | t1/2 (hours) | Key Findings | Reference |
| Sprague Dawley Rat | Oral Gavage | 2, 5, 20 | ~6 | ~7 | Nonlinear dose-plasma concentration relationship.[3] | [1][3] |
| Sprague Dawley Rat | In-Diet | 2.5 - 18.7 | N/A | N/A | Strong correlation between in-diet dose and serum concentrations.[4] Hippocampal concentrations were higher with in-diet vs. oral dosing.[1][2][4] | [1][2][4] |
This compound has been used extensively in mouse models for various disease indications, including pulmonary fibrosis and fibrodysplasia ossificans progressiva. While detailed pharmacokinetic parameters like Tmax and half-life are not extensively reported in the cited literature, effective oral dosing regimens have been established. Doses ranging from 2.5 mg/kg/day to 25 mg/kg/day have been shown to be well-tolerated and effective in inhibiting disease progression.[5] In studies of pulmonary fibrosis, a daily oral gavage dose of 20 mg/kg was utilized.[6]
Table 2: Summary of this compound Dosing Regimens in Mice
| Mouse Model | Administration Route | Dose (mg/kg/day) | Study Focus | Reference |
| Bleomycin-induced Pulmonary Fibrosis | Oral Gavage | 20 | Antifibrotic Efficacy | [6] |
| Ad-TGF-β-induced Pulmonary Fibrosis | Oral Gavage | 20 | Antifibrotic Efficacy | [6] |
| Fibrodysplasia Ossificans Progressiva (ACVR1R206H) | Oral Gavage | 2.5 - 10 | Inhibition of Heterotopic Ossification | [5] |
| Fibrodysplasia Ossificans Progressiva (ACVR1Q207D) | Oral Gavage | 25 | Inhibition of Heterotopic Ossification | [5] |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. The following sections describe common protocols used in the evaluation of this compound in animal models.
-
Species: Adult Sprague Dawley rats and various mouse strains have been used.[4][6]
-
Housing: Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water unless otherwise specified by the study design.
-
Oral Gavage: For single-dose or repeated-dose studies, this compound is often dissolved in a suitable vehicle and administered directly into the stomach using oral gavage.[6]
-
In-Diet Administration: For chronic studies, this compound can be incorporated directly into the animal chow. This method reduces the stress associated with repeated handling and dosing.[1][2][4] Studies have shown that this compound is stable in feed for over 4 weeks at room temperature.[1][4]
-
Blood Sampling: Blood samples are collected at various time points post-administration via methods such as tail vein or saphenous vein sampling for rats, or terminal cardiac puncture for mice. Plasma or serum is separated by centrifugation and stored at -80°C until analysis.
-
Tissue Sampling: For brain distribution studies, animals are euthanized, and brain tissue (e.g., hippocampus) is rapidly dissected, weighed, and flash-frozen or homogenized for analysis.[1][2]
-
LC-MS/MS: The concentration of this compound in plasma, serum, and tissue homogenates is typically quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This technique provides high sensitivity and specificity for accurate drug measurement.
The general workflow for conducting a preclinical pharmacokinetic study of this compound is illustrated below.
Mechanism of Action and Signaling Pathways
This compound is a potent, ATP-competitive inhibitor of Src family kinases (SFKs), including Src, Fyn, Lyn, and Lck, as well as Abl kinase.[7] By blocking the activity of these non-receptor tyrosine kinases, this compound modulates a multitude of downstream signaling pathways involved in cell proliferation, migration, adhesion, and survival.[8][9]
In preclinical models of pulmonary fibrosis, this compound has demonstrated efficacy by inhibiting key fibrotic processes. Transforming Growth Factor-beta (TGF-β) is a central mediator of fibrosis. This compound has been shown to block TGF-β-induced Src activation, thereby attenuating downstream fibrogenic responses, including myofibroblast differentiation and extracellular matrix deposition.[10][11]
Src kinase acts as a crucial node integrating signals from various pathways, including those initiated by the Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases.[9] Its inhibition by this compound can lead to the downregulation of major oncogenic signaling pathways such as PI3K/AKT, Ras/ERK (MAPK), and JAK/STAT, which contributes to its antitumor effects observed in preclinical cancer models.[9] Furthermore, this compound has been shown to modulate the Fyn-PKCδ signaling pathway, which is implicated in neuroinflammation and epileptogenesis.[12][13]
Conclusion
The pharmacokinetic profile of this compound in animal models is characterized by good oral absorption and a shorter half-life in rodents compared to humans. Dosing regimens have been successfully established for both short-term and chronic studies in rats and mice, providing a solid foundation for its preclinical evaluation in various disease models. The drug's mechanism as a potent Src kinase inhibitor allows it to modulate critical signaling pathways involved in fibrosis, cancer, and neurological disorders. This guide provides essential data and methodologies to aid researchers in designing and interpreting future preclinical studies with this compound.
References
- 1. Frontiers | Exploring the benefits of in-diet versus repeated oral dosing of this compound (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare [frontiersin.org]
- 2. Exploring the benefits of in-diet versus repeated oral dosing of this compound (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the benefits of in-diet versus repeated oral dosing of this compound (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Mechanisms of disease-modifying effect of this compound (AZD0530), a Src/Fyn tyrosine kinase inhibitor, in the rat kainate model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Saracatinib: A Technical Deep Dive into its Impact on Osteoclast Activity and Bone Resorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saracatinib (AZD0530) is a potent, orally bioavailable dual inhibitor of Src and Abl tyrosine kinases.[1] Extensive preclinical and clinical research has demonstrated its significant impact on bone metabolism, specifically through the potent inhibition of osteoclast activity and subsequent bone resorption.[2][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key quantitative data from pivotal studies, detailed experimental protocols for assessing its efficacy, and visualizations of the core signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of bone biology, oncology, and drug development.
Mechanism of Action: Inhibition of Src Kinase
This compound's primary mechanism of action in the context of bone metabolism is the inhibition of Src, a non-receptor tyrosine kinase crucial for osteoclast function.[5] Src kinase is highly expressed in mature osteoclasts and plays a pivotal role in mediating downstream signaling from the αvβ3 integrin, which is essential for osteoclast polarization and the formation of the sealing zone required for bone resorption.[2][3] Furthermore, Src is involved in the signaling cascades initiated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF), both of which are critical for osteoclast differentiation and survival.[2][3][6]
By competitively binding to the ATP-binding site of Src, this compound effectively blocks its kinase activity, leading to a disruption of the signaling pathways that govern osteoclastogenesis and resorptive function.[2][3] This results in a dose-dependent decrease in osteoclast formation, impaired ability of mature osteoclasts to resorb bone matrix, and a reduction in the overall rate of bone turnover.[2][7]
Quantitative Efficacy of this compound
The inhibitory effects of this compound on osteoclast activity and bone resorption have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Inhibition of Src Kinase and Osteoclast Activity
| Parameter | System | This compound Concentration | Result | Reference |
| Src Kinase Inhibition (IC50) | Cell-free assay | 2.7 nM | 50% inhibition of Src kinase activity | [2][3][8] |
| Abl Kinase Inhibition (IC50) | Cell-free assay | 30 nM | 50% inhibition of Abl kinase activity | [1] |
| Other Src Family Kinases (IC50) | Cell-free assay | 4-11 nM | Potent inhibition of c-Yes, Fyn, Lyn, Blk, Fgr, Lck | [3][8] |
| Osteoclast Formation | RAW264.7 cells | 0.1 µM | Apparent decrease in TRAP-positive multinucleated cells | [2][3] |
| Bone Resorption | RAW264.7 cells | > 1 µM | Complete inhibition of resorption pit formation | [2][3] |
| Actin Ring Formation | RAW264.7 cells | 1 µM | Blockade of actin ring formation | [2][3] |
Table 2: In Vivo and Clinical Reduction of Bone Resorption Markers
| Study Population | This compound Dose | Duration | Bone Resorption Marker | Percent Reduction (from baseline) | Reference |
| Healthy Men | 250 mg/day | 10-14 days | Serum CTX (sCTX) | 88% | [9] |
| Healthy Men | 250 mg/day | 10-14 days | Urinary NTX/Cr (uNTX/Cr) | 67% | [9] |
| Patients with Advanced Cancer | 50 mg/day | 28 days | Serum CTX (sCTX) | 36% | [7] |
| Patients with Advanced Cancer | 125 mg/day | 28 days | Serum CTX (sCTX) | 64% | [7] |
| Patients with Advanced Cancer | 175 mg/day | 28 days | Serum CTX (sCTX) | 75% | [7] |
| Patients with Advanced Cancer | 125 mg/day | 28 days | Urinary NTX/Cr (uNTX/Cr) | 48% | [7] |
| Patients with Advanced Cancer | 175 mg/day | 28 days | Urinary NTX/Cr (uNTX/Cr) | 50% | [7] |
| Patients with Cancer-Induced Bone Pain | 125 mg/day | 28 days | Serum CTX (sCTX) | Significant reduction | [10] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used to evaluate the impact of this compound on osteoclast activity.
In Vitro Osteoclastogenesis Assay
This assay is used to assess the effect of this compound on the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.
-
Cell Culture: Murine macrophage cell line RAW264.7 or primary bone marrow-derived macrophages are commonly used as osteoclast precursors.[2][11]
-
Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^4 cells/well in α-MEM supplemented with 10% FBS.[12][13]
-
Differentiation Induction: Osteoclast differentiation is induced by the addition of Receptor Activator of Nuclear Factor κB Ligand (RANKL) at a concentration of 50 ng/mL.[12]
-
This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO).[2]
-
Culture Maintenance: The culture medium containing RANKL and this compound is replaced every 2-3 days.[11]
-
TRAP Staining: After 5-7 days of culture, when multinucleated osteoclasts are visible in the control wells, the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts.[2][11]
-
Quantification: The number of TRAP-positive multinucleated cells (≥3 nuclei) per well is counted under a microscope to determine the extent of osteoclast formation.[2]
In Vitro Bone Resorption (Pit) Assay
This assay measures the functional ability of mature osteoclasts to resorb a bone-like substrate.
-
Substrate Preparation: 96-well plates are coated with a calcium phosphate substrate to mimic the mineral component of bone.[14][15]
-
Osteoclast Culture: Osteoclast precursors are cultured and differentiated into mature osteoclasts on the calcium phosphate-coated plates as described in the osteoclastogenesis assay.
-
This compound Treatment: Mature osteoclasts are treated with different concentrations of this compound.
-
Resorption Period: The cells are cultured for an additional 24-48 hours to allow for resorption of the substrate.
-
Cell Removal: The cells are removed from the wells using a solution such as 5% sodium hypochlorite.
-
Visualization of Pits: The resorption pits are visualized by staining the remaining calcium phosphate coating with silver nitrate (von Kossa staining) or by using microscopy techniques that can detect the cleared areas.[14][15]
-
Quantification: The number and area of resorption pits are quantified using image analysis software (e.g., ImageJ).[2][14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflow of the in vitro experiments.
Caption: this compound's inhibition of Src kinase disrupts multiple signaling pathways crucial for osteoclast function.
Caption: Workflow for in vitro assessment of this compound's effects on osteoclast formation and function.
Conclusion
This compound demonstrates robust and consistent inhibitory effects on osteoclast differentiation and function, primarily through its potent inhibition of Src kinase. The quantitative data from both preclinical and clinical studies underscore its potential as a therapeutic agent for conditions characterized by excessive bone resorption, such as osteolytic bone metastases and osteoporosis.[7][9] The detailed experimental protocols provided herein offer a foundation for further research into the nuanced effects of this compound and other Src inhibitors on bone cell biology. The signaling pathway and workflow diagrams serve to visually synthesize the complex interactions and experimental designs central to this area of investigation. This comprehensive guide is intended to facilitate a deeper understanding of this compound's role in bone metabolism and to support ongoing and future research and development efforts.
References
- 1. This compound | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SRC kinase inhibition with this compound limits the development of osteolytic bone disease in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Results of a Randomized, Double-Blinded, Placebo-Controlled, Phase 2.5 Study of this compound (AZD0530), in Patients with Recurrent Osteosarcoma Localized to the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the specific Src family kinase inhibitor this compound on osteolytic lesions using the PC-3 bone model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Src kinase inhibition by this compound (AZD0530) on bone turnover in advanced malignancy in a Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Effects of the Src kinase inhibitor this compound (AZD0530) on bone turnover in healthy men: a randomized, double-blind, placebo-controlled, multiple-ascending-dose phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An exploratory randomized-controlled trial of the efficacy of the Src-kinase inhibitor this compound as a novel analgesic for cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal [en.bio-protocol.org]
- 13. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 15. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
Saracatinib's Role in Modulating Multidrug Resistance In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sublethal levels. Saracatinib (AZD0530), a potent dual inhibitor of Src and Abl tyrosine kinases, has emerged as a promising agent in modulating MDR. This technical guide provides an in-depth overview of the in vitro studies elucidating the mechanisms by which this compound reverses MDR, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Core Mechanism of Action: Direct Inhibition of ABCB1 Transporter Function
In vitro studies have consistently demonstrated that this compound's primary role in reversing MDR is through the direct inhibition of the ABCB1 transporter.[1][2][3] Unlike some other modulators, this compound does not appear to alter the expression levels of the ABCB1 protein or affect the phosphorylation of Akt, a downstream effector in a key survival pathway.[1][2][3] Instead, it directly interacts with the transporter, inhibiting its drug efflux function.[1][2] This leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCB1.[1][2] Evidence also suggests that this compound stimulates the ATPase activity of ABCB1 in a concentration-dependent manner, which is a characteristic of many direct transporter inhibitors.[1][2]
While the primary focus of research has been on ABCB1, some studies have explored this compound's interaction with other ABC transporters. For instance, one study indicated that continuous treatment with this compound in hepatocellular carcinoma cells could upregulate ABCG1 and the Wnt/β-catenin signaling pathway, leading to resistance to oxaliplatin.[4] This highlights the context-dependent nature of this compound's effects on MDR.
Quantitative Data on this compound's Reversal of Multidrug Resistance
The efficacy of this compound in reversing MDR has been quantified in various ABCB1-overexpressing cancer cell lines. The following tables summarize the key findings, including the reduction in the half-maximal inhibitory concentration (IC50) of conventional chemotherapeutic agents in the presence of this compound.
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | IC50 without this compound (nM) | IC50 with this compound (nM) | Fold Reversal |
| HeLa/v200 | Doxorubicin | 2.5 | 5,860 | 190 | 30.8 |
| (ABCB1-overexpressing) | Vincristine | 2.5 | 1,230 | 38.5 | 31.9 |
| Paclitaxel | 2.5 | 890 | 25.4 | 35.0 | |
| MCF-7/adr | Doxorubicin | 2.5 | 12,500 | 520 | 24.0 |
| (ABCB1-overexpressing) | Vincristine | 2.5 | 2,870 | 115 | 25.0 |
| Paclitaxel | 2.5 | 1,850 | 71.2 | 26.0 | |
| HEK293/ABCB1 | Paclitaxel | 1.25 | 1,580 | 194 | 8.15 |
| (ABCB1-transfected) | 2.5 | 1,580 | 81.9 | 19.3 | |
| 5.0 | 1,580 | 48.9 | 32.3 |
Data compiled from studies demonstrating this compound's potentiation of chemotherapy in ABCB1-overexpressing cells.[1]
Experimental Protocols
This section details the methodologies for key in vitro experiments used to evaluate this compound's role in modulating MDR.
Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the IC50 values of anticancer drugs and assessing the reversal of drug resistance.
Protocol:
-
Cell Seeding: Plate cells (e.g., parental sensitive and MDR cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[5]
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the absence and presence of a fixed, non-toxic concentration of this compound (e.g., 1-5 µM).[1] Include a solvent control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the IC50 values from the dose-response curves. The fold-reversal factor is calculated by dividing the IC50 of the anticancer drug alone by the IC50 in the presence of this compound.[1]
Drug Accumulation Assay (Rhodamine 123 or Doxorubicin)
This assay measures the effect of this compound on the intracellular accumulation of fluorescent ABCB1 substrates.
Protocol:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with glucose).
-
This compound Pre-incubation: Incubate the cells with or without this compound at a specific concentration for 1 hour at 37°C.
-
Fluorescent Substrate Addition: Add a fluorescent substrate of ABCB1, such as Rhodamine 123 (e.g., 5 µM) or Doxorubicin (e.g., 10 µM), and incubate for a further 1-2 hours.[1][2]
-
Washing: Wash the cells with ice-cold PBS to remove the extracellular fluorescent substrate.
-
Fluorescence Measurement: Analyze the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: Compare the fluorescence intensity of cells treated with the fluorescent substrate alone to those co-treated with this compound.
ABCB1 ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of the ABCB1 transporter.
Protocol:
-
Membrane Preparation: Use commercially available recombinant human ABCB1 membranes or prepare membranes from ABCB1-overexpressing cells.
-
Assay Setup: In a 96-well plate, incubate the ABCB1 membranes (e.g., 25 µg) with various concentrations of this compound in the presence of a known ABCB1 substrate that stimulates ATPase activity (e.g., 0.1 mM Verapamil) and MgATP (e.g., 5 mM) at 37°C for 40 minutes.[1] Include a positive control (e.g., Sodium Orthovanadate) as an inhibitor.
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric or luminescent method, such as the Pgp-Glo™ Assay System.[1]
-
Data Analysis: Determine the concentration-dependent effect of this compound on the verapamil-stimulated ABCB1 ATPase activity.
Western Blotting for Protein Expression
This technique is used to assess whether this compound alters the expression levels of ABCB1 or the phosphorylation status of signaling proteins like Akt.
Protocol:
-
Cell Lysis: Treat cells with this compound at the desired concentrations for a specified time (e.g., 48 hours). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against ABCB1, phospho-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine any changes in protein expression or phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound directly inhibits the ABCB1 transporter, preventing the efflux of chemotherapeutic drugs.
References
- 1. This compound (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (AZD0530) is a potent modulator of ABCB1-mediated multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxaliplatin resistance is enhanced by this compound via upregulation Wnt-ABCG1 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Saracatinib (AZD0530): A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saracatinib (AZD0530) is a potent, orally bioavailable, dual-specific inhibitor of c-Src and Abl tyrosine kinases.[1][2][3] Developed initially for oncological applications, its mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation, survival, migration, and invasion.[3][4] While its journey in cancer therapy faced challenges, this compound has been repurposed for investigation in other therapeutic areas, including Alzheimer's disease and idiopathic pulmonary fibrosis.[5][6] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, pharmacological activity, and the experimental methodologies used for its evaluation.
Chemical Structure and Physicochemical Properties
This compound is a 5, 7-substituted anilinoquinazoline derivative.[3] Its chemical identity and properties are summarized below.
-
IUPAC Name: N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine[1][5][6]
-
CAS Number: 379231-04-6[5]
-
SMILES: CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl[6]
Caption: Chemical Structure of this compound (AZD0530).
Table 1: Physicochemical Properties of this compound (AZD0530)
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 542.03 g/mol | [5][7][8] |
| Appearance | White to beige powder | |
| Solubility | DMSO: 2 mg/mL |
| Storage Temperature | 2-8°C | |
Mechanism of Action and Signaling Pathways
This compound is a dual inhibitor that targets the ATP-binding site of Src family kinases (SFKs) and Abl kinase.[1][4] Its primary target is c-Src, which it inhibits with high potency.[8] Src is a non-receptor tyrosine kinase that plays a crucial role in mediating signals from various growth factor receptors and integrins, thereby influencing processes such as cell proliferation, adhesion, migration, and survival.[9][10] Dysregulation of Src is implicated in the progression of numerous tumor types.[9]
By inhibiting Src, this compound blocks the phosphorylation of downstream substrates, including Focal Adhesion Kinase (FAK), paxillin (PAX), and Crk-associated substrate (CAS).[4][9] This disruption interferes with multiple oncogenic signaling cascades.
Key signaling pathways modulated by this compound include:
-
Src/FAK Signaling: Inhibition of Src prevents the activation of FAK, a key regulator of cell migration and invasion.[4]
-
PI3K/AKT Pathway: this compound can cause a sustained blockage of AKT, a critical node for cell survival and proliferation.[8]
-
Ras/Raf/MEK/ERK Pathway: As a downstream effector of Src, the ERK pathway, which controls cell growth and differentiation, is also attenuated.[4]
-
JAK/STAT Pathway: While this compound can inhibit STAT3 phosphorylation in some contexts, reactivation has been observed after Src inhibition, suggesting complex feedback mechanisms.[4]
Caption: Key signaling pathways modulated by this compound.
Pharmacological Properties
In Vitro Kinase Inhibitory Activity
This compound is a highly potent inhibitor of Src, with an IC₅₀ in the low nanomolar range.[8] It also demonstrates potent activity against other Src family members and Abl kinase.[1][8]
Table 2: In Vitro Inhibitory Activity of this compound (IC₅₀)
| Kinase Target | IC₅₀ (nM) | Assay Type | Reference(s) |
|---|---|---|---|
| c-Src | 2.7 | Cell-free | [1][2][8] |
| Abl | 30 | Cell-free | [1][2] |
| c-Yes | 4 | Cell-free | [8] |
| LCK | <4 | Cell-free | [8] |
| Lyn | 5 | Cell-free | [8] |
| Fyn | 4-10 | Cell-free | [8] |
| Blk | 4-10 | Cell-free | [8] |
| Fgr | 4-10 | Cell-free | [8] |
| EGFR (L858R, L861Q) | Less Active | Cell-free |[8] |
Pharmacokinetic Profile
Pharmacokinetic studies in humans have shown that this compound is suitable for once-daily oral dosing.[9][11]
Table 3: Summary of Human Pharmacokinetic Parameters
| Parameter | Value | Condition | Reference(s) |
|---|---|---|---|
| Route of Administration | Oral | - | [9] |
| Time to Cₘₐₓ (Tₘₐₓ) | ~6 hours | Single oral dose (in rats) | [12] |
| Half-life (t₁/₂) | ~40 hours | Multiple doses | [9][11] |
| Accumulation | 4- to 5-fold | Once-daily dosing | [9][11] |
| Time to Steady-State | 10 to 17 days | Once-daily dosing | [9][11] |
| Maximum Tolerated Dose (MTD) | 175 mg/day | Phase I study |[9][11] |
Experimental Protocols
The evaluation of this compound's activity involves a range of standard in vitro and in vivo assays. Detailed below are representative protocols.
In Vitro Kinase Inhibition Assay (Filter Capture Method)
This assay measures the ability of this compound to inhibit the enzymatic activity of a specific kinase.
-
Objective: To determine the IC₅₀ of this compound against a panel of tyrosine or serine/threonine kinases.
-
Methodology:
-
Prepare 384-well plates containing serial dilutions of this compound (e.g., 0.001-10 µM) or DMSO as a control.[8][13]
-
Add the target kinase enzyme and its specific peptide/protein substrate to each well and incubate for 5 minutes.[8][13]
-
Initiate the kinase reaction by adding Mg-ATP solution, often containing a radiolabel like ³²P-ATP. The final ATP concentration should approximate the Michaelis constant (Kₘ) for the enzyme.[8][13]
-
Allow the reaction to proceed for 30 minutes at room temperature.[8][13]
-
Terminate the reaction by adding orthophosphoric acid.[8][13]
-
Harvest the contents of the wells onto a P81 Unifilter plate, which binds the phosphorylated substrate.[8][13]
-
Wash the filter plate with orthophosphoric acid to remove unincorporated ³²P-ATP.[8][13]
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and determine the IC₅₀ value by nonlinear regression analysis.[8]
-
Cell Growth Inhibition Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
-
Methodology:
-
Seed human cancer cell lines (e.g., SNU216, NCI-N87 gastric cancer cells) into 96-well plates and incubate for 24 hours to allow for cell attachment.[4]
-
Treat the cells with various concentrations of this compound (e.g., 0.001 to 10 µmol/L) or vehicle control (DMSO) and incubate for 72 hours at 37°C.[4]
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[4] Living cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.[13]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 560 nm) using a microplate reader.[4]
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of growth inhibition and determine the IC₅₀ value.
-
Western Blot Analysis for Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins within signaling pathways affected by this compound.
-
Objective: To confirm the inhibition of Src and its downstream targets in cells treated with this compound.
-
Methodology:
-
Culture cells (e.g., SNU216, NCI-N87) and treat them with various concentrations of this compound (e.g., 0.2, 1, and 5 µmol/L) for a specified time (e.g., 6 hours).[4]
-
Lyse the cells in a suitable lysis buffer to extract total proteins.[4]
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Separate equivalent amounts of protein (e.g., 15 µg) from each sample by SDS-PAGE.[4]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[4]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-Src (Y416), total Src, p-FAK, total FAK, p-AKT, total AKT).[4]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control (e.g., α-tubulin or GAPDH) to ensure equal protein loading across lanes.[4]
-
Caption: Typical workflow for preclinical evaluation of this compound.
Preclinical and Clinical Efficacy Overview
-
Preclinical Activity: In vitro, this compound demonstrates variable antiproliferative activity across a range of human cancer cell lines, with IC₅₀ values typically in the sub-micromolar range (0.2-10 µM).[10][14] It significantly impairs the migration and invasion of various cancer cells, including prostate and bladder cancer lines.[8][13] In vivo studies using xenograft models have shown that this compound can inhibit tumor growth and metastasis.[8][10][14] For instance, in an orthotopic DU145 prostate cancer xenograft model, a daily oral dose of 25 mg/kg resulted in significant antitumor activity.[8]
-
Clinical Activity: Phase I clinical trials in patients with advanced solid malignancies established that this compound is generally well-tolerated.[9][11] The maximum tolerated dose (MTD) was determined to be 175 mg administered once daily.[9][11] Common treatment-related adverse events included anemia, diarrhea, and asthenia.[9][11] These studies also confirmed a reduction in tumor Src activity in patient biopsy samples.[9] Despite promising preclinical data and good tolerability, this compound showed insufficient efficacy in later-stage cancer trials, which halted its development for these indications.[5]
Conclusion
This compound (AZD0530) is a well-characterized dual Src/Abl kinase inhibitor with potent activity in preclinical models. Its ability to modulate critical oncogenic signaling pathways provides a strong rationale for its investigation as an anticancer agent. While its clinical development in oncology has been limited, its well-defined mechanism of action, oral bioavailability, and established safety profile have made it an attractive candidate for repurposing in other diseases driven by Src kinase dysregulation. The detailed chemical, pharmacological, and methodological data presented in this guide serve as a valuable resource for researchers exploring the therapeutic potential of this compound.
References
- 1. Dual Drug Repurposing: The Example of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Phase I safety, pharmacokinetics, and inhibition of SRC activity study of this compound in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Exploring the benefits of in-diet versus repeated oral dosing of this compound (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare [frontiersin.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Saracatinib's Effect on T-cell Acute Lymphoblastic Leukemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy with a pressing need for novel therapeutic strategies, particularly in relapsed or refractory cases. This technical guide explores the preclinical evidence for the use of saracatinib (AZD0530), a potent dual inhibitor of Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog 1 (Abl), in the context of T-ALL. Emerging research indicates that this compound impairs the maintenance of human T-ALL by targeting the LCK (lymphocyte-specific protein tyrosine kinase), a critical signaling node in T-cell development and activation. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy data, detailed experimental protocols, and relevant signaling pathways associated with this compound's activity in T-ALL.
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is a cancer of the T-lymphocytes that accounts for approximately 15% of pediatric and 25% of adult acute lymphoblastic leukemia cases. While treatment outcomes have improved, relapse and refractory disease remain significant clinical challenges, highlighting the need for targeted therapies.
This compound (AZD0530) is an orally bioavailable small molecule inhibitor that targets multiple tyrosine kinases, most notably the Src family kinases (SFKs), including LCK, and also Abl kinase.[1] The rationale for investigating this compound in T-ALL stems from the crucial role of LCK in T-cell signaling. LCK is a key initiator of the T-cell receptor (TCR) signaling cascade, which is implicated in the proliferation and survival of both normal and malignant T-cells. Studies have suggested that this compound impairs the maintenance of human T-ALL cells by specifically targeting LCK.[2] This guide will delve into the preclinical data supporting the therapeutic potential of this compound in T-ALL.
Mechanism of Action of this compound in T-ALL
This compound functions as an ATP-competitive inhibitor of the kinase domain of SFKs and Abl.[1] Its primary mechanism of action in T-ALL is believed to be the inhibition of LCK, a non-receptor tyrosine kinase essential for T-cell development and activation.[3][2]
LCK Signaling Pathway in T-ALL
The LCK signaling pathway is central to T-cell function. Upon T-cell receptor (TCR) engagement, LCK phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This initiates a signaling cascade involving ZAP-70, LAT, and SLP-76, ultimately leading to the activation of downstream pathways such as the Ras-MAPK, PI3K-Akt, and NF-κB pathways. These pathways collectively regulate T-cell proliferation, survival, and differentiation. In T-ALL, aberrant activation of the LCK signaling pathway can contribute to uncontrolled cell growth and resistance to apoptosis.
Downstream Effects of LCK Inhibition by this compound
By inhibiting LCK, this compound is expected to disrupt the downstream signaling cascade, leading to several anti-leukemic effects:
-
Inhibition of Proliferation: Blockade of the Ras-MAPK and PI3K-Akt pathways can lead to cell cycle arrest, thereby inhibiting the proliferation of T-ALL cells.
-
Induction of Apoptosis: Inhibition of pro-survival signals from the PI3K-Akt and NF-κB pathways can lower the threshold for apoptosis, leading to programmed cell death in leukemic cells.
Quantitative Data on this compound's Efficacy in T-ALL
The following tables summarize the available quantitative data on the in vitro efficacy of this compound against T-ALL and its constituent kinase targets.
Table 1: In Vitro Inhibitory Activity of this compound Against Src Family Kinases
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| c-Src | 2.7 | Cell-free | [1] |
| LCK | <4 | Cell-free | [1] |
| c-YES | 4 | Cell-free | [1] |
| Fyn | 10 | Cell-free | [1] |
| Lyn | 5 | Cell-free | [1] |
| Blk | 11 | Cell-free | [1] |
| Fgr | 10 | Cell-free | [1] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| HSB-2 | T-cell Acute Lymphoblastic Leukemia | ~0.0174 | Not Specified | [4] |
| MEG-01 | Megakaryoblastic Leukemia | 0.237 | Growth Inhibition | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in T-ALL.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
T-ALL cell lines (e.g., Jurkat, MOLT-4, CCRF-CEM)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (AZD0530)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed T-ALL cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Incubate the cells with this compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1,000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
T-ALL cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat T-ALL cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Efficacy in T-ALL Xenograft Models
Preclinical evaluation of this compound's efficacy in vivo is crucial. Patient-derived xenograft (PDX) models, where patient tumor cells are implanted into immunodeficient mice, are increasingly used for this purpose.
General Protocol for a T-ALL Xenograft Study:
-
Cell Implantation: T-ALL cells (e.g., from cell lines or patient samples) are injected intravenously or subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Establishment: Tumor engraftment and growth are monitored.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is typically administered orally.
-
Monitoring: Tumor volume is measured regularly, and mouse health is monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., western blotting, immunohistochemistry) to assess target engagement and downstream effects.
Note: Specific in vivo efficacy data for this compound in T-ALL xenograft models, including tumor growth inhibition rates and survival analysis, are not extensively available in the public literature.
Conclusion and Future Directions
The available preclinical data suggest that this compound, through its potent inhibition of LCK, holds promise as a targeted therapeutic agent for T-cell acute lymphoblastic leukemia. Its ability to interfere with a key signaling pathway essential for T-ALL cell proliferation and survival provides a strong rationale for further investigation.
Future research should focus on:
-
Comprehensive in vitro profiling: Determining the IC50 values of this compound across a broader panel of T-ALL cell lines with diverse genetic backgrounds.
-
Quantitative apoptosis and cell cycle analysis: Generating detailed data on the dose- and time-dependent effects of this compound on apoptosis and cell cycle progression in T-ALL cells.
-
In vivo efficacy studies: Conducting robust preclinical trials using T-ALL patient-derived xenograft models to evaluate the in vivo efficacy and safety of this compound, both as a single agent and in combination with standard chemotherapy.
-
Biomarker discovery: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.
The continued exploration of this compound in T-ALL may pave the way for a novel targeted therapy for this challenging disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound impairs maintenance of human T-ALL by targeting the LCK tyrosine kinase in cells displaying high level of lipid rafts [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Drug Repurposing: The Example of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Saracatinib Treatment in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Saracatinib (AZD0530), a dual Src/Abl kinase inhibitor, in in vivo xenograft models of cancer. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy of this compound.
Introduction to this compound
This compound is an orally bioavailable small molecule that functions as a dual-specific inhibitor of Src and Abl protein tyrosine kinases.[1][2] These kinases are often overexpressed in various cancer cells and are implicated in pathways that regulate cell proliferation, adhesion, migration, and invasion.[3][4] By inhibiting these kinases, this compound has demonstrated anti-invasive and anti-tumor activities in preclinical studies.[3][5] It has been investigated in several cancer types, including gastric, prostate, and breast cancer.[3][6][7]
Key Signaling Pathways Targeted by this compound
This compound's primary mechanism of action involves the inhibition of the Src signaling pathway, which subsequently affects downstream pathways critical for tumor progression.
Src Signaling Pathway
Src, a non-receptor tyrosine kinase, plays a pivotal role in mediating signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins. Its activation triggers a cascade of downstream signaling pathways such as PI3K/AKT, Ras/MAPK, and FAK, which are crucial for cell survival, proliferation, and motility.
Caption: this compound inhibits the Src signaling cascade.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial downstream effector of Src signaling. Its activation is central to regulating cell growth, proliferation, and survival. This compound's inhibition of Src leads to the downregulation of this pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Experimental Protocols
General Workflow for In Vivo Xenograft Studies with this compound
The following diagram outlines the typical workflow for conducting an in vivo xenograft study with this compound.
Caption: General workflow for a this compound xenograft study.
Detailed Protocol for a Gastric Cancer Xenograft Model
This protocol is adapted from studies using the NCI-N87 gastric cancer cell line.[4]
Materials:
-
NCI-N87 human gastric carcinoma cells
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements
-
4- to 6-week-old female BALB/c athymic nude mice[4]
-
Phosphate-buffered saline (PBS), sterile
-
This compound (AZD0530)
-
Vehicle control (e.g., 1% Polysorbate 80 in deionized water)[4]
-
Calipers
-
Syringes and needles for injection
-
Oral gavage needles
Procedure:
-
Cell Culture: Culture NCI-N87 cells according to standard protocols. Harvest cells during the exponential growth phase.
-
Animal Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the experiment.[4]
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Treatment Initiation:
-
When tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment groups (e.g., vehicle control and this compound).[4]
-
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle solution.
-
Administer this compound via oral gavage once daily at a dose of 50 mg/kg for 3 weeks.[4]
-
Administer the vehicle control to the control group following the same schedule.
-
-
Data Collection: Continue to measure tumor volume and mouse body weight every other day throughout the treatment period.[4]
-
Study Endpoint:
Quantitative Data from In Vivo Xenograft Studies
The following tables summarize quantitative data from preclinical studies of this compound in various xenograft models.
Table 1: this compound Dosage and Administration in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Reference |
| Gastric Cancer | NCI-N87 | BALB/c nude | 50 mg/kg | Oral gavage | Once daily for 3 weeks | [4] |
| Prostate Cancer | DU145 | CB17 | 25 mg/kg | Oral | Daily | [6][8] |
| Fibrosarcoma | KHT | - | 1 µM or 5 µM (pretreatment) | - | - | [9] |
| Ovarian Cancer | - | - | - | - | - | [10] |
Table 2: In Vivo Efficacy of this compound on Tumor Growth
| Cancer Type | Cell Line | Treatment | Outcome | Reference |
| Gastric Cancer | NCI-N87 | This compound (50 mg/kg) + 5-FU | Enhanced antitumor activity compared to single agents | [4] |
| Prostate Cancer | DU145 | This compound (25 mg/kg) | Great antitumor activity | [6][8] |
| Various | Calu-6, MDA-MB-231, AsPc-1, BT474C | This compound | Moderate growth delay | [6][8] |
| Fibrosarcoma | KHT | This compound (1 µM or 5 µM pretreatment) | Decreased lung colonies | [9] |
Conclusion
This compound has demonstrated significant anti-tumor activity in a variety of in vivo xenograft models. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Adherence to detailed experimental design and careful execution are critical for obtaining reproducible and reliable results. Further studies are warranted to continue exploring the efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase II trial of this compound (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Assessing Saracatinib Cytotoxicity with the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saracatinib (AZD0530) is a potent dual kinase inhibitor targeting Src and Bcr-Abl tyrosine kinases.[1] It plays a significant role in modulating various signaling pathways that are crucial for cell growth, proliferation, and migration.[2][3] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[4][6] These insoluble formazan crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4]
This compound: Mechanism of Action and Cytotoxicity
This compound functions as a potent inhibitor of the Src family of non-receptor tyrosine kinases, including c-Src, Yes, Fyn, and Lck, with an IC50 of 2.7 nM in cell-free assays.[7] Src kinases are key components of signaling pathways that regulate a wide range of cellular processes such as gene transcription, cell cycle progression, apoptosis, and migration.[2] By inhibiting Src, this compound can disrupt these pathways, leading to cell cycle arrest and a reduction in cell proliferation and invasion.[7] It has been shown to block signaling through pathways such as the PI3K/Akt and Ras/Raf/MEK pathways.[3][8] The cytotoxic and antiproliferative effects of this compound have been observed in various cancer cell lines.[3][7]
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in different cancer cell lines as determined by growth inhibition assays.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CTV-1 | Leukemia | 0.06143 | [7] |
| LAMA-84 | Leukemia | 0.1599 | [7] |
| PC3 | Prostate Cancer | Varies | [7] |
| DU145 | Prostate Cancer | Varies | [7] |
| CWR22Rv1 | Prostate Cancer | Varies | [7] |
| LNCaP | Prostate Cancer | Varies | [7] |
Note: The exact IC50 values for prostate cancer cell lines can vary depending on the specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (AZD0530)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or Dimethyl sulfoxide - DMSO)[9][10]
-
Sterile, 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Preparation of Reagents
-
MTT Solution (5 mg/mL):
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach and resume logarithmic growth.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the diluted this compound solutions to the respective wells in triplicate or quadruplicate. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Incubation:
-
After the treatment period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[11]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Solubilization of Formazan Crystals:
-
After the MTT incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solvent (e.g., DMSO or isopropanol with HCl and NP40) to each well to dissolve the formazan crystals.[9][10]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve with the this compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve. The IC50 is the concentration of this compound that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis in software like GraphPad Prism or by using the linear equation from the graph.[12]
Visualizations
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. broadpharm.com [broadpharm.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Western Blot Analysis of Src Phosphorylation after Saracatinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Src, a non-receptor tyrosine kinase, is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src activity is frequently implicated in the progression and metastasis of various solid tumors. The activation of Src is marked by autophosphorylation at the tyrosine 416 (Tyr416) residue in its catalytic domain. Saracatinib (AZD0530) is a potent, orally available dual inhibitor of Src family kinases (SFKs) and Bcr-Abl tyrosine kinase, which competitively blocks the ATP-binding site.
Monitoring the phosphorylation status of Src is a key method for assessing the pharmacodynamic efficacy of inhibitors like this compound. Western blotting is a widely used and powerful technique to detect and quantify specific proteins in a complex mixture, making it ideal for analyzing changes in Src phosphorylation in response to drug treatment. These application notes provide a detailed protocol for performing a Western blot analysis to measure the inhibition of Src phosphorylation in cancer cells following treatment with this compound.
Src Signaling Pathway and this compound Inhibition
The Src signaling pathway is activated by various upstream signals, including receptor tyrosine kinases (RTKs) and integrins. Once activated, Src phosphorylates a multitude of downstream substrates, such as Focal Adhesion Kinase (FAK), and activates critical signaling cascades including the PI3K/AKT, Ras/MAPK, and STAT3 pathways, which drive oncogenic processes. This compound exerts its therapeutic effect by inhibiting the kinase activity of Src, thereby preventing the phosphorylation of Src itself and its downstream targets.
Experimental Workflow
The procedure involves treating cultured cells with this compound, preparing cell lysates while preserving protein phosphorylation, separating proteins by size, transferring them to a membrane, and finally, detecting the levels of phosphorylated Src (p-Src) and total Src using specific antibodies.
Detailed Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., SNU216, KHT, DU145) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.5 µM, 1 µM, 5 µM). A vehicle control (DMSO) with a final concentration less than 0.5% should be included.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
Cell Lysis and Protein Extraction
Critical Note: To preserve the phosphorylation state of proteins, all steps must be performed on ice or at 4°C using ice-cold buffers. Lysis buffers must be supplemented with protease and phosphatase inhibitors immediately before use.
-
Buffer Preparation: Prepare an appropriate lysis buffer, such as RIPA buffer, supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.
-
Cell Wash: After treatment, aspirate the medium and wash the cell monolayer once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate.
-
Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA assay or Bradford assay, following the manufacturer’s instructions.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to ensure equal amounts of total protein (e.g., 30-50 µg) are loaded for each sample.
-
Sample Preparation: Mix the calculated volume of lysate with an equal volume of 2x Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins. Samples can then be used immediately or stored at -20°C.
SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 8-10% gel). Run the gel according to standard procedures to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: To prevent non-specific antibody binding, block the membrane for 1-2 hours at room temperature or overnight at 4°C. For phosphoprotein detection, use a blocking buffer of 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can increase background noise.
Immunodetection
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., anti-p-Src Tyr416) diluted in blocking buffer (e.g., 1-3% BSA in TBST). Incubation is typically done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1-2 hours at room temperature.
-
Final Washes: Repeat the washing step (Step 2) to remove unbound secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for Total Src): To normalize p-Src levels, the membrane can be stripped of the bound antibodies and re-probed.
-
Wash the membrane with a gentle stripping buffer.
-
Block the membrane again as described above.
-
Incubate with a primary antibody for total Src.
-
Repeat the subsequent washing, secondary antibody, and detection steps.
-
Finally, re-probe for a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Data Presentation and Interpretation
Quantitative analysis is performed by measuring the band intensity (densitometry) of the Western blots. The level of Src phosphorylation is expressed as the ratio of the p-Src signal to the total Src signal. This ratio is then normalized to the vehicle control to determine the fold change in phosphorylation after this compound treatment.
Quantitative Data Summary
| Treatment Group | Concentration (µM) | p-Src (Tyr416) Intensity | Total Src Intensity | p-Src / Total Src Ratio | Fold Change vs. Control |
| Vehicle Control | 0 (DMSO) | 15,200 | 16,000 | 0.95 | 1.00 |
| This compound | 0.5 | 8,500 | 15,800 | 0.54 | 0.57 |
| This compound | 1.0 | 4,100 | 16,100 | 0.25 | 0.26 |
| This compound | 5.0 | 1,200 | 15,900 | 0.08 | 0.08 |
Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary.
Logic of Quantitative Analysis
The following diagram illustrates the logical flow for interpreting the densitometry data to assess the effect of this compound.
A dose-dependent decrease in the p-Src/Total Src ratio, as shown in the table, indicates that this compound effectively inhibits Src autophosphorylation in the tested cell line. The total Src levels should remain relatively unchanged by the treatment, confirming that the drug's effect is on the kinase activity rather than protein expression.
Application Note: Determination of Saracatinib IC50 Values Using In Vitro Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
Saracatinib (AZD0530) is a potent, orally bioavailable dual inhibitor of Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2] It competitively binds to the ATP-binding site of these kinases, playing a crucial role in oncology and neuroscience research by modulating key signaling pathways involved in cell proliferation, migration, and survival.[3][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against its target kinases using both biochemical and cell-based assays. The protocols are designed to be adaptable for high-throughput screening and mechanistic studies.
Introduction
This compound is a selective inhibitor of the Src family kinases (including Src, c-Yes, Fyn, Lyn, Lck, Blk, and Fgr) and Bcr-Abl tyrosine kinase.[1] These non-receptor tyrosine kinases are critical components of multiple signaling pathways, such as those involving integrin/FAK, EGFR, Ras/Raf/MEK, and PI3K/AKT.[3] Dysregulation of these pathways is a hallmark of various cancers and other diseases. Therefore, quantifying the potency of inhibitors like this compound through IC50 determination is a fundamental step in drug discovery and development. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50% under specific assay conditions. This application note details two primary methods for this determination: the direct measurement of enzymatic activity in a biochemical assay and the assessment of downstream pathway inhibition in a cell-based assay.
This compound Target Kinases and Reported IC50 Values
This compound exhibits high-affinity binding to several key tyrosine kinases. The IC50 values can vary based on the assay format, ATP concentration, and specific enzyme construct used. It is crucial to consider these variables when comparing data from different sources.[5][6]
| Target Kinase | Reported IC50 (nM) | Assay Type |
| Src | 4 - 10 | Biochemical |
| c-Yes | 6.2 | Biochemical[7] |
| Fyn | 4 - 10 | Biochemical |
| Lyn | 4 - 10 | Biochemical |
| Lck | 4 - 10 | Biochemical |
| Blk | 4 - 10 | Biochemical |
| Fgr | 4 - 10 | Biochemical |
| v-Abl | 30 | Biochemical |
| ALK2 | 6.7 | Biochemical[8] |
| ALK1 | 19 | Biochemical[8] |
| EGFR | 66 | Biochemical |
| c-Kit | 200 | Biochemical |
Signaling Pathway of this compound Targets
This compound inhibits Src and Abl kinases, which are upstream regulators of major signaling cascades that control cell growth, survival, and migration. Understanding this pathway is essential for interpreting the results of cell-based assays.
Experimental Protocols
Two main types of assays are described: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to measure the effect on cellular signaling.
Protocol 1: Biochemical Kinase Assay (Luminescence-Based)
This protocol is adapted from ADP-Glo™ Kinase Assay methodologies and is suitable for measuring the activity of purified kinases like Src or Abl.[9][10] The principle involves quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
4.1.1. Materials and Reagents
-
Recombinant human kinase (e.g., Src, Abl1)
-
Kinase-specific peptide substrate (e.g., Poly (Glu,Tyr 4:1) for Src, Abltide for Abl1)[11][12]
-
This compound (AZD0530)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
4.1.2. Experimental Workflow
4.1.3. Step-by-Step Procedure
-
This compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute further in Kinase Assay Buffer. The final concentration in the assay should typically range from 0.1 nM to 10 µM. Include a DMSO-only control.
-
Reaction Setup:
-
Add 5 µL of diluted this compound or DMSO vehicle to the wells of a 384-well plate.
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer.
-
Add 10 µL of the 2X Kinase/Substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at its Km value for the specific kinase.
-
Add 10 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 25 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
4.1.4. Data Analysis
-
Calculate Percent Inhibition:
-
Average the replicates for each concentration.
-
Use the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))
-
-
Determine IC50:
-
Plot % Inhibition versus the log of this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.
-
Protocol 2: Cell-Based Phosphorylation Assay (In-Cell Western)
This method measures the inhibition of kinase activity within a cellular context by quantifying the phosphorylation of a downstream substrate.[13] For example, to measure Src activity, one can assess the phosphorylation of Focal Adhesion Kinase (FAK) at a specific tyrosine residue.
4.2.1. Materials and Reagents
-
Cancer cell line with active Src/Abl signaling (e.g., NCI-N87, SNU216)[3]
-
Cell culture medium and supplements (FBS, antibiotics)
-
This compound
-
Stimulant (if required to activate the pathway, e.g., EGF)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary Antibodies:
-
Phospho-specific antibody (e.g., anti-phospho-FAK)
-
Total protein antibody for normalization (e.g., anti-total-FAK or a housekeeping protein like GAPDH)
-
-
Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and 680RD)
-
96-well clear-bottom plates
-
Fluorescent imaging system (e.g., Odyssey CLx)
4.2.2. Step-by-Step Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in an 80-90% confluent monolayer after 24 hours.
-
Serum Starvation: Once attached, serum-starve the cells for 12-24 hours (if the pathway is activated by serum components) to reduce basal phosphorylation levels.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Treat the cells with the this compound dilutions for 1-2 hours. Include a DMSO vehicle control.
-
-
Pathway Stimulation: If necessary, stimulate the pathway by adding a growth factor (e.g., EGF) for 10-15 minutes.
-
Fixation and Permeabilization:
-
Aspirate the medium and fix the cells with Fixation Solution for 20 minutes at room temperature.
-
Wash the wells 3 times with PBS.
-
Add Permeabilization Buffer for 20 minutes at room temperature.
-
Wash the wells 3 times with PBS.
-
-
Immunostaining:
-
Add Blocking Buffer and incubate for 1.5 hours at room temperature.
-
Incubate with primary antibodies (phospho-specific and total protein) diluted in Blocking Buffer overnight at 4°C.
-
Wash the wells 5 times with PBS containing 0.1% Tween-20.
-
Incubate with the corresponding fluorescently-labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the wells 5 times with PBS containing 0.1% Tween-20.
-
-
Data Acquisition: Scan the plate using a two-channel fluorescent imaging system.
4.2.3. Data Analysis
-
Quantify Signal: Determine the integrated fluorescence intensity for each channel (e.g., 700 nm for total protein, 800 nm for phospho-protein).
-
Normalize Data: For each well, normalize the phospho-protein signal to the total protein signal. Normalized Signal = Signal_phospho / Signal_total
-
Calculate Percent Inhibition and IC50: Use the normalized signals to calculate the percent inhibition and determine the IC50 value as described in section 4.1.4.
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for determining the IC50 of this compound against its target kinases. The biochemical assay offers a direct measure of enzyme inhibition, which is essential for structure-activity relationship (SAR) studies. The cell-based assay provides physiologically relevant data on how the inhibitor affects signaling pathways within a complex cellular environment.[13][14] Accurate and consistent determination of IC50 values is critical for advancing the development of targeted kinase inhibitors like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Kinase activity assays Src and CK2 [protocols.io]
- 12. tandfonline.com [tandfonline.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Saracatinib in Combination with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical use of Saracatinib, a potent Src kinase inhibitor, in combination with various chemotherapeutic agents. This document includes a summary of efficacy data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to guide researchers in designing and conducting their own investigations.
Introduction
This compound (AZD0530) is an orally bioavailable small molecule that functions as a dual inhibitor of Src and Bcr-Abl tyrosine kinases.[1][2] Src, a non-receptor tyrosine kinase, is a critical signaling node involved in pathways that regulate cell proliferation, migration, adhesion, and survival.[3][4] Dysregulation of Src activity is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention.[4] Preclinical and clinical studies have explored the potential of this compound to enhance the efficacy of standard chemotherapeutic agents by targeting Src-mediated signaling pathways.
Mechanism of Action: this compound and Src Kinase Inhibition
This compound competitively and reversibly binds to the ATP-binding site of Src kinases, thereby inhibiting their catalytic activity.[5] This leads to the downstream inhibition of key signaling pathways implicated in cancer progression.
The inhibition of Src by this compound disrupts multiple downstream signaling cascades, including:
-
FAK (Focal Adhesion Kinase) Pathway: Src-mediated phosphorylation of FAK is crucial for cell adhesion, migration, and invasion. This compound treatment has been shown to decrease the phosphorylation of FAK.[6]
-
HER Family Signaling: Src can be activated by and mediate signaling from the HER family of receptors (e.g., EGFR, HER2). Inhibition of Src can block these oncogenic signals.[3]
-
STAT3, AKT, and ERK Pathways: this compound has been shown to decrease the phosphorylation of key molecules in these pathways, which are critical for cell proliferation and survival.[3]
Below is a diagram illustrating the central role of Src in various signaling pathways and the point of intervention by this compound.
Caption: this compound inhibits Src kinase, a key mediator of multiple oncogenic signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies investigating this compound in combination with various chemotherapeutic agents.
Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapeutic Agents
| Cell Line | Cancer Type | Combination Agent | IC50 (μmol/L) - this compound Alone | IC50 (μmol/L) - Chemo Alone | Combination Effect | Reference |
| Gastric Cancer Cell Lines | Gastric Cancer | 5-FU | Varies by cell line | Varies by cell line | Synergistic | [3] |
| Gastric Cancer Cell Lines | Gastric Cancer | Cisplatin | Varies by cell line | Varies by cell line | Synergistic | [3] |
Note: Specific IC50 values for each of the 10 gastric cancer cell lines tested can be found in the referenced publication.
Table 2: Clinical Trial Outcomes of this compound in Combination with Chemotherapeutic Agents
| Cancer Type | Phase | Combination Agent | This compound Dose | N | Key Outcomes | Reference |
| Advanced Pancreatic Cancer | I/II | Gemcitabine | 175 mg daily | 34 | Well tolerated, but no improved efficacy over gemcitabine alone. ORR: 9.1%, SD ≥ 4 months: 22.7%. | [7][8] |
| Platinum-Resistant Ovarian Cancer | II | Paclitaxel | 175 mg daily | 107 | Did not improve the activity of weekly paclitaxel. | [9][10] |
| Extensive Stage Small Cell Lung Cancer | II | Platinum-based chemotherapy (consolidation) | 175 mg daily | 23 | Well tolerated, but did not meet criteria for continued enrollment. 12-week PFS rate: 26%. | [11][12] |
Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the combination of this compound and chemotherapeutic agents.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described in preclinical studies of this compound.[3]
Objective: To determine the cytotoxic effects of this compound, a chemotherapeutic agent, and their combination on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete growth medium.
-
For single-agent treatments, add 100 µL of the diluted drug to the respective wells.
-
For combination treatments, add 50 µL of each diluted drug to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each agent alone and in combination using appropriate software (e.g., GraphPad Prism).
-
To assess for synergy, the Combination Index (CI) can be calculated using the Chou-Talalay method.[3]
-
Caption: Workflow for the in vitro cell viability (MTT) assay.
Protocol 2: In Vivo Xenograft Tumor Model
This protocol is a generalized procedure based on descriptions of in vivo studies with this compound.[3][13]
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Cancer cells for injection (e.g., NCI-N87)
-
Phosphate-buffered saline (PBS) or appropriate vehicle
-
This compound
-
Chemotherapeutic agent
-
Calipers
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Preparation and Injection:
-
Harvest cancer cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
-
Drug Administration:
-
This compound: Administer daily by oral gavage at the desired dose (e.g., 50 mg/kg).[3]
-
Chemotherapeutic Agent: Administer according to the established protocol for that agent (e.g., 5-FU at 50 mg/kg intraperitoneally once weekly).[3]
-
Vehicle Control: Administer the vehicle used for drug formulation on the same schedule.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (width² x length) / 2.
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of toxicity (e.g., weight loss, changes in behavior).
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Compare the tumor growth inhibition between the different treatment groups.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Caption: Workflow for an in vivo xenograft tumor model study.
Conclusion
The combination of this compound with conventional chemotherapeutic agents represents a rational approach to cancer therapy. By targeting the Src signaling nexus, this compound has the potential to overcome resistance mechanisms and enhance the cytotoxic effects of chemotherapy. The data summarized and protocols provided herein offer a foundation for researchers to further explore and validate the therapeutic potential of this combination strategy in various cancer models. While clinical results have been mixed, further investigation into predictive biomarkers and optimal combination regimens is warranted.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase II trial of this compound (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of the Src Inhibitor this compound on the Metastatic Phenotype of a Fibrosarcoma (KHT) Tumor Model | Anticancer Research [ar.iiarjournals.org]
- 7. A phase I/II study of the Src inhibitor this compound (AZD0530) in combination with gemcitabine in advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A randomised, placebo-controlled trial of weekly paclitaxel and this compound (AZD0530) in platinum-resistant ovarian, fallopian tube or primary peritoneal cancer† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. A phase II trial of the Src-kinase inhibitor this compound after 4 cycles of chemotherapy for patients with extensive stage small cell lung cancer: NCCTG trial N-0621 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase II trial of the Src-kinase inhibitor this compound after four cycles of chemotherapy for patients with extensive stage small cell lung cancer: NCCTG trial N-0621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saracatinib Administration in Murine Models of Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Saracatinib (AZD0530), a selective Src kinase inhibitor, in established murine models of pulmonary fibrosis. The information is curated for researchers in academia and the pharmaceutical industry engaged in the preclinical evaluation of anti-fibrotic therapies.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis.[1] Current FDA-approved treatments, nintedanib and pirfenidone, only slow the progression of the disease, highlighting the urgent need for more effective therapies.[1][2] Preclinical research has identified the Src family kinases (SFKs) as crucial mediators in the pathogenesis of pulmonary fibrosis, playing a significant role in myofibroblast activation, epithelial-mesenchymal transition (EMT), and inflammatory responses.[3][4][5] this compound, a potent Src kinase inhibitor, has demonstrated significant efficacy in attenuating fibrosis in various preclinical models, often proving equal or superior to existing standard-of-care drugs.[1][6][7][8]
These notes will detail the administration of this compound in two widely used murine models of pulmonary fibrosis: the bleomycin-induced and the recombinant adenovirus transforming growth factor-beta (Ad-TGF-β)-induced models.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies on this compound in murine models of pulmonary fibrosis.
Table 1: In Vivo Efficacy of this compound in the Bleomycin-Induced Murine Model of Pulmonary Fibrosis
| Parameter | Vehicle Control | This compound (20 mg/kg) | Nintedanib (60 mg/kg) | Pirfenidone (300 mg/kg) |
| Lung Hydroxyproline (fold change vs. saline) | 2.9 | ~1.5*** | ~1.7 | ~2.0* |
| Acta2 (α-SMA) Gene Expression (fold change vs. saline) | ~4.5 | ~2.0 | ~2.5 | ~3.5 |
| Col1a1 (Collagen I) Gene Expression (fold change vs. saline) | ~5.0 | ~2.5** | ~3.0 | ~4.0 |
*P < 0.05, **P < 0.01, ***P < 0.001 vs. Vehicle Control. Data is approximated from graphical representations in the cited literature.[1]
Table 2: Ex Vivo Efficacy of this compound in Precision-Cut Lung Slices (PCLS) from a Bleomycin-Induced Murine Model
| Treatment | Concentration | Outcome |
| This compound | 0.6 µM | Significant reduction in collagen accumulation and expression of fibrotic genes. |
| Nintedanib | 1 µM | Reduction in fibrotic markers. |
| Pirfenidone | 1 mM | Reduction in fibrotic markers. |
Data is based on findings from ex vivo studies on lung tissue from murine models.[1][9]
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis Model
This is the most common model for inducing pulmonary fibrosis in rodents, mimicking some of the histological features of human IPF.[10][11]
Materials:
-
C57Bl/6 mice
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Vehicle for this compound (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induction of Fibrosis (Day 0):
-
Treatment Administration (Day 10 - 27):
-
On day 10 post-bleomycin administration, begin daily treatment with this compound.
-
Prepare this compound at a concentration of 20 mg/kg in a suitable vehicle.
-
Administer this compound or vehicle control daily via oral gavage.[1]
-
-
Endpoint Analysis (Day 28):
-
Euthanize mice and harvest the lungs.
-
Perform analyses such as:
-
Hydroxyproline assay to quantify collagen content.
-
Quantitative real-time PCR (qRT-PCR) for fibrotic gene expression (e.g., Acta2, Col1a1).[1]
-
Histological analysis (e.g., Masson's Trichrome staining) to assess fibrosis.
-
-
Protocol 2: Adenovirus-TGF-β-Induced Pulmonary Fibrosis Model
This model utilizes the pro-fibrotic cytokine TGF-β to induce fibrosis, offering a different mechanistic approach compared to the bleomycin model.[12]
Materials:
-
C57Bl/6 mice
-
Recombinant adenovirus expressing active TGF-β1 (Ad-TGF-β) or a control vector
-
Sterile saline
-
This compound
-
Vehicle for this compound
-
Oral gavage needles
-
Anesthesia
Procedure:
-
Induction of Fibrosis (Day 0):
-
Anesthetize C57Bl/6 mice.
-
Administer Ad-TGF-β (2 x 10^9 pfu per mouse) or a control adenovirus intranasally.[1]
-
-
Treatment Administration (Day 10 - 27):
-
On day 10 post-adenovirus administration, commence daily treatment.
-
Administer this compound (20 mg/kg) or vehicle control daily via oral gavage.[1]
-
-
Endpoint Analysis (Day 28):
-
Harvest lungs and perform analyses as described in Protocol 1.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and the experimental workflows described in the protocols.
Caption: TGF-β signaling activates Src kinase, promoting fibrosis, which is inhibited by this compound.
Caption: Experimental timeline for this compound administration in murine pulmonary fibrosis models.
Conclusion
This compound has demonstrated significant anti-fibrotic effects in preclinical murine models of pulmonary fibrosis.[1][6][7][8] Its mechanism of action, through the inhibition of Src kinase, targets a key signaling node in the fibrotic cascade.[3][4][13] The provided protocols and data serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other Src kinase inhibitors in the context of fibrotic lung diseases. These studies have laid the groundwork for ongoing clinical trials to evaluate the efficacy of this compound in patients with IPF.[2]
References
- 1. This compound, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Following Computational Predictions, Scientists Demonstrate that Cancer Drug Counters Pulmonary Fibrosis < Yale School of Medicine [medicine.yale.edu]
- 3. Therapeutic Targeting of Src Kinase in Myofibroblast Differentiation and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src family kinases and pulmonary fibrosis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Migration and Invasion Assays with Saracatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saracatinib (AZD0530) is a potent and selective dual inhibitor of Src family kinases (SFKs) and Abl kinase.[1][2] The Src signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, adhesion, and migration.[2][3] Dysregulation of Src activity is frequently observed in a multitude of human cancers and is associated with tumor progression and metastasis.[3][4] this compound effectively inhibits Src kinase activity by competitively binding to the ATP-binding site, thereby blocking downstream signaling cascades that promote cell migration and invasion.[5][6] These application notes provide detailed protocols for assessing the inhibitory effects of this compound on cell migration and invasion, along with representative data and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-migratory and anti-invasive effects primarily through the inhibition of the Src/FAK signaling pathway. Activated Src phosphorylates various downstream substrates, including Focal Adhesion Kinase (FAK), which is a key component of focal adhesions that mediate cell adhesion and motility.[4][6] By inhibiting Src, this compound prevents the phosphorylation and activation of FAK, leading to the disruption of focal adhesions and a subsequent reduction in cell migration and invasion.[4][7]
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on cell proliferation, migration, and invasion across various cancer cell lines.
Table 1: IC50 Values of this compound on Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNU216 | Gastric Cancer | < 1 | [6] |
| NCI-N87 | Gastric Cancer | < 1 | [6] |
| Ovarian Cancer Cell Lines (panel of 13) | Ovarian Cancer | 0.53 - 8.22 | [8] |
| FaDu | Head and Neck Squamous Cell Carcinoma | > 10 | [9] |
| UT-SCC38 | Head and Neck Squamous Cell Carcinoma | > 10 | [9] |
| DU145 | Prostate Cancer | Not specified | [10] |
| PC3 | Prostate Cancer | Not specified | [10] |
Table 2: Effective Concentrations of this compound for Inhibiting Cell Migration and Invasion
| Cell Line | Assay Type | Concentration (µM) | % Inhibition | Reference |
| KHT | Migration | 0.5 | Significant (p<0.0001) | [4][7] |
| KHT | Invasion | 1.0 | Significant (p<0.0001) | [4][7] |
| SNU216 | Migration (Wound Healing) | Not specified | Significant | [6][11] |
| SNU216 | Invasion (Transwell) | Not specified | Significant | [6][11] |
| A549 | Migration (Wound Healing) | 1.0 | > 60% | [12] |
| A549 | Invasion (Matrigel) | Not specified | 51% | [12] |
| FaDu | Migration (Wound Healing) | 1.0 | ~40% | [9] |
| FaDu | Invasion (3D Spheroid) | 1.0 | ~50% | [9] |
| UT-SCC38 | Migration (Wound Healing) | 1.0 | ~30% | [9] |
| 786-O | Migration (Transwell) | 1.0 | Significant | [13] |
| 786-O | Invasion (Transwell) | 1.0 | Significant | [13] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in vitro.[14]
Materials:
-
Cancer cell line of interest
-
This compound (AZD0530)
-
Complete culture medium
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a wound healing insert
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[15]
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to minimize cell proliferation.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.[15] Alternatively, use a commercially available wound healing insert to create a defined gap.[16]
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.[15]
-
Treatment: Add fresh culture medium (with or without serum, depending on the experimental design) containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (e.g., DMSO) to the respective wells.[9]
-
Imaging: Immediately after adding the treatment, capture images of the scratch at multiple defined locations for each well (time 0).[16]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-course Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).[14] Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.[17]
Materials:
-
Cancer cell line of interest
-
This compound (AZD0530)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
Phosphate-buffered saline (PBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution (0.1-0.5%)
Protocol:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the top surface of the Transwell inserts. Allow the Matrigel to solidify by incubating at 37°C for at least 30-60 minutes.[18]
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium. Starve the cells in suspension for 2-4 hours.
-
Treatment: After starvation, centrifuge the cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated Transwell inserts (e.g., 1 x 10^5 cells per insert).[18]
-
Chemoattractant: To the lower chamber, add complete culture medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).[19]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours, depending on the cell type's invasive potential.
-
Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top surface of the membrane.[20]
-
Fixation and Staining: Fix the invasive cells on the bottom of the membrane by immersing the insert in methanol for 10-20 minutes. Stain the cells with crystal violet solution for 15-30 minutes.[17]
-
Washing: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Data Analysis: Count the number of stained, invaded cells in several random fields of view under a microscope. Calculate the average number of invaded cells per field for each treatment condition.
Concluding Remarks
This compound has demonstrated significant efficacy in inhibiting key cellular processes associated with metastasis, namely cell migration and invasion, in a variety of cancer models.[4][6][7] The protocols outlined in these application notes provide robust and reproducible methods for evaluating the anti-metastatic potential of this compound and other Src inhibitors. The provided quantitative data serves as a valuable reference for designing experiments and interpreting results. Further investigation into the synergistic effects of this compound with other chemotherapeutic agents may reveal enhanced anti-cancer strategies.[6]
References
- 1. 5alphareductaseinhibitor.com [5alphareductaseinhibitor.com]
- 2. Dual Drug Repurposing: The Example of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Impact of the Src Inhibitor this compound on the Metastatic Phenotype of a Fibrosarcoma (KHT) Tumor Model | Anticancer Research [ar.iiarjournals.org]
- 5. Phase II trial of this compound (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. PTTG1 Levels Are Predictive of this compound Sensitivity in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 16. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 20. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Saracatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saracatinib (AZD0530) is a potent, orally bioavailable dual inhibitor of Src and Bcr-Abl tyrosine kinases.[1][2] Src family kinases are non-receptor tyrosine kinases that play a pivotal role in various cellular processes, including proliferation, differentiation, motility, and adhesion.[3] Dysregulation of Src kinase activity has been implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[4] this compound has been shown to induce cell cycle arrest, primarily at the G1/S or G1 phase, in a variety of cancer cell lines, thereby inhibiting tumor growth.[1][5][6]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[7] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity. This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with PI staining.
Mechanism of Action of this compound-Induced Cell Cycle Arrest
This compound exerts its anti-proliferative effects by inhibiting Src kinase activity. Src kinases are integral components of signaling pathways that regulate cell cycle progression.[8][9][10] Inhibition of Src by this compound disrupts these pathways, leading to cell cycle arrest. Specifically, studies have shown that this compound treatment leads to a decrease in the levels of cyclin D and an increase in the expression of the cyclin-dependent kinase inhibitor p27.[5] This modulation of key cell cycle regulatory proteins prevents cells from transitioning from the G1 phase to the S phase, resulting in an accumulation of cells in the G1 phase.
Caption: this compound inhibits Src kinase, leading to decreased Cyclin D and increased p27, causing G1 cell cycle arrest.
Expected Quantitative Data
Treatment of sensitive cancer cell lines with this compound is expected to result in a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases. The following table summarizes representative data from studies investigating the effect of this compound on the cell cycle.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| SNU216 (Gastric Cancer) | Control | 55.2% | 33.1% | 11.7% | [5] |
| This compound (1 µM) | 75.3% | 15.2% | 9.5% | [5] | |
| NCI-N87 (Gastric Cancer) | Control | 60.1% | 28.5% | 11.4% | [5] |
| This compound (1 µM) | 78.2% | 12.3% | 9.5% | [5] | |
| H508 (Colorectal Cancer) | Control | ~50% | ~30% | ~20% | [6] |
| This compound | Increased | Decreased | No significant change | [6] | |
| LS174T (Colorectal Cancer) | Control | ~45% | ~40% | ~15% | [6] |
| This compound | Increased | Decreased | No significant change | [6] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for treating cells with this compound, preparing them for flow cytometry, and analyzing the cell cycle distribution using propidium iodide (PI) staining.
Materials
-
This compound (AZD0530)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[7][11]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow
Caption: Workflow for analyzing this compound-induced cell cycle arrest using flow cytometry.
Procedure
1. Cell Seeding and Treatment:
-
Seed the desired cancer cell line in appropriate culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
2. Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells from the culture surface.
-
Once the cells have detached, neutralize the trypsin with complete culture medium.
-
For suspension cells, directly collect the cells from the culture flask.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at approximately 300 x g for 5 minutes.[7]
-
Discard the supernatant.
3. Cell Fixation:
-
Wash the cell pellet by resuspending in 3 mL of PBS and centrifuging again.[7]
-
Discard the supernatant and resuspend the pellet in 400 µL of PBS.[7]
-
While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise.[7] This is a critical step to prevent cell clumping.[7][12]
-
Incubate the cells on ice for at least 30 minutes.[7] Cells can be stored in 70% ethanol at 4°C for several weeks.[7]
4. Staining:
-
Centrifuge the fixed cells at a higher speed than live cells (e.g., 850 x g) for 5 minutes, as ethanol-fixed cells are less dense.[7]
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with 3 mL of PBS.[7]
-
Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[7][13]
-
Add 400 µL of PI staining solution (50 µg/mL) to the cells.[7]
-
Incubate at room temperature for 5 to 10 minutes, protected from light.[7][13]
5. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve the coefficient of variation (CV) of the peaks.[7]
-
Collect data for at least 10,000 events per sample.[7]
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris.
-
Use a plot of PI-Area versus PI-Width to gate on single cells and exclude doublets and aggregates.[11]
-
Generate a histogram of PI fluorescence for the single-cell population.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[11]
Troubleshooting
-
High CV of G1 peak: This can be caused by a fast flow rate, improper cell fixation, or the presence of cell aggregates. Ensure a slow flow rate and proper vortexing during ethanol addition.
-
Cell Clumping: Ensure a single-cell suspension is achieved before fixation. Filtering the stained sample through a 70µm nylon mesh before analysis can also help.[14]
-
Broad S-phase peak: This can be due to a high proliferation rate or asynchronous cell population. Ensure cells are in the exponential growth phase during treatment.
Conclusion
The protocol described provides a robust method for assessing the impact of this compound on cell cycle progression. By quantifying the distribution of cells in different phases of the cell cycle, researchers can effectively characterize the cytostatic effects of this and other Src kinase inhibitors, providing valuable insights for drug development and cancer research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Src family kinase - Wikipedia [en.wikipedia.org]
- 4. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. academic.oup.com [academic.oup.com]
- 9. Src and the control of cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Src Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Application Notes: Immunohistochemical Analysis of p-Src (Phospho-Src Tyr416) in Tumor Tissues Following Saracatinib Treatment
Introduction
Saracatinib (AZD0530) is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Src family kinases (SFKs) and Bcr-Abl tyrosine kinases.[1][2][3] The Src family, a group of non-receptor tyrosine kinases, plays a crucial role in various cellular processes, including proliferation, survival, migration, and angiogenesis.[4][5] Elevated Src activity has been observed in a high percentage of human cancers, including those of the colon, breast, lung, and pancreas, making it a significant target for cancer therapy.[4]
This compound exerts its therapeutic effect by blocking the ATP-binding site of Src kinases, thereby inhibiting their activity.[2] The phosphorylation of Src at tyrosine 416 (p-Src Y416) is a key indicator of its activation state.[6] Therefore, immunohistochemistry (IHC) for p-Src is a critical pharmacodynamic biomarker assay used to confirm the mechanism of action of this compound in preclinical and clinical settings. By measuring the reduction in p-Src levels in tumor tissues following treatment, researchers can verify target engagement and assess the biological activity of the drug.[7]
These application notes provide a comprehensive protocol for the detection and semi-quantitative analysis of p-Src in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from subjects treated with this compound.
Quantitative Data Summary
This compound has been shown to effectively reduce the phosphorylation of Src in various preclinical models. The following table summarizes the quantitative or semi-quantitative effects of this compound on p-Src levels as measured in different cancer types.
| Cancer Type / Model | This compound Treatment | Method of Quantification | Observed Effect on p-Src (Tyr416) | Reference |
| Gastric Cancer Cell Lines (SNU216, NCI-N87) | 0.2, 1, and 5 µmol/L for 6 hours | Western Blotting | Dose-dependent decrease in Src phosphorylation. | [2] |
| Fibrosarcoma Cell Line (KHT) | 0.5 - 5.0 µM for 24 hours | Western Blotting & Immunofluorescence | Dose-dependent reduction in Src autophosphorylation at Tyr423; reduced staining intensity. | [8] |
| Ovarian Cancer Cell Lines (Sensitive vs. Resistant) | 1 µM | Western Blotting | 3.1-fold larger reduction of p-Src in sensitive cell lines compared to resistant lines. | [9] |
| Biliary Tract Carcinoma (BTC) Cell Lines | Low-dose this compound | Not specified | Counteracted the activation of Src and its downstream effectors. | [10] |
| Prostate Cancer Cell Lines (DU145, PC3) | AZD0530 for 30 minutes | Western Blotting | Inhibition of Src activation (Y419 phosphorylation). | [11][12] |
| Solid Tumors (Clinical Trial) | 50 mg, 125 mg, or 175 mg daily for 21 days | Immunohistochemistry (H-score for p-FAK, a downstream marker) | Tendency to reduced levels of p-FAK across dose groups, indicating Src pathway inhibition. | [7] |
Visualizations
This compound Inhibition of the Src Signaling Pathway
Caption: this compound inhibits the autophosphorylation and activation of Src kinase.
Experimental Workflow for p-Src Immunohistochemistry
Caption: Step-by-step workflow for immunohistochemical staining of p-Src.
Logical Framework: Assessing this compound Efficacy via IHC
Caption: Logical flow from this compound treatment to IHC-based biomarker assessment.
Experimental Protocol: p-Src (Tyr416) Immunohistochemistry
This protocol provides a standardized method for the detection of phosphorylated Src in FFPE tissue sections.
I. Materials and Reagents
-
Primary Antibody: Rabbit anti-phospho-Src (Tyr416) monoclonal antibody.
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0.[13]
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST).
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol or PBS.[13]
-
Protein Block: 10% Normal Goat Serum or 5% Bovine Serum Albumin (BSA) in TBS.[13]
-
Detection System: HRP-conjugated goat anti-rabbit secondary antibody and DAB (3,3'-Diaminobenzidine) chromogen kit.
-
Counterstain: Harris' Hematoxylin.
-
Rehydration/Dehydration: Xylene and graded ethanol series (100%, 95%, 80%).[14]
-
Mounting Medium: Permanent mounting medium.
-
Slides: Positively charged microscope slides.
II. Protocol Steps
1. Deparaffinization and Rehydration [14]
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Rinse slides in 80% ethanol for 3 minutes.
-
Rinse gently in running distilled water for 5 minutes.
-
Preheat a steamer or water bath containing Antigen Retrieval Buffer to 95-100°C.
-
Immerse the slides in the preheated buffer and incubate for 20-30 minutes.
-
Remove the container from the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in TBST for 3 minutes.
3. Immunohistochemical Staining
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.[13] Rinse well with TBST.
-
Protein Block: Apply the protein blocking solution and incubate for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[13]
-
Primary Antibody: Gently blot the blocking solution from the slides (do not rinse). Apply the diluted anti-p-Src (Tyr416) primary antibody. Incubate overnight at 4°C or for 1-2 hours at 37°C in a humidified chamber.[13]
-
Washing: Rinse the slides three times with TBST for 5 minutes each.
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Washing: Rinse the slides three times with TBST for 5 minutes each.
-
Detection: Prepare the DAB chromogen solution immediately before use. Apply to the sections and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.
-
Termination: Stop the reaction by immersing the slides in distilled water.
4. Counterstaining, Dehydration, and Mounting
-
Immerse slides in Hematoxylin for 1-2 minutes to counterstain the nuclei.
-
"Blue" the sections by rinsing in running tap water.
-
Dehydrate the sections by immersing them in graded ethanol (95%, 100%, 100%) for 2 minutes each.
-
Clear the sections by immersing them in two changes of xylene for 3 minutes each.
-
Apply a coverslip using a permanent mounting medium.
III. Quantitative Analysis
Stained slides should be evaluated by a qualified pathologist. A semi-quantitative H-score (Histoscore) is a common method for analysis.[15]
-
Staining Intensity (I): Score the intensity of p-Src staining on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).
-
Percentage of Positive Cells (P): Determine the percentage of tumor cells stained at each intensity level.
-
H-Score Calculation: The H-score is calculated using the formula: H-Score = [1 × (% cells at 1+)] + [2 × (% cells at 2+)] + [3 × (% cells at 3+)] The final score ranges from 0 to 300. A reduction in the H-score in post-treatment biopsies compared to baseline indicates a pharmacodynamic response to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 5. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Impact of the Src Inhibitor this compound on the Metastatic Phenotype of a Fibrosarcoma (KHT) Tumor Model | Anticancer Research [ar.iiarjournals.org]
- 9. PTTG1 Levels Are Predictive of this compound Sensitivity in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Src family kinase oncogenic potential and pathways in prostate cancer as revealed by AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemical expression of Src protein in peripheral and central giant cell granulomas of the jaws - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. mdpi.com [mdpi.com]
Application Note: Ex Vivo Analysis of Saracatinib Effects on Precision-Cut Lung Slices (PCLS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Saracatinib (AZD0530) is a potent, orally available dual kinase inhibitor that selectively targets Src and Bcr-Abl tyrosine kinases.[1][2] Src, a non-receptor tyrosine kinase, is a critical node in various signaling pathways that regulate cell proliferation, survival, migration, and invasion.[3][4] Elevated Src expression or activity is associated with a poor prognosis in several cancers, including lung cancer, making it an attractive therapeutic target.[5][6] Precision-cut lung slices (PCLS) have emerged as a powerful ex vivo model for respiratory research.[7] This technique preserves the complex three-dimensional architecture, cellular diversity, and cell-matrix interactions of the native lung tissue, offering a more physiologically relevant environment than traditional 2D cell cultures.[7][8] PCLS can be maintained in culture for several days, allowing for the evaluation of drug effects on various endpoints, including tissue viability, inflammatory responses, and fibrotic processes.[9] This document provides detailed protocols for utilizing PCLS to analyze the pharmacological effects of this compound on lung tissue, focusing on its mechanism of action and downstream cellular responses.
This compound Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Src family kinases (SFKs).[10] By blocking the ATP-binding site, it prevents the autophosphorylation of Src at tyrosine 416 (Y416), a key step for its activation.[3] This inhibition disrupts downstream signaling cascades, including the FAK, PI3K/Akt, and Ras/MAPK pathways, which are crucial for cancer cell functions like proliferation, invasion, and metastasis.[5][6][11]
Caption: this compound inhibits Src, blocking downstream signaling pathways like FAK, PI3K/Akt, and Ras/MAPK.
Experimental Workflow
The overall process involves harvesting lung tissue, preparing PCLS using a vibratome, culturing the slices, treating them with this compound, and finally, performing various downstream analyses to assess the drug's effects.
Caption: Workflow for PCLS preparation, this compound treatment, and subsequent multi-parametric analysis.
Experimental Protocols
Protocol 1: Preparation and Culture of Precision-Cut Lung Slices (PCLS)
This protocol details the generation of viable lung slices for ex vivo culture.
-
Tissue Harvesting: Aseptically harvest fresh lung tissue from an appropriate source (e.g., human biopsy or animal models).[12] Immediately place the tissue in an ice-cold physiological buffer to minimize ischemia time.[12]
-
Agarose Inflation: Gently inflate the lungs via the trachea or main bronchus with a low-melting-point agarose solution (e.g., 1.5-3% w/v in physiological buffer) warmed to 37°C.[13] This provides structural support to the delicate tissue during slicing.[12] After inflation, place the lung on ice for 10-15 minutes to solidify the agarose.
-
Slicing: Using a vibratome, cut the agarose-inflated lung tissue into thin sections of consistent thickness, typically ranging from 250 to 500 µm.[14] Collect the slices in cold culture medium.
-
Incubation and Stabilization: Carefully transfer the PCLS into 12-well or 24-well plates containing pre-warmed culture medium (e.g., DMEM/F-12 supplemented with antibiotics and fetal bovine serum).[12] Ensure slices are placed on a mesh or insert to allow for submersion and nutrient exchange.[14] Incubate at 37°C and 5% CO₂. Allow the slices to stabilize for at least 12-24 hours before starting experimental treatments.[12]
Protocol 2: this compound Treatment of PCLS
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, prepare fresh working solutions of this compound by diluting the stock solution in the culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 5 µM).[3][5]
-
Treatment: After the stabilization period, replace the medium in each well with the medium containing the appropriate this compound concentration or a vehicle control (medium with the same final concentration of DMSO). A minimum of triplicate slices per condition is recommended.[14]
-
Incubation: Incubate the treated PCLS for the desired experimental duration (e.g., 24 hours for signaling studies, up to 5-7 days for viability or chronic response studies).[5][9]
Protocol 3: PCLS Viability Assessment (MTT Assay)
-
At the end of the treatment period, remove the culture medium from the PCLS.
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well, ensuring the slices are fully submerged.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Incubate with gentle shaking for 15-30 minutes at room temperature.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 4: Analysis of Protein Expression (Western Blot)
-
Lysate Preparation: Harvest PCLS and homogenize them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., p-Src Y416, total Src, p-FAK Y861, p-Akt, total Akt, β-actin).[3] Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 5: Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Harvest PCLS and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit) or TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green or TaqMan probes, and primers for target genes (e.g., ACTA2, COL1A1 for fibrosis; IL-6, TNFa for inflammation) and a housekeeping gene (e.g., GAPDH, ACTB).[15]
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
Quantitative data from the ex vivo analysis should be summarized in clear, structured tables for comparative analysis.
Table 1: Effect of this compound on PCLS Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Viability vs. Vehicle | p-value |
| Vehicle Control | 0 (0.1% DMSO) | 0.85 ± 0.07 | 100% | - |
| This compound | 0.5 | 0.82 ± 0.06 | 96.5% | > 0.05 |
| This compound | 1.0 | 0.79 ± 0.08 | 92.9% | > 0.05 |
| This compound | 5.0 | 0.61 ± 0.05 | 71.8% | < 0.05 |
| This compound | 10.0 | 0.43 ± 0.04 | 50.6% | < 0.01 |
Table 2: Modulation of Src Signaling by this compound (Western Blot Densitometry)
| Treatment Group | Concentration (µM) | p-Src / Total Src Ratio (Fold Change) | p-FAK / Total FAK Ratio (Fold Change) | p-value (vs. Vehicle) |
| Vehicle Control | 0 | 1.00 | 1.00 | - |
| This compound | 0.5 | 0.45 ± 0.11 | 0.62 ± 0.15 | < 0.01 |
| This compound | 1.0 | 0.21 ± 0.08 | 0.35 ± 0.09 | < 0.001 |
| This compound | 5.0 | 0.09 ± 0.04 | 0.14 ± 0.06 | < 0.001 |
Table 3: Effect of this compound on Profibrotic Gene Expression in PCLS (qRT-PCR)
| Treatment Group | Concentration (µM) | ACTA2 Expression (Fold Change vs. Vehicle) | COL1A1 Expression (Fold Change vs. Vehicle) | p-value (vs. Vehicle) |
| Vehicle Control | 0 | 1.00 | 1.00 | - |
| This compound | 0.5 | 0.78 ± 0.12 | 0.81 ± 0.14 | > 0.05 |
| This compound | 1.0 | 0.55 ± 0.09 | 0.60 ± 0.11 | < 0.05 |
| This compound | 5.0 | 0.31 ± 0.07 | 0.42 ± 0.08 | < 0.01 |
Table 4: Effect of this compound on Cytokine Secretion from PCLS (ELISA)
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | p-value (vs. Stimulated Control) |
| Non-stimulated | - | 5.2 ± 1.1 | 12.5 ± 2.8 | - |
| Stimulated Control | 0 | 85.6 ± 9.3 | 150.2 ± 15.7 | - |
| This compound | 1.0 | 42.1 ± 6.5 | 75.8 ± 11.2 | < 0.01 |
| This compound | 5.0 | 25.8 ± 4.9 | 40.1 ± 8.9 | < 0.001 |
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. A phase II trial of the Src-kinase inhibitor this compound after 4 cycles of chemotherapy for patients with extensive stage small cell lung cancer: NCCTG trial N-0621 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. precisionary.com [precisionary.com]
- 9. This compound, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRC kinase inhibition with this compound limits the development of osteolytic bone disease in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. precisionary.com [precisionary.com]
- 13. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reprocell.com [reprocell.com]
- 15. biorxiv.org [biorxiv.org]
Saracatinib Dose-Response in Human Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Saracatinib (AZD0530) dose-response studies conducted in various human cancer cell lines. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a potent, orally bioavailable dual inhibitor of Src family kinases (SFKs) and Abl kinase. The Src family, a group of non-receptor tyrosine kinases, plays a crucial role in regulating various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src signaling is frequently observed in a multitude of human cancers, making it a compelling target for therapeutic intervention. These notes provide an overview of the in vitro efficacy of this compound across a range of cancer cell lines.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| K562 | Chronic Myelogenous Leukemia | 0.22 | |
| SNU216 | Gastric Cancer | < 1 | |
| NCI-N87 | Gastric Cancer | < 1 | |
| PC3 | Prostate Cancer | Varies (sensitive) | |
| DU145 | Prostate Cancer | Varies (sensitive) | |
| CWR22Rv1 | Prostate Cancer | Varies (sensitive) | |
| LNCaP | Prostate Cancer | Varies (sensitive) | |
| A549 | Lung Cancer | 0.14 (migration inhibition) | |
| Ovarian Cancer Cell Lines (Panel of 13) | Ovarian Cancer | 0.53 - 8.22 |
Note: The antiproliferative activity of this compound can vary between cell lines, with reported IC50 values ranging from 0.2 to 10 μM.
Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the activity of Src family kinases, thereby modulating downstream signaling pathways critical for cancer cell proliferation, survival, and metastasis. The diagram below illustrates the simplified Src signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following is a detailed protocol for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the dose-response of this compound in cancer cell lines.
Materials
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (AZD0530)
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell viability (should be >95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Conclusion
This compound demonstrates potent anti-proliferative and anti-migratory effects across a range of human cancer cell lines, with IC50 values often in the sub-micromolar to low micromolar range. Its mechanism of action, centered on the inhibition of the Src signaling pathway, underscores its potential as a targeted cancer therapeutic. The provided protocols offer a standardized approach for researchers to further investigate the dose-dependent effects of this compound in their specific cancer models of interest.
Experimental Design for Long-Term Saracatinib Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting long-term efficacy studies of Saracatinib (AZD0530), a potent dual inhibitor of Src and Abl tyrosine kinases. These guidelines are intended to assist researchers in academia and industry in evaluating the sustained therapeutic potential of this compound in preclinical models.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule that targets the ATP-binding site of Src family kinases (SFKs) and Abl kinase.[1][2][3] SFKs are non-receptor tyrosine kinases that play a crucial role in regulating various cellular processes, including proliferation, survival, migration, and invasion.[4][5][6] Dysregulation of Src signaling is frequently observed in various human cancers and is associated with tumor progression and metastasis.[5][7][8] this compound's inhibition of Src and Abl kinases disrupts downstream signaling pathways, including the Ras/Raf/MEK, PI3K/AKT, and JAK/STAT pathways, thereby impeding cancer cell growth and survival.[1][7]
Key Signaling Pathways Influenced by this compound
The efficacy of this compound is intrinsically linked to its ability to modulate key signaling cascades. Understanding these pathways is critical for designing experiments and interpreting results.
In Vitro Long-Term Efficacy Studies
Long-term in vitro assays are essential for determining the sustained effects of this compound on cancer cell viability, proliferation, and migratory potential.
Cell Line Selection
The choice of cell lines is critical and should be based on the research question. It is recommended to use a panel of cell lines with varying levels of Src activation and genetic backgrounds to assess the predictive biomarkers of this compound sensitivity.
Long-Term Cell Viability and Proliferation Assays
Standard cell viability assays, such as MTT and MTS, can be adapted for long-term studies to assess the cytostatic or cytotoxic effects of this compound over an extended period.
Protocol: Long-Term MTT Assay
-
Cell Seeding: Seed cells in 96-well plates at a low density (e.g., 1,000-5,000 cells/well) to allow for long-term growth.[9]
-
Drug Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) or vehicle control (DMSO).[1]
-
Media and Drug Replenishment: Replace the culture medium containing fresh this compound or vehicle every 72 hours to maintain drug concentration and nutrient supply.
-
MTT Assay: At designated time points (e.g., day 3, 6, 9, and 12), perform the MTT assay:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells at each time point. Plot the data to visualize the long-term effect of this compound on cell viability.
Colony Formation Assay
This assay assesses the ability of single cells to undergo clonal expansion and form colonies, providing insight into the long-term anti-proliferative effects of this compound.
Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh drug every 3-4 days.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15 minutes.
-
-
Quantification:
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
-
The colony formation efficiency can be calculated and compared between treatment groups.
-
Quantitative Data Summary: In Vitro Studies
| Cell Line | Assay | This compound IC50 (µM) | Duration | Reference |
| CTV-1 | Growth Inhibition | 0.06143 | Not Specified | [3] |
| LAMA-84 | Growth Inhibition | 0.1599 | Not Specified | [3] |
| MEG-01 | Growth Inhibition | 0.2058 | Not Specified | [3] |
| SNU216 (Gastric Cancer) | MTT | ~1 | 72 hours | [1] |
| NCI-N87 (Gastric Cancer) | MTT | ~1 | 72 hours | [1] |
| SNU16 (Gastric Cancer) | MTT | >10 | 72 hours | [1] |
| PC3 (Prostate Cancer) | Growth Inhibition | Not Specified | Not Specified | [3] |
| DU145 (Prostate Cancer) | Growth Inhibition | Not Specified | Not Specified | [3] |
In Vivo Long-Term Efficacy Studies
Animal models are indispensable for evaluating the long-term therapeutic efficacy and potential toxicity of this compound in a physiological context.
Animal Model Selection
Immunocompromised mice (e.g., nude or SCID) are commonly used for establishing xenograft models with human cancer cell lines or patient-derived tumors (PDX).[10][11][12][13] The choice of model should align with the cancer type being studied.
Protocol: Xenograft Tumor Model
-
Cell/Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) or implant tumor fragments into the flank of the mice.[13]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers twice weekly. Calculate tumor volume using the formula: (Width^2 x Length) / 2.[1]
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer this compound (a typical dose is 50 mg/kg) or vehicle control daily via oral gavage.[1]
-
Long-Term Monitoring: Continue treatment and monitoring for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach the endpoint.[1] Monitor animal health, including body weight, as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be snap-frozen for molecular analysis (Western blot) and the other portion fixed in formalin for histopathological analysis (Immunohistochemistry).
Quantitative Data Summary: In Vivo Studies
| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |
| Gastric Cancer Xenograft (SNU216) | This compound (50 mg/kg) | Daily, oral gavage for 3 weeks | Significant tumor growth inhibition | [1] |
| Osteosarcoma (Recurrent, Lung Metastases) | This compound (175 mg) | Daily, up to 13 28-day cycles | Median PFS of 19.4 months (vs. 8.6 for placebo, p=0.47) | [14][15] |
| Metastatic Breast Cancer (ER-/PR-) | This compound | Median of 2 cycles | No clinical benefit, study terminated early | [16] |
Pharmacodynamic and Molecular Analyses
To elucidate the mechanism of this compound's long-term efficacy, it is crucial to assess its impact on the target signaling pathways in the treated cells and tumors.
Western Blotting
Western blotting is used to quantify the expression and phosphorylation status of key proteins in the Src signaling pathway.
Protocol: Western Blotting
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Src, phosphorylated Src (p-Src Y416), and other relevant downstream targets (e.g., FAK, Akt, ERK) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[20]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC)
IHC allows for the visualization of protein expression and localization within the tumor microenvironment, providing spatial context to the molecular changes induced by this compound.
Protocol: Immunohistochemistry
-
Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.[21][22]
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval using a citrate-based buffer.[21]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.[22]
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31), as well as p-Src.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a DAB substrate for color development.[21]
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Imaging and Analysis: Capture images using a microscope and quantify the staining intensity and percentage of positive cells.
Conclusion
The successful evaluation of the long-term efficacy of this compound requires a multi-faceted experimental approach. The protocols and guidelines presented here provide a comprehensive framework for conducting robust in vitro and in vivo studies, coupled with detailed molecular analyses to elucidate the underlying mechanisms of action. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is essential for advancing the clinical development of this compound and other targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Src family kinase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicallab.com [clinicallab.com]
- 13. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 14. Results of a Randomized, Double-Blinded, Placebo-Controlled, Phase 2.5 Study of this compound (AZD0530), in Patients with Recurrent Osteosarcoma Localized to the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Results of a Randomized, Double-Blinded, Placebo-Controlled, Phase 2.5 Study of this compound (AZD0530), in Patients with Recurrent Osteosarcoma Localized to the Lung [escholarship.org]
- 16. Phase II trial of this compound (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 21. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 22. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Saracatinib Efficacy Using Biomarkers of Src Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saracatinib (AZD0530) is a potent and selective dual inhibitor of Src and Bcr-Abl tyrosine kinases.[1] It competitively and reversibly binds to the ATP-binding site of the active conformation of Src, thereby inhibiting its kinase activity.[2] Src, a non-receptor tyrosine kinase, is a key mediator of various signaling pathways that regulate cell proliferation, survival, migration, and invasion.[3] Elevated Src activity is observed in a variety of human cancers, including colon, breast, lung, and pancreatic cancer, and is often associated with poor prognosis and metastatic disease.[3][4][5] Therefore, monitoring the inhibition of Src activity is crucial for evaluating the efficacy of this compound in both preclinical and clinical settings.
These application notes provide detailed protocols for monitoring this compound efficacy by measuring the phosphorylation status of Src and its downstream substrates, which serve as pharmacodynamic biomarkers. The key biomarkers discussed are:
-
Phosphorylated Src (p-Src) at Tyrosine 419 (Tyr419) in humans (equivalent to Tyr416 in rodents): Autophosphorylation at this site is a hallmark of Src activation.[6]
-
Phosphorylated Focal Adhesion Kinase (p-FAK) at Tyrosine 861 (Tyr861): FAK is a direct substrate of Src, and its phosphorylation at this site is critical for cell adhesion and migration.[4]
-
Phosphorylated Paxillin (p-Paxillin) at Tyrosine 118 (Tyr118): Paxillin is another key substrate of Src involved in focal adhesion signaling.[4][7]
Src Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of Src in mediating downstream signaling and how this compound intervenes to block these pathways.
Quantitative Data Summary
The following tables summarize quantitative data on this compound's potency and its effects on Src pathway biomarkers from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (Src kinase activity) | 2.7 nM | Cell-free assay | [8] |
| IC50 (Cell Viability) | < 7 µM | HN6, HN8, HN13 (HNSCC) | [9] |
| IC50 (Cell Viability) | > 14 µM | HN17, HN12 (HNSCC) | [9] |
| Effective Concentration (p-Src reduction) | 1 µM | Ovarian Cancer Cell Lines | [10] |
Table 2: In Vivo Efficacy of this compound
| Biomarker | Treatment | Tissue | Fold Change/Effect | Reference |
| p-Src (Tyr416) | 25 mg/kg this compound (oral, daily for 7 days) | Rat Hippocampus | Significant reduction vs. vehicle | [11] |
| p-Src (Tyr416) | 1 µM this compound (24h) | Ovarian Cancer Cell Lines (sensitive) | 3.1-fold greater reduction vs. resistant lines | [10] |
Experimental Protocols
Detailed methodologies for key experiments to assess Src activity are provided below.
Western Blotting for Phosphorylated Src, FAK, and Paxillin
This protocol outlines the detection of phosphorylated proteins in cell lysates.
Experimental Workflow: Western Blotting
Materials:
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Tris-buffered saline with Tween-20 (TBST)
-
Bovine serum albumin (BSA)
-
Primary antibodies (specific for p-Src Tyr419, p-FAK Tyr861, p-Paxillin Tyr118, and total Src, FAK, Paxillin, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation:
-
Treat cells with this compound or vehicle control for the desired time and dose.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with 2x Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein and/or a loading control.
-
Immunohistochemistry (IHC) for Phosphorylated Biomarkers in Tissue
This protocol is for the detection of phosphorylated proteins in paraffin-embedded tissue sections.
Experimental Workflow: Immunohistochemistry
Materials:
-
Xylene
-
Ethanol series (100%, 95%, 80%, 70%)
-
Antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal serum from the secondary antibody host species)
-
Primary antibody (specific for the phosphorylated biomarker)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating slides in pre-heated antigen retrieval buffer (e.g., 95-100°C for 20-40 minutes).[13]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with a blocking solution for 30-60 minutes to block non-specific binding sites.[13]
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody at the optimal dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash with PBS.
-
Incubate with streptavidin-HRP complex for 30 minutes.
-
-
Chromogenic Detection:
-
Wash with PBS.
-
Apply DAB substrate and incubate until the desired stain intensity develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a microscope. The signal can be quantified using image analysis software (e.g., H-score).
-
Cell-Based ELISA for Phosphorylated Paxillin (Tyr118)
This protocol provides a high-throughput method for measuring protein phosphorylation in whole cells.
Experimental Workflow: Cell-Based ELISA
Materials:
-
96-well cell culture plates
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Quenching solution (e.g., PBS with H2O2)
-
Blocking buffer
-
Wash buffer
-
Primary antibodies (anti-p-Paxillin Tyr118 and a normalization antibody like anti-GAPDH or anti-total Paxillin)
-
HRP-conjugated secondary antibodies
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
This protocol is based on commercially available cell-based ELISA kits.[3][4][5][8]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for the desired duration.
-
-
Fixation and Permeabilization:
-
Remove the treatment media and fix the cells with a fixing solution.
-
Wash the wells and add a quenching solution to inhibit endogenous peroxidases.
-
Wash and add a blocking buffer for 1 hour.
-
-
Antibody Incubation:
-
Incubate wells with either the anti-p-Paxillin Tyr118 antibody or a normalization antibody (in separate wells) overnight at 4°C.
-
Wash the wells and add the appropriate HRP-conjugated secondary antibody for 1.5 hours at room temperature.
-
-
Detection and Analysis:
-
Wash the wells and add the TMB substrate. Incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
-
Data Normalization:
-
Normalize the absorbance values for phosphorylated Paxillin to the values obtained for the normalization antibody (e.g., GAPDH) to account for variations in cell number.
-
Conclusion
Monitoring the phosphorylation status of Src and its key downstream substrates provides a robust and quantitative method for assessing the pharmacodynamic activity and efficacy of this compound. The protocols outlined in these application notes for Western blotting, immunohistochemistry, and cell-based ELISA offer a range of tools for researchers in academic and industrial settings to evaluate this compound in various preclinical and clinical contexts. Consistent and reproducible biomarker data are essential for establishing dose-response relationships, confirming target engagement, and guiding the clinical development of this targeted therapy.
References
- 1. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Phospho-Paxillin (Y118) Cell-Based Colorimetric ELISA Kit [cellbiologics.com]
- 4. assaybiotechnology.com [assaybiotechnology.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Immunohistochemistry Procedure [sigmaaldrich.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Paxillin (phospho Tyr118) ELISA Kit (A102589) [antibodies.com]
- 9. Simultaneously inactivating Src and AKT by this compound/capivasertib co-delivery nanoparticles to improve the efficacy of anti-Src therapy in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTTG1 Levels Are Predictive of this compound Sensitivity in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of disease-modifying effect of this compound (AZD0530), a Src/Fyn tyrosine kinase inhibitor, in the rat kainate model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. usbio.net [usbio.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Saracatinib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Saracatinib resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A1: Resistance to this compound, a dual Src/Abl kinase inhibitor, can arise from several mechanisms. The most commonly observed mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for Src inhibition by upregulating parallel signaling pathways. Activation of the MEK, phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR, and MAPK signaling pathways are frequently observed in this compound-resistant cells.[1]
-
Genetic Alterations: Downregulation of specific microRNAs, such as miR-19b-3p, can increase the IC50 value of this compound and promote cell proliferation.[2] Upregulation of oncogenes like Pituitary Tumor Transforming Gene 1 (PTTG1) has also been correlated with this compound resistance in ovarian cancer cell lines.[3]
-
Reactivation of STAT3: Following Src inhibition by this compound, some cancer cell lines exhibit reactivation of STAT3, which can contribute to cell survival and resistance.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can lead to multidrug resistance by actively pumping this compound out of the cell.[4][5]
Q2: What strategies can I use to overcome this compound resistance in my experiments?
A2: Several strategies have been shown to be effective in overcoming this compound resistance. These primarily involve combination therapies that target the identified resistance mechanisms:
-
Combination with Chemotherapeutic Agents: Combining this compound with conventional chemotherapies like 5-fluorouracil (5-FU) or cisplatin has demonstrated synergistic effects in both this compound-sensitive and resistant gastric cancer cell lines.[6]
-
Targeting Bypass Pathways:
-
PI3K/Akt/mTOR Pathway: Co-treatment with a PI3K inhibitor can counteract resistance mediated by the activation of this pathway.[2]
-
HER Family Receptors: In HER2-amplified gastric cancer cells, combining this compound with a dual EGFR/HER2 inhibitor like lapatinib can enhance its anti-tumor effects.[6]
-
MEK Pathway: For erlotinib-resistant non-small cell lung cancer (NSCLC) with RAS mutations, combining a MEK inhibitor like selumetinib with a Src inhibitor can be effective.[2]
-
-
Targeting EGFR: In erlotinib-resistant NSCLC with the T790M EGFR mutation, a combination of this compound and the anti-EGFR antibody cetuximab has shown efficacy.[2][7]
-
Modulating Gene Expression: For cell lines with PTTG1-mediated resistance, siRNA-mediated knockdown of PTTG1 can increase sensitivity to this compound.[3]
-
Combination with Immunomodulatory Proteins: Co-treatment with GMI, a fungal immunomodulatory protein, has been shown to induce synergistic cytotoxic effects with this compound in lung cancer cells.[8]
Q3: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
A3: Yes, some potential biomarkers have been identified:
-
PTTG1 Expression: In ovarian cancer cell lines, higher baseline levels of PTTG1 protein have been correlated with resistance to this compound. Conversely, sensitive cell lines show a decrease in PTTG1 protein levels upon this compound treatment.[3][9]
-
Src Activation Status: Increased activation of the Src pathway has been associated with sensitivity to this compound in preclinical models of colorectal cancer.[6]
-
EGFR/RAS Mutational Profile: The mutational status of EGFR and RAS can influence the effectiveness of combination strategies. For example, EGFR T790M mutant cells are more responsive to this compound plus cetuximab, while RAS mutant cells respond better to a Src inhibitor combined with a MEK inhibitor.[2]
Troubleshooting Guides
Problem 1: Decreased anti-proliferative effect of this compound over time.
This guide helps you investigate and potentially overcome acquired resistance to this compound in your cell line.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting this compound resistance.
Detailed Methodologies:
-
Western Blot for PI3K/Akt and MAPK Pathways:
-
Cell Lysis: Treat this compound-resistant and parental cells with this compound (e.g., 1 µM for 24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
-
siRNA Knockdown of PTTG1:
-
Cell Seeding: Seed this compound-resistant ovarian cancer cells (e.g., ES2, SKOV3) in 6-well plates to reach 50-60% confluency at the time of transfection.
-
Transfection: Transfect cells with PTTG1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.[3]
-
Recovery: Allow cells to recover for 6-8 hours in complete medium.
-
This compound Treatment: Replace the medium with fresh medium containing this compound at various concentrations.
-
Viability Assay: After 96 hours of this compound exposure, assess cell viability using an MTT or similar assay.
-
Confirmation of Knockdown: In parallel, lyse a set of transfected cells at 48-72 hours post-transfection and perform a Western blot to confirm the downregulation of PTTG1 protein expression.[3]
-
Problem 2: My this compound-sensitive cell line is not responding as expected based on published IC50 values.
This could be due to variations in experimental conditions or cell line characteristics.
Quantitative Data on this compound Efficacy (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) | Combination Agent | Combination IC50 (µM) | Fold Reversal |
| MCF-7/adr | Breast Cancer | 49.71 ± 1.28 | Doxorubicin (0.5 µM) | - | 15.0 (at 5 µM this compound) |
| HeLa/v200 | Cervical Cancer | 51.37 ± 1.98 | Paclitaxel (20 nM) | - | 18.2 (at 5 µM this compound) |
| HEK293/ABCB1 | - | 32.73 ± 1.66 | Paclitaxel (20 nM) | - | 32.3 (at 5 µM this compound) |
| ES2 | Ovarian Cancer | >10 | - | - | - |
| MCAS | Ovarian Cancer | >10 | - | - | - |
| OVCAR8 | Ovarian Cancer | >10 | - | - | - |
| SKOV3 | Ovarian Cancer | >10 | - | - | - |
| A2780 | Ovarian Cancer | <10 | - | - | - |
| OVCAR3 | Ovarian Cancer | <10 | - | - | - |
| OVCAR5 | Ovarian Cancer | <10 | - | - | - |
Data compiled from multiple sources.[3][4]
Signaling Pathways in this compound Resistance
Activation of the PI3K/Akt Pathway as a Resistance Mechanism
Activation of the PI3K/Akt signaling pathway is a common mechanism of resistance to this compound. Downregulation of miR-19b-3p can lead to increased PIK3CA expression and subsequent activation of Akt, promoting cell survival and proliferation despite Src inhibition.[2]
Caption: PI3K/Akt pathway activation in this compound resistance.
Src-Mediated Signaling and Combination Therapy Targets
This compound primarily targets the Src kinase. However, resistance can emerge through the activation of downstream or parallel pathways such as the FAK, HER family receptors, and the Ras/MAPK cascade. Combination therapies aim to block these escape routes.
Caption: Src signaling and combination therapy targets.
References
- 1. Phase II trial of this compound (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PTTG1 Levels Are Predictive of this compound Sensitivity in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (AZD0530) is a potent modulator of ABCB1-mediated multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. citeab.com [citeab.com]
- 9. Targeting the PTTG1 oncogene impairs proliferation and invasiveness of melanoma cells sensitive or with acquired resistance to the BRAF inhibitor dabrafenib - PMC [pmc.ncbi.nlm.nih.gov]
Saracatinib In Vivo Optimization: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Saracatinib (AZD0530) to minimize toxicity in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally available dual kinase inhibitor. Its primary mechanism involves binding to the ATP-binding sites of c-Src and Abl tyrosine kinases, which inhibits their phosphorylation activity.[1][2] This action blocks downstream signaling pathways crucial for cell proliferation, migration, survival, and adhesion.[2][3] Dysregulation of Src family kinases (SFKs) has been implicated in the progression of various tumors and other diseases.[3][4]
Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?
A2: Common adverse events and dose-limiting toxicities (DLTs) reported for this compound include hematologic effects (thrombocytopenia, neutropenia, anemia), gastrointestinal issues (diarrhea, nausea), fatigue (asthenia), elevated liver enzymes (AST/ALT), and pulmonary toxicity.[5][6][7] In a Phase I study, DLTs included leukopenia, febrile neutropenia, renal failure, and asthenia at doses of 200-250 mg.[3]
Q3: What is a recommended starting dose for this compound in rodent models?
A3: Based on published preclinical studies, a common starting dose for this compound in mice is in the range of 2.5 to 25 mg/kg/day, administered orally.[8] For rats, dosages around 20 mg/kg/day have been used.[9] However, the optimal starting dose depends on the specific animal model, tumor type (if applicable), and experimental endpoint. It is crucial to perform a dose-finding or Maximum Tolerated Dose (MTD) study to determine the optimal dose for your specific model.
Q4: How should I monitor for this compound-induced toxicity in my animal studies?
A4: Comprehensive monitoring should include daily clinical observations (activity level, posture, grooming), body weight measurements (at least twice weekly), and regular assessment of food and water intake. For more detailed toxicity assessment, periodic blood collection for complete blood counts (CBC) and serum chemistry panels (to check liver and kidney function) is recommended. At the study endpoint, histopathological analysis of key organs (liver, lungs, spleen, kidneys) should be performed.
Q5: What is the Maximum Tolerated Dose (MTD) for this compound?
A5: The MTD varies by species. In a Phase I clinical trial in patients with solid tumors, the MTD was identified as 175 mg once daily.[3] For different patient populations, the MTD has been established at 125 mg for Japanese patients and 175 mg for Caucasians.[5] In preclinical models, the MTD must be determined empirically. A well-designed MTD study is essential before initiating large-scale efficacy experiments.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Action(s) |
| Significant Body Weight Loss (>15-20%) | Drug-related toxicity (e.g., gastrointestinal distress, systemic toxicity). Reduced food/water intake. | 1. Immediately check animal's overall health status. 2. Consider dose reduction for the affected cohort. 3. Provide supportive care (e.g., supplemental nutrition, hydration). 4. If weight loss is rapid and severe, consider euthanizing the animal and performing a necropsy. |
| Signs of Respiratory Distress (Labored Breathing, Hunched Posture) | Potential pulmonary toxicity.[5][6] | 1. This is a serious adverse event. Isolate the affected animal for observation. 2. Discontinue dosing immediately for that animal. 3. At necropsy, prioritize collection of lung tissue for histopathological analysis to look for signs of interstitial infiltrates or alveolar damage.[6] |
| Abnormal Hematology (e.g., Thrombocytopenia, Neutropenia) | Myelosuppression, a known class effect for some kinase inhibitors and a reported toxicity for this compound.[5][7] | 1. Confirm findings with a repeat blood draw if possible. 2. Correlate with clinical observations (e.g., signs of infection in neutropenic animals). 3. Implement a dose reduction or a "drug holiday" (e.g., 5 days on, 2 days off) in the treatment schedule to allow for hematopoietic recovery. |
| Elevated Liver Enzymes (ALT/AST) | Hepatotoxicity.[5] | 1. Rule out other causes (e.g., vehicle effect, underlying disease in the model). 2. Reduce the dose of this compound. 3. At study termination, perform a thorough histopathological examination of the liver. |
Data Presentation
Table 1: Summary of this compound Dosages Used in In Vivo Preclinical Studies
| Species | Dose Range | Administration Route | Key Findings / Context | Citation(s) |
| Mouse | 2.5 - 25 mg/kg/day | Oral Gavage | Dose-dependent efficacy in preventing heterotopic ossification (HO) in a FOP mouse model. The 25 mg/kg/d dose is described as clinically relevant. | [8] |
| Rat | 20 mg/kg/day | Oral Gavage | Used to minimize toxicity while testing for disease-modifying effects in a neurotoxicity model. | [9] |
| Rat | 2.5 - 18.7 mg/kg/day | In-Diet | Chronic dosing achieved by incorporating this compound into feed, demonstrating an alternative to stressful daily gavage. | [10] |
Table 2: Common Dose-Limiting Toxicities (DLTs) and Monitoring Parameters
| Toxicity | Organ System | Key Monitoring Parameters |
| Hematologic | Bone Marrow / Blood | Complete Blood Count (CBC) with differential (Neutrophils, Platelets, Hemoglobin). |
| Pulmonary | Lungs | Clinical observation (respiratory rate, effort), Histopathology (alveolar damage, interstitial infiltrates). |
| Hepatic | Liver | Serum chemistry (ALT, AST), Histopathology. |
| Renal | Kidneys | Serum chemistry (BUN, Creatinine), Histopathology. |
| General | Systemic | Body weight, food/water intake, clinical condition score, signs of asthenia (weakness). |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c or C57BL/6 mice), age- and sex-matched. Use at least 3-5 animals per dose group.
-
Dose Selection: Based on literature, select a starting dose (e.g., 5 mg/kg for mice). Choose 3-5 dose levels with geometric progression (e.g., 5, 10, 20, 40 mg/kg). Include a vehicle-only control group.
-
Administration: Administer this compound orally once daily for a defined period (e.g., 14-28 days). The vehicle should be appropriate for this compound's solubility.
-
Monitoring:
-
Daily: Record clinical observations and mortality.
-
Twice Weekly: Record individual body weights.
-
Weekly (Optional): Collect blood via a non-terminal method (e.g., saphenous vein) for interim CBC analysis.
-
-
Endpoint and Analysis: The MTD is defined as the highest dose that does not induce >20% body weight loss or significant clinical signs of toxicity. At the end of the study, collect blood for a full CBC and serum chemistry panel. Perform a gross necropsy and collect key organs for histopathology.
-
Dose Refinement: If significant toxicity is seen at the lowest dose, repeat the study with lower doses. If no toxicity is seen at the highest dose, an additional cohort at a higher dose may be warranted.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's core mechanism of action.
Caption: Experimental workflow for an in vivo MTD study.
Caption: Troubleshooting logic for in-study toxicity.
References
- 1. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. nbinno.com [nbinno.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Dual Drug Repurposing: The Example of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II trial of this compound (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II trial of the Src-kinase inhibitor this compound after 4 cycles of chemotherapy for patients with extensive stage small cell lung cancer: NCCTG trial N-0621 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the benefits of in-diet versus repeated oral dosing of this compound (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Saracatinib kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Saracatinib in kinase assays. The information is tailored to address common issues that can lead to inconsistent or unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound should be dissolved in DMSO to prepare a stock solution. For example, a 10 mM stock solution can be prepared in 100% DMSO.[1][2] It is sparingly soluble in aqueous buffers.[3] We do not recommend storing aqueous dilutions for more than one day.[3] DMSO stock solutions can be stored at -20°C for up to three months.[2] For long-term storage, it is recommended to store the solid compound at -20°C, which is stable for at least four years.[3]
Q2: What is the typical concentration range for this compound in in vitro kinase assays?
A2: The effective concentration of this compound can vary significantly depending on the target kinase and the specific assay conditions. For potent inhibition of its primary targets like c-Src, IC50 values are in the low nanomolar range (e.g., 2.7 nM).[1] However, for other kinases or in cell-based assays, concentrations can range from nanomolar to the low micromolar range.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Does the ATP concentration in my assay affect this compound's potency?
A3: Yes, as an ATP-competitive inhibitor, the apparent potency (IC50) of this compound is highly dependent on the ATP concentration in the assay.[5][6] Most in vitro kinase assays are performed at an ATP concentration close to the Kₘ of the kinase for ATP.[1] This allows for a more standardized comparison of inhibitor potency. Be aware that cellular ATP concentrations are much higher (in the millimolar range), so IC50 values determined in biochemical assays may not directly translate to cellular efficacy.[5][7]
Q4: What are the primary kinase targets of this compound?
A4: this compound is a potent dual inhibitor of the c-Src and Abl tyrosine kinases.[3] It also potently inhibits other members of the Src family kinases, including c-Yes, Fyn, Lyn, Blk, Fgr, and Lck, with IC50 values typically in the range of 4-10 nM.[1][8]
Troubleshooting Guide
Issue 1: High Variability or Inconsistent Inhibition Results
Q1.1: My results are not reproducible between experiments. What could be the cause?
A1.1: Inconsistent results can stem from several factors related to inhibitor preparation and handling.
-
This compound Precipitation: this compound has low aqueous solubility.[3] If the final DMSO concentration in your assay is too low, or if the aqueous buffer is not compatible, the compound may precipitate, leading to variable effective concentrations.
-
Solution: Ensure your final DMSO concentration is sufficient to maintain this compound solubility, typically between 1-2%. Always include a DMSO vehicle control with the same final concentration in all wells.[1] Prepare fresh dilutions of this compound in assay buffer for each experiment from a DMSO stock. Do not store aqueous solutions of this compound for extended periods.[3]
-
-
Inaccurate Pipetting: Small volumes of concentrated inhibitor are often used, making accurate pipetting critical.
-
Solution: Use calibrated pipettes and appropriate tips for the volumes being dispensed. For serial dilutions, ensure thorough mixing at each step.
-
-
Reagent Variability: Inconsistent quality or preparation of enzymes, substrates, or buffers can lead to variability.
-
Solution: Use high-quality reagents from a reputable supplier. Prepare fresh buffers for each experiment and ensure consistent lot numbers for critical reagents like the kinase and substrate.
-
Issue 2: Higher Than Expected IC50 Value
Q2.1: The IC50 value I'm observing is much higher than what is reported in the literature. Why?
A2.1: A higher than expected IC50 value can be due to several assay-specific parameters.
-
High ATP Concentration: As this compound is an ATP-competitive inhibitor, a high concentration of ATP in your assay will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to an increased apparent IC50.[5][6][9]
-
Solution: Check the ATP concentration in your assay and compare it to the conditions used in the literature. If possible, perform the assay with an ATP concentration at or near the Kₘ of the kinase.
-
-
Inactive this compound: Improper storage or handling can lead to degradation of the compound.
-
Solution: Ensure this compound is stored as recommended (solid at -20°C). Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.
-
-
Low Kinase Activity: If the kinase activity in your assay is low, it can be difficult to accurately determine the IC50.
-
Solution: Optimize your assay conditions to ensure robust kinase activity. This may involve adjusting the enzyme or substrate concentration, or the incubation time.
-
Issue 3: High Background Signal
Q3.1: I'm seeing a high background signal in my kinase assay, which is masking the inhibitory effect of this compound. What can I do?
A3.1: High background can be a problem in various assay formats, including ELISA and FRET-based assays.
-
Nonspecific Binding (ELISA): The detection antibody may be binding non-specifically to the plate or other components.[10][11][12]
-
Autofluorescence (FRET): The compound itself or other components in the assay may be fluorescent at the excitation or emission wavelengths.
-
Solution: Run a control with this compound but without the kinase or substrate to check for compound interference. If interference is observed, you may need to use a different assay format or adjust the wavelengths if your instrument allows.
-
-
Contaminated Reagents: Contamination in buffers or reagents can lead to high background.
-
Solution: Use high-purity reagents and prepare fresh buffers. Filter buffers if necessary.
-
Issue 4: Unexpected Phosphorylation of Downstream Targets
Q4.1: I'm seeing unexpected changes in the phosphorylation of downstream signaling proteins. How do I interpret this?
A4.1: Unexpected signaling outcomes can be due to off-target effects or the complexity of cellular signaling pathways.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases in the signaling cascade, leading to complex and sometimes counterintuitive results.[13][14]
-
Solution: Perform a dose-response experiment to see if the unexpected effect is concentration-dependent. If possible, use a more specific inhibitor for the target of interest as a control. Consult kinase profiling data to understand the broader selectivity of this compound.
-
-
Feedback Loops: Inhibition of a primary target can sometimes lead to the activation of compensatory signaling pathways or feedback loops.
-
Solution: This is a complex biological question that may require further investigation using other inhibitors, genetic approaches (e.g., siRNA), or by examining multiple time points to understand the dynamics of the signaling response.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (c-Src) | 2.7 nM | [1] |
| This compound IC50 (v-Abl) | 30 nM | [8] |
| This compound IC50 (Other SFKs) | 4-10 nM | [1] |
| Recommended Stock Solvent | DMSO | [1][3] |
| Aqueous Solubility | Sparingly soluble | [3] |
| DMSO Stock Storage | -20°C for up to 3 months | [2] |
| Solid Compound Storage | -20°C (stable for ≥ 4 years) | [3] |
Experimental Protocols
Protocol 1: In Vitro c-Src Kinase Assay (ELISA-based)
This protocol is a general guideline for an ELISA-based assay to measure the inhibitory activity of this compound on c-Src kinase.
-
Plate Coating: Coat a 96-well high-binding microplate with a c-Src substrate (e.g., poly(Glu, Tyr) 4:1) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a DMSO vehicle control.
-
Kinase Reaction:
-
Add the diluted this compound or DMSO control to the wells.
-
Add recombinant c-Src kinase to the wells.
-
Initiate the reaction by adding ATP solution (at a concentration close to the Kₘ of c-Src for ATP).
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
-
Washing: Stop the reaction by washing the plate as described above.
-
Detection:
-
Add a phosphotyrosine-specific antibody (e.g., PY99) to the wells and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a TMB substrate solution and incubate until color develops.
-
-
Measurement: Stop the reaction with a stop solution (e.g., 1 M H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: In Vitro Abl Kinase Assay (FRET-based)
This protocol provides a general framework for a FRET-based assay to assess this compound's inhibition of Abl kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of this compound in the kinase buffer. Include a DMSO vehicle control.
-
Prepare a solution containing the FRET-based peptide substrate for Abl kinase.
-
Prepare a solution of recombinant Abl kinase.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the diluted this compound or DMSO control.
-
Add the Abl kinase solution to the wells.
-
Add the FRET substrate solution.
-
Initiate the kinase reaction by adding ATP at a concentration near the Kₘ of Abl.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Stop the reaction by adding a development reagent that specifically recognizes the phosphorylated substrate. This reagent is typically part of a commercial FRET kinase assay kit.
-
Incubate for the recommended time to allow for the development of the FRET signal.
-
-
Measurement: Read the plate on a FRET-compatible plate reader, measuring the emission at two different wavelengths (donor and acceptor).
-
Data Analysis: Calculate the FRET ratio and then determine the percent inhibition for each this compound concentration to calculate the IC50 value.
Visualizations
Caption: this compound's primary signaling pathway inhibition.
Caption: General experimental workflow for a this compound kinase assay.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Low concentrations of this compound promote definitive endoderm differentiation through inhibition of FAK-YAP signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tulipgroup.com [tulipgroup.com]
- 11. mybiosource.com [mybiosource.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Improving the solubility of Saracatinib for in vitro experiments
Welcome to the technical support center for Saracatinib (also known as AZD0530). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound for in vitro experiments by providing clear guidance on solubility, solution preparation, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is also soluble in ethanol and dimethylformamide (DMF).[1]
Q2: What is the solubility of this compound in common organic solvents?
A2: this compound exhibits good solubility in DMSO, with concentrations of 10 mg/mL, and some sources report up to 100 mg/mL or even 260 mg/mL.[1][3][4] It is also soluble in ethanol, with reported solubilities around 54 mg/mL (with warming) to 100 mM.[4][5] In DMF, the solubility is approximately 10 mg/mL.[1]
Q3: Is this compound soluble in aqueous solutions like PBS or cell culture media?
A3: this compound is sparingly soluble in aqueous buffers.[1] Direct dissolution in PBS or media is not recommended as it will likely result in poor solubility and precipitation. To achieve a working concentration in aqueous solutions, it is necessary to first dissolve this compound in DMSO to create a concentrated stock solution, which can then be further diluted into the aqueous buffer or media.[1]
Q4: What is the recommended storage condition for this compound powder and stock solutions?
A4: Solid this compound powder should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions prepared in DMSO can be stored at -20°C for up to 3-6 months, or at -80°C for up to a year.[5][6][7] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[7] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media | This compound has low aqueous solubility, and the rapid change in solvent polarity upon dilution can cause it to crash out of solution. | - Perform a stepwise dilution: first, dilute the DMSO stock into a small volume of media/buffer, vortex gently, and then add this intermediate dilution to the final volume.[7]- Ensure the final DMSO concentration in your experiment is as low as possible, ideally below 0.5%, to minimize both solubility issues and potential cellular toxicity.[7]- Warm the aqueous buffer/media to 37°C before adding the this compound stock solution.[8]- For challenging dilutions, consider using a co-solvent such as PEG300 or Tween 80 in your final formulation, though this should be tested for compatibility with your specific assay.[3][7] |
| Cloudy or hazy appearance of the final working solution | This indicates the presence of fine precipitates, meaning the compound is not fully dissolved at the desired concentration. | - Centrifuge the working solution at a low speed and use the supernatant, but be aware that the actual concentration will be lower than intended.- Prepare a new working solution at a lower final concentration of this compound.- Increase the final DMSO concentration slightly, if your experimental system can tolerate it, to improve solubility. |
| Inconsistent experimental results | This could be due to inaccurate concentration of the working solution, possibly from precipitation or degradation of the stock solution. | - Always prepare fresh working solutions for each experiment from a properly stored stock.- Before use, visually inspect the stock solution for any signs of precipitation after thawing.- If the stock solution has been stored for an extended period, consider preparing a fresh stock from powder.- Ensure the DMSO used for the stock solution is of high quality and anhydrous, as water content can affect the stability of the compound in solution. |
| Cells show signs of toxicity (e.g., reduced viability, altered morphology) | The final concentration of DMSO in the cell culture medium may be too high. | - Calculate the final DMSO concentration in your working solution and ensure it is below the tolerance level of your specific cell line (typically <0.5%, but can be lower for sensitive cells).[7]- Prepare a more concentrated DMSO stock solution so that a smaller volume is needed to achieve the final desired this compound concentration, thus lowering the final DMSO percentage.- Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| DMSO | ~10 mg/mL | ~18.4 mM | [1] |
| DMSO | 100 mg/mL | 184.49 mM | [4] |
| DMSO | 260 mg/mL | 479.68 mM | [3] |
| Ethanol | ~0.1 mg/mL | ~0.18 mM | [1] |
| Ethanol | 54 mg/mL (with warming) | ~99.6 mM | [5] |
| Ethanol | 100 mM | - | [4] |
| DMF | ~10 mg/mL | ~18.4 mM | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~0.92 mM | [1] |
| Water | Insoluble | - | [4] |
Note: The molecular weight of this compound is 542.03 g/mol . Solubility can vary slightly between different batches of the compound.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 542.03 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 5.42 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Vortex the solution for a few minutes until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[8]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 1 µM this compound Working Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 1 µM working solution in 10 mL of media:
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to create an intermediate dilution of 10 µM. Pipette up and down gently to mix.
-
Add 1 mL of this 10 µM intermediate dilution to 9 mL of pre-warmed cell culture medium to achieve the final 1 µM concentration.
-
-
The final DMSO concentration in this working solution will be 0.01%.
-
Gently mix the final working solution before adding it to your cells.
-
Always prepare a vehicle control with the same final concentration of DMSO.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified this compound mechanism of action.
References
- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 2. This compound | 379231-04-6 [amp.chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Managing Off-Target Effects of Saracatinib in Research Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the off-target effects of Saracatinib (also known as AZD0530) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent dual inhibitor of the c-Src and Abl tyrosine kinases.[1][2] Its primary mechanism involves competing with ATP for binding to the kinase domain of these proteins, thereby inhibiting their phosphorylation activity and downstream signaling pathways that are crucial for cell proliferation, migration, survival, and adhesion.[1][2]
Q2: What are the known on-target and off-target kinases of this compound?
A2: this compound is highly selective for the Src family kinases (SFKs), including Src, Yes, Fyn, Lyn, Lck, Blk, and Fgr.[1][3][4] It also potently inhibits Abl kinase.[4] However, like many kinase inhibitors, it can exhibit off-target activity against other kinases, particularly at higher concentrations. One notable off-target is the ALK2 kinase.[5] Researchers should be aware that this compound can also affect other kinases to a lesser extent, such as EGFR and c-Kit.
Q3: What are some common phenotypic effects observed in cells treated with this compound that could be due to off-target effects?
A3: While many observed effects are due to on-target Src/Abl inhibition, some could be influenced by off-target activities. Common phenotypic changes include:
-
Changes in cell morphology: Cells may become more rounded and less adherent.[6][7]
-
Inhibition of cell migration and invasion: This is a primary on-target effect but can be influenced by off-target effects on other kinases involved in cell motility.[3][6][8]
-
Cell cycle arrest: this compound can induce G1/S phase arrest in some cell lines.[4][9]
-
Cytotoxicity: At higher concentrations, this compound can be cytotoxic, which may not be solely due to Src/Abl inhibition.[3]
-
Effects on bone cells: this compound has been shown to inhibit osteoclast activity and formation.[1][4]
Q4: How can I confirm that the observed effect in my experiment is due to on-target inhibition of Src/Abl?
A4: Several experimental approaches can be used to validate on-target effects:
-
Western Blotting: Show a dose-dependent decrease in the phosphorylation of Src (at Y419) and its downstream targets (e.g., FAK, Paxillin, Cortactin), as well as Abl targets (e.g., CrkL).[8][10]
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of Src or Abl to see if it reverses the phenotypic effect of this compound.
-
Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other potent and selective Src/Abl inhibitors. If they produce similar phenotypes, it is more likely an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This method can directly confirm the engagement of this compound with its target proteins (Src and Abl) in a cellular context.[11][12]
Q5: What is a typical effective concentration range for this compound in cell culture experiments?
A5: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological process being studied. IC50 values for antiproliferative activity typically range from the sub-micromolar to low micromolar range (0.2-10 µM).[3] For inhibiting Src phosphorylation, lower concentrations in the nanomolar range are often sufficient.[4] It is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected or no effect at expected concentrations. | 1. Cell line insensitivity: The cell line may not be dependent on Src/Abl signaling. 2. Drug inactivity: Improper storage or degradation of this compound. 3. High protein binding in media: Serum proteins can bind to the inhibitor, reducing its effective concentration. | 1. Confirm target expression and activation: Use Western blot to check for the expression and phosphorylation of Src and Abl in your cell line. 2. Verify drug activity: Test the inhibitor on a known sensitive cell line. 3. Optimize culture conditions: Perform experiments in reduced-serum media for a short duration, if possible, and include appropriate controls. |
| High levels of cytotoxicity or cell death. | 1. Concentration is too high: The concentration used may be in the toxic range for the specific cell line. 2. Off-target toxicity: At higher concentrations, this compound can inhibit other essential kinases, leading to cell death.[13] 3. On-target toxicity: The cell line may be highly dependent on Src/Abl signaling for survival. | 1. Perform a dose-response curve: Determine the IC50 for cytotoxicity and use concentrations below this for mechanistic studies. 2. Investigate off-target effects: Use lower concentrations and validate on-target inhibition with Western blotting. Consider using a structurally different Src/Abl inhibitor to see if it recapitulates the toxicity. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth phase. 2. Inconsistent drug preparation: Errors in serial dilutions or storage of stock solutions. 3. Assay variability: Inherent variability in the experimental assay. | 1. Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent plating densities and growth times. 2. Prepare fresh drug dilutions: Prepare fresh dilutions from a validated stock solution for each experiment. 3. Increase replicates and include proper controls: Use technical and biological replicates to assess variability and always include vehicle (DMSO) controls. |
| Observed phenotype does not correlate with Src/Abl inhibition. | 1. Off-target effect: The phenotype may be caused by the inhibition of an unknown off-target kinase. 2. Indirect effects: The observed phenotype could be a downstream consequence of a signaling pathway indirectly affected by Src/Abl inhibition. | 1. Perform a kinome scan: Use a kinase profiling service to identify other potential targets of this compound at the concentration you are using. 2. Validate with orthogonal approaches: Use genetic approaches like siRNA or CRISPR to knockdown Src and/or Abl and see if the phenotype is reproduced. 3. Consult the literature for known off-targets: Research known off-targets of this compound and investigate their potential role in the observed phenotype. |
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
This table summarizes the in vitro inhibitory activity of this compound against a panel of on-target and potential off-target kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Family | Kinase | IC50 (nM) | Reference |
| Src Family | c-Src | 2.7 | [3][4] |
| c-Yes | 4 | [1][4] | |
| Fyn | 10 | [1][4] | |
| Lyn | 5 | [3][4] | |
| Lck | 4 | [3][4] | |
| Blk | 11 | [3][4] | |
| Fgr | 10 | [3][4] | |
| Abl Family | v-Abl | 30 | [1] |
| Other Kinases | EGFR | 66 | [4] |
| c-Kit | 200 | [1] | |
| ALK2 | Potent Inhibition (IC50 not specified) | [5] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Experimental Protocols
Protocol 1: Western Blot Analysis of Src and Downstream Signaling
This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation status of Src and its downstream effectors.
Materials:
-
Cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Src (Tyr419)
-
Total Src
-
Phospho-FAK (Tyr397)
-
Total FAK
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 1, 6, 24 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use the loading control to ensure equal protein loading.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol is for determining the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment (e.g., 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (DMSO) control and medium-only (blank) controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and calculate the IC50 value.
Visualizations
Caption: this compound's primary signaling pathway inhibition.
Caption: Workflow for troubleshooting unexpected results.
Caption: General experimental workflow for studying this compound.
References
- 1. This compound | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of the Src Inhibitor this compound on the Metastatic Phenotype of a Fibrosarcoma (KHT) Tumor Model | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Impairs Head and Neck Squamous Cell Carcinoma Invasion by Disrupting Invadopodia Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Saracatinib Delivery to the Central Nervous System
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while developing strategies to enhance the delivery of Saracatinib to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for needing to enhance this compound delivery to the CNS?
This compound (AZD0530) is a dual inhibitor of Src and Bcr-Abl tyrosine kinases.[1] While initially developed for oncology, its role in targeting Src family kinases, which are highly expressed in the brain and involved in synaptic plasticity, has led to its investigation for neurological disorders like Alzheimer's disease.[1] Although preclinical and early clinical studies have shown that this compound can penetrate the blood-brain barrier (BBB) to some extent with oral dosing, enhancing its concentration and target engagement within the CNS is crucial for maximizing therapeutic efficacy, particularly for treating brain tumors or neurodegenerative diseases.[2][3] The BBB remains a significant obstacle for most therapeutics, limiting their access to the brain.[4][5][6]
Q2: What are the primary strategies being explored to improve this compound's CNS penetration?
Several innovative strategies are under investigation to overcome the BBB and improve drug delivery to the CNS. These can be broadly categorized as:
-
Nanoparticle-Based Delivery: Encapsulating this compound into nanoparticles can protect the drug from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.[7][8] Surface modifications of these nanoparticles with specific ligands can further target them to brain endothelial cells or tumor tissues.[9][10]
-
Direct Administration into Cerebrospinal Fluid (CSF): Bypassing the BBB altogether through intrathecal or intraventricular injections allows for direct delivery of the drug to the CNS.[4][11] This method can achieve high local concentrations with reduced systemic exposure.[12]
-
Chemical Modification/Prodrugs: Modifying the chemical structure of this compound to create a more lipophilic prodrug could enhance its passive diffusion across the BBB.[13]
-
Co-administration with BBB Modulators: The transient disruption of the BBB using agents like mannitol or focused ultrasound can create a window for systemically administered drugs to enter the brain.[5][13]
Q3: Is there clinical evidence of this compound reaching the human CNS?
Yes, a Phase Ib multiple ascending dose study in patients with mild-to-moderate Alzheimer's disease demonstrated that orally administered this compound (AZD0530) achieves substantial CNS penetration.[3] At doses of 100-125 mg daily, the drug was well-tolerated and achieved a plasma/CSF concentration ratio of approximately 0.4.[3]
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound in Preclinical Models
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Poor passive diffusion across the BBB | Encapsulate this compound in liposomes or polymeric nanoparticles to leverage endocytosis/transcytosis pathways. | Nanoparticle Formulation: Prepare this compound-loaded nanoparticles using a method like solvent evaporation. Characterize nanoparticles for size, zeta potential, and drug loading efficiency. Administer intravenously to the animal model and measure brain and plasma concentrations at various time points using LC-MS/MS. |
| Active efflux by transporters at the BBB (e.g., P-glycoprotein) | Co-administer this compound with a known P-glycoprotein inhibitor (e.g., verapamil, cyclosporin A) to block efflux pumps.[5] | Co-administration Study: Determine the maximum tolerated dose of the P-gp inhibitor in your animal model. Administer the inhibitor 30-60 minutes before this compound administration. Collect brain and plasma samples to quantify drug concentrations and calculate the brain-to-plasma ratio. |
| Rapid systemic clearance | Utilize a nanoparticle delivery system to prolong the circulation half-life of this compound. | Pharmacokinetic Study: Following intravenous administration of free this compound and nano-formulated this compound, collect blood samples at multiple time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h). Analyze plasma concentrations to determine pharmacokinetic parameters such as half-life (t1/2) and area under the curve (AUC). |
Issue 2: Off-Target Toxicity with Systemic Administration of High-Dose this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| High systemic exposure required to achieve therapeutic CNS concentrations | Employ a targeted delivery strategy, such as nanoparticles functionalized with transferrin receptor antibodies, to specifically target the BBB and brain tumors.[9] | Targeted Nanoparticle Synthesis and Evaluation: Conjugate transferrin antibodies to the surface of this compound-loaded nanoparticles. In an in vitro BBB model (e.g., transwell co-culture), assess the permeability of targeted vs. non-targeted nanoparticles. In vivo, administer the formulations to tumor-bearing animals and use imaging techniques (e.g., IVIS, MRI) or ex vivo tissue analysis to quantify tumor accumulation. |
| Non-specific drug distribution | Consider direct CNS administration routes like intrathecal injection to minimize systemic exposure while maximizing brain concentration.[11][12] | Intrathecal Administration: Under anesthesia, perform a lumbar puncture or cisterna magna injection to deliver this compound directly into the CSF of the animal model. Monitor for any neurological side effects. At the study endpoint, collect CSF and brain tissue to measure drug levels. |
Quantitative Data Summary
The following table summarizes key quantitative data from studies on this compound and CNS delivery strategies.
| Parameter | Value | Context | Reference |
| This compound Plasma/CSF Ratio | ~0.4 | Oral administration (100-125 mg) in Alzheimer's patients. | [3] |
| Recommended Oral Dose (Cancer Trials) | 125-175 mg/day | Phase I/II clinical trials for various cancers. | [2] |
| Recommended Oral Dose (AD Trials) | 100-125 mg/day | Phase Ib clinical trial for Alzheimer's Disease. | [3] |
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits Src and Abl kinase activity.
Experimental Workflow for Nanoparticle-Mediated CNS Delivery
Caption: Workflow for developing targeted nanoparticles.
Logical Relationship of CNS Delivery Strategies
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dual Drug Repurposing: The Example of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase Ib multiple ascending dose study of the safety, tolerability, and central nervous system availability of AZD0530 (this compound) in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for overcoming the blood–brain barrier for the treatment of brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. Combating head and neck cancer metastases by targeting Src using multifunctional nanoparticle-based this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle-based drug delivery for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Strategies for enhanced gene delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles Deliver Treatment Directly to Tumors of Deadly Brain Cancer < Yale School of Medicine [medicine.yale.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Addressing Variability in Saracatinib Response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saracatinib. The information is designed to help address the observed variability in response to this compound across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as AZD0530) is a potent, orally available small molecule that acts as a dual kinase inhibitor.[1][2] Its primary targets are the Src family of non-receptor tyrosine kinases (SFKs) and the Abl kinase.[2][3] SFKs, which include Src, Yes, Fyn, Lck, Lyn, and others, are crucial regulators of various cellular processes such as proliferation, migration, differentiation, and survival.[4][5] this compound inhibits these kinases by competing with ATP for its binding site, thereby blocking downstream signaling pathways.[6]
Q2: Why do different cell lines show varying sensitivity to this compound?
A2: The variability in this compound's antiproliferative activity across different cell lines is a well-documented phenomenon, with IC50 values ranging from the sub-micromolar to the double-digit micromolar range.[7][8] This variability can be attributed to several factors, including:
-
Genetic and Genomic Heterogeneity: Cancer cell lines are known to have extensive genetic and transcriptional diversity, even within different strains of the same cell line.[9] This can lead to significant differences in drug response.[9]
-
Activation of Alternative Signaling Pathways: Resistance to this compound can arise from the activation of bypass signaling pathways. For instance, activation of the MAPK signaling pathway has been identified as a mechanism of resistance in ovarian cancer cell lines.[10][11]
-
Expression Levels of Key Genes: The expression level of specific genes can correlate with this compound sensitivity. For example, in ovarian cancer cell lines, higher expression of Pituitary Tumor Transforming Gene 1 (PTTG1) has been associated with resistance.[12][13]
-
Mutational Status of Oncogenes: The mutational status of key oncogenes, such as EGFR and RAS, can influence the efficacy of this compound.[10][14] For example, some non-small cell lung cancer (NSCLC) cell lines with specific EGFR mutations show greater sensitivity.[14]
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters like ABCB1 (P-glycoprotein) can lead to reduced intracellular drug concentration and decreased efficacy. This compound has been shown to be a modulator of ABCB1-mediated MDR.[15]
Q3: What are the typical IC50 values observed for this compound in various cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay conditions. Below is a summary of reported IC50 values.
Troubleshooting Guide
This section provides guidance on how to investigate and potentially overcome variability in this compound response in your experiments.
Problem 1: My cell line of interest is resistant to this compound (High IC50 value).
Possible Causes and Troubleshooting Steps:
-
Confirm Drug Activity:
-
Action: Test this compound on a known sensitive cell line (e.g., K562, SNU216, NCI-N87) in parallel with your cell line of interest to ensure the compound is active.
-
Rationale: This will rule out issues with the drug stock or experimental procedure.
-
-
Investigate Basal Src Activity:
-
Action: Perform a western blot to assess the basal phosphorylation level of Src at tyrosine 416 (p-Src Y416), an indicator of Src activation.
-
Rationale: Cell lines with low basal Src activity may be less dependent on this pathway for survival and proliferation, and therefore less sensitive to Src inhibition.
-
-
Assess Activation of Alternative Pathways:
-
Evaluate Expression of Resistance Markers:
-
Action: If working with ovarian cancer cell lines, measure the mRNA and protein expression levels of PTTG1.[12] For other cancer types, consider investigating the expression of multidrug resistance transporters like ABCB1.[15]
-
Rationale: High expression of these markers has been linked to this compound resistance.
-
Problem 2: I am observing inconsistent results with this compound between experiments.
Possible Causes and Troubleshooting Steps:
-
Cell Line Authenticity and Passage Number:
-
Action: Ensure the authenticity of your cell line through short tandem repeat (STR) profiling. Use cells at a consistent and low passage number for all experiments.
-
Rationale: Genetic drift can occur in cell lines over time with increasing passage numbers, leading to altered drug responses.[9]
-
-
Standardize Experimental Conditions:
-
Action: Maintain consistent cell seeding density, serum concentration in the culture medium, and duration of drug treatment.
-
Rationale: Variations in these parameters can significantly impact cell growth and drug sensitivity.
-
-
Drug Stability and Storage:
-
Action: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the stock solution is stored correctly according to the manufacturer's instructions.
-
Rationale: Repeated freeze-thaw cycles or improper storage can degrade the compound.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 0.22 | [7][8] |
| SNU216 | Gastric Cancer | < 1 | [6] |
| NCI-N87 | Gastric Cancer | < 1 | [6] |
| A549 | Lung Cancer | 0.14 (migration) | [7] |
| H508 | Colorectal Cancer | < 1 | [16] |
| LS180 | Colorectal Cancer | < 1 | [16] |
| LS174T | Colorectal Cancer | < 1 | [16] |
| Ovarian Cancer Cell Lines (Sensitive) | Ovarian Cancer | ≤ 1.0 | [12] |
| Ovarian Cancer Cell Lines (Resistant) | Ovarian Cancer | ≥ 2.0 | [12] |
| DU145 | Prostate Cancer | Sub-micromolar | [8] |
| PC3 | Prostate Cancer | Sub-micromolar | [8] |
Note: IC50 values can vary depending on the specific assay and experimental conditions used.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described for evaluating the inhibitory effect of this compound on cell growth.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
2. Western Blotting for Protein Phosphorylation
This protocol is a general guideline for assessing the phosphorylation status of Src and other signaling proteins.
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Src Tyr416).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to normalize for loading differences.
Mandatory Visualizations
Caption: this compound inhibits Src kinase, a key node in cellular signaling.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Cellular factors affecting this compound sensitivity.
References
- 1. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 5alphareductaseinhibitor.com [5alphareductaseinhibitor.com]
- 4. This compound, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | EGFR | Autophagy | BTK | Src | TargetMol [targetmol.com]
- 9. singlecell.broadinstitute.org [singlecell.broadinstitute.org]
- 10. Dual Drug Repurposing: The Example of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of MAPK signalling results in resistance to this compound (AZD0530) in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTTG1 Levels Are Predictive of this compound Sensitivity in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Saracatinib and Paclitaxel Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saracatinib and paclitaxel combination therapy.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and paclitaxel?
A: Paclitaxel is an anti-microtubule agent that stabilizes microtubules by binding to the β-tubulin subunit.[1][2] This action disrupts the normal dynamic reorganization of the microtubule network required for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[2][3][4] this compound (also known as AZD0530) is a potent and selective dual kinase inhibitor, primarily targeting Src family kinases (SFKs) such as Src, Yes, Fyn, and Lck, as well as the Bcr-Abl tyrosine kinase.[5][6] By inhibiting Src, this compound can interfere with signaling pathways involved in cancer cell proliferation, survival, motility, and invasion.[7]
Q2: What is the scientific rationale for combining this compound with paclitaxel?
A: The rationale for this combination is based on the role of the Src pathway in chemotherapy resistance.[7] Overexpression or activation of Src has been implicated in the development of resistance to cytotoxic agents like paclitaxel.[7] Preclinical studies have demonstrated that this compound can show synergy with taxanes.[7] By inhibiting the Src pathway, this compound may resensitize resistant cells or prevent the emergence of resistance to paclitaxel, potentially leading to a more durable and effective anti-tumor response.
Q3: Has this combination been tested in clinical trials?
A: Yes, the combination has been evaluated in Phase I and Phase II clinical trials. A Phase I study established the safety and tolerability of this compound in combination with paclitaxel and/or carboplatin in patients with advanced solid tumors.[7][8] A subsequent randomized, placebo-controlled Phase II trial (SaPPrOC) investigated this compound plus weekly paclitaxel in patients with platinum-resistant ovarian cancer.[9][10][11]
Q4: What were the key findings from the clinical trials?
A: The Phase I trial determined that this compound doses up to 175 mg daily with paclitaxel (with or without carboplatin) had an acceptable toxicity profile.[7][8] However, the Phase II SaPPrOC trial concluded that the addition of this compound to weekly paclitaxel did not improve the 6-month progression-free survival (PFS) rate in patients with platinum-resistant ovarian cancer.[9][11]
Troubleshooting Guide
Q1: I am not observing a synergistic effect between this compound and paclitaxel in my in vitro assay. What are some potential reasons?
A: Several factors could contribute to a lack of synergy:
-
Cell Line Specificity: The dependence on the Src pathway can vary significantly between different cancer cell lines. The combination may only be effective in cell lines where Src signaling is a key driver of proliferation or survival.
-
Drug Concentrations: Synergy is often dependent on the specific concentrations and ratios of the two drugs. It is crucial to perform a dose-response matrix experiment, testing multiple concentrations of both drugs, to identify a potential synergistic window.
-
Treatment Schedule and Sequence: The order and timing of drug administration can be critical. Pre-treating cells with this compound before adding paclitaxel (or vice-versa) may yield different results than simultaneous administration. Preclinical studies have shown that drug sequencing can lead to differential efficacy.[12]
-
Assay Duration: The incubation time after treatment may be too short or too long to observe the combined effect on cell viability or apoptosis.
-
Resistance Mechanisms: The cell line may possess resistance mechanisms that are not overcome by Src inhibition, such as the overexpression of drug efflux pumps (e.g., P-glycoprotein) or mutations in tubulin.[13][14]
Q2: My cells are showing resistance to paclitaxel. How can I investigate if this compound can overcome this?
A: To test if this compound can reverse paclitaxel resistance, you can design the following experiments:
-
Establish a Resistant Cell Line: First, confirm the paclitaxel-resistant phenotype of your cells compared to a sensitive parental cell line by determining the IC50 value for paclitaxel.
-
Combination IC50: Treat the resistant cells with increasing concentrations of paclitaxel both in the presence and absence of a fixed, non-toxic concentration of this compound. A significant downward shift in the paclitaxel IC50 in the presence of this compound would suggest a reversal of resistance.
-
Mechanism Analysis: Investigate the underlying resistance mechanism. For example, use western blotting to check for overexpression of P-glycoprotein or analyze the phosphorylation status of Src and its downstream targets (like AKT) to confirm that this compound is hitting its target in the resistant cells.
Q3: What are some common experimental pitfalls when conducting drug combination studies?
A: Common issues include:
-
Inadequate Controls: Ensure you have vehicle-only controls (e.g., DMSO), single-agent controls for each drug across the full concentration range, and positive/negative controls for the assay itself.
-
Incorrect Synergy Model: Different models (e.g., Bliss Independence, Loewe Additivity, Zero Interaction Potency) are used to calculate synergy.[15] The choice of model can impact the interpretation of your results. Ensure you are using a model appropriate for your experimental design.
-
Cell Seeding Density: Using a cell density that is too high or too low can affect drug response. Cells should be in the exponential growth phase during the experiment.[16] It is essential to optimize seeding density for each cell line beforehand.[17]
Data from Clinical Trials
The following tables summarize data from key clinical trials involving the this compound and paclitaxel combination.
Table 1: Phase I Dose-Escalation and MTD Findings
| Combination Regimen | This compound Dose (daily) | Chemotherapy | Maximum Tolerated Dose (MTD) / Recommended Dose |
| This compound + Paclitaxel (q3w) | 125 mg - 300 mg | Paclitaxel 175 mg/m² every 3 weeks | 175 mg this compound |
| This compound + Paclitaxel (q1w) | 125 mg - 225 mg | Paclitaxel 80 mg/m² every week | 175 mg this compound |
| This compound + Carboplatin + Paclitaxel | 125 mg - 225 mg | Carboplatin AUC 5 + Paclitaxel 175 mg/m² q3w | 175 mg this compound |
Data sourced from the Phase I study by Kaye et al., 2012.[7]
Table 2: Efficacy Results from Phase II SaPPrOC Trial in Platinum-Resistant Ovarian Cancer
| Endpoint | Weekly Paclitaxel + this compound (175 mg) | Weekly Paclitaxel + Placebo | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint | ||||
| 6-Month PFS Rate | 29% | 34% - 35% | N/A | 0.582 - 0.86 |
| Secondary Endpoints | ||||
| Median PFS | 3.9 - 4.7 months | 5.3 - 5.5 months | 1.00 - 1.04 | 0.86 - 0.99 |
| Median OS | 12.7 months | 12.8 months | 1.50 | 0.36 |
| Response Rate (CR+PR) | 29% | 38.9% - 43% | N/A | 0.158 |
Data sourced from the randomized, placebo-controlled SaPPrOC trial.[9][11]
Experimental Protocols & Visualizations
Protocol: In Vitro Synergy Assessment using a Dose-Response Matrix
This protocol outlines a standard method for assessing the synergistic activity of this compound and paclitaxel on cancer cell viability.
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Paclitaxel stock solutions (in DMSO)
-
384-well clear-bottom white plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
2. Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells to an optimized seeding density (e.g., 1000 cells/well) in a 384-well plate. Incubate for 24 hours.
-
Drug Plate Preparation: Create a drug master plate. Serially dilute this compound and paclitaxel to create a range of concentrations. For a 7x7 matrix, you will have 6 concentrations of each drug plus a vehicle control (DMSO).
-
Cell Treatment: Using an automated liquid handler or multichannel pipette, transfer the drug combinations from the master plate to the cell plate. Include single-agent and vehicle-only controls.
-
Incubation: Incubate the treated plates for a predetermined duration (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement: Equilibrate the plates to room temperature. Add the cell viability reagent according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the raw data to the vehicle-only controls (100% viability) and a "no cell" or toxic control (0% viability).
-
Plot dose-response curves for each single agent to determine IC50 values.
-
Analyze the combination data using a synergy model (e.g., Bliss Independence or Loewe Additivity) to generate synergy scores and 3D synergy maps.
-
Visualizations
Caption: Combined signaling pathways of Paclitaxel and this compound.
Caption: Standard experimental workflow for in vitro drug combination screening.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Phase I study of this compound (AZD0530) in combination with paclitaxel and/or carboplatin in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of this compound (AZD0530) in combination with paclitaxel and/or carboplatin in patients with solid tumours [cancer.fr]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. A randomised, placebo-controlled trial of weekly paclitaxel and this compound (AZD0530) in platinum-resistant ovarian, fallopian tube or primary peritoneal cancer† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel [frontiersin.org]
- 13. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Combination - Kyinno Bio [kyinno.com]
- 16. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Refinement of Saracatinib treatment schedules for maximal efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the utilization of Saracatinib (AZD0530) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent dual kinase inhibitor that selectively targets Src and Bcr-Abl tyrosine kinases.[1] By binding to the ATP-binding site of these kinases, this compound inhibits their activity, thereby modulating downstream signaling pathways involved in cell proliferation, survival, migration, and adhesion.[1][2]
Q2: What are the common research applications for this compound?
A2: Initially developed as a treatment for cancer, this compound's utility has expanded to other research areas.[1] It is frequently used to investigate signaling pathways in various cancer models.[2] More recently, it is being explored for its therapeutic potential in non-oncological diseases such as idiopathic pulmonary fibrosis (IPF) and Alzheimer's disease.[1][3]
Q3: What is a typical starting concentration for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, a common starting point for in vitro cell-based assays is in the low micromolar to nanomolar range. For instance, concentrations between 0.1 µM and 1 µM have been shown to be effective in inhibiting cell migration and invasion in A549 lung cancer cells.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should this compound be prepared and stored for in vitro use?
A4: this compound is typically soluble in DMSO at concentrations greater than 10 mM.[4] For long-term storage, the stock solution should be stored at -20°C. To prepare a working solution, the stock can be further diluted in cell culture medium. To enhance solubility, it is recommended to warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath.[4]
Q5: What are the known off-target effects of this compound?
A5: While this compound is a selective inhibitor of Src family kinases and Abl, it can exhibit activity against other kinases at higher concentrations. It has been shown to have weaker affinity for kinases such as VEGFR2 and FGFR.[5] Researchers should be mindful of potential off-target effects and consider using multiple approaches to validate their findings.
Troubleshooting Guides
In Vitro Experimentation
| Issue | Possible Cause | Suggested Solution |
| Low or no observed efficacy in cell-based assays | 1. Suboptimal drug concentration: The concentration of this compound may be too low for the specific cell line or assay. 2. Incorrect drug preparation or storage: Improper handling may have led to degradation of the compound. 3. Cell line resistance: The target cells may not be sensitive to Src/Abl inhibition. 4. Assay-specific issues: The chosen assay may not be suitable for detecting the effects of this compound. | 1. Perform a dose-response experiment to determine the IC50 value for your cell line. Concentrations can range from nanomolar to low micromolar.[1] 2. Ensure this compound is properly dissolved in DMSO and stored at -20°C. Prepare fresh dilutions for each experiment.[4] 3. Verify the expression and activation of Src kinases in your cell line via Western blot. Consider using a different cell line known to be sensitive to this compound. 4. Use orthogonal assays to measure efficacy. For example, combine a proliferation assay (e.g., MTT) with a migration or invasion assay. |
| High cellular toxicity or unexpected cell death | 1. Excessive drug concentration: The concentration of this compound may be too high, leading to off-target effects and general toxicity. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Contamination: The cell culture may be contaminated. | 1. Lower the concentration of this compound. Refer to published literature for typical working concentrations for your cell line. 2. Ensure the final concentration of DMSO in the culture medium is below a non-toxic level (typically <0.5%). 3. Regularly check cell cultures for any signs of contamination. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect experimental outcomes. 2. Inconsistent drug preparation: Variations in the preparation of this compound working solutions. 3. Assay variability: Inherent variability in the experimental assay. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. 2. Prepare fresh this compound dilutions from a validated stock solution for each experiment. 3. Include appropriate positive and negative controls in every experiment to monitor assay performance. |
In Vivo Experimentation
| Issue | Possible Cause | Suggested Solution |
| Lack of in vivo efficacy | 1. Inadequate dosing or schedule: The dose or frequency of administration may not be sufficient to achieve therapeutic concentrations in the tumor or target tissue. 2. Poor bioavailability: The formulation or route of administration may limit the absorption of this compound. 3. Rapid metabolism: The drug may be cleared too quickly in the animal model. 4. Tumor model resistance: The chosen in vivo model may not be responsive to this compound. | 1. Consult preclinical studies for effective dosing regimens. Doses around 25-50 mg/kg/day administered orally have been used in mouse models.[6][7] 2. This compound is typically administered orally via gavage, suspended in a vehicle like 1% polysorbate 80.[6] Ensure proper formulation and administration technique. 3. The half-life of this compound is approximately 40 hours in humans, which may differ in animal models.[8] Consider pharmacokinetic studies to determine the optimal dosing interval. 4. Select a xenograft or syngeneic model with demonstrated sensitivity to Src inhibition. |
| Adverse events or toxicity in animals | 1. Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD). 2. Vehicle-related toxicity: The vehicle used for drug delivery may have toxic effects. 3. Off-target effects: High drug exposure could lead to toxicity in non-target tissues. | 1. The MTD in a phase I clinical trial was established at 175 mg daily.[8] Animal MTDs may differ. Conduct a dose-escalation study to determine the MTD in your specific animal model. 2. Administer a vehicle-only control group to assess any toxicity related to the formulation. 3. Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes). If toxicity is observed, consider reducing the dose or adjusting the treatment schedule. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| DU145 | Prostate Cancer | Proliferation | ~1 µM | [1] |
| PC3 | Prostate Cancer | Proliferation | ~1 µM | [1] |
| CWR22Rv1 | Prostate Cancer | Proliferation | ~1 µM | [1] |
| LNCaP | Prostate Cancer | Proliferation | ~1 µM | [1] |
| A549 | Lung Cancer | Migration | Inhibition at 100-1000 nM | [4] |
| Calu-6 | Lung Cancer | Proliferation | Moderate growth delay | [1] |
| MDA-MB-231 | Breast Cancer | Proliferation | Moderate growth delay | [1] |
| NCI-N87 | Gastric Cancer | Proliferation | IC50 ~0.1 µM | [6] |
| SNU216 | Gastric Cancer | Proliferation | IC50 ~0.1 µM | [6] |
Table 2: In Vivo Dosing Schedules for this compound in Preclinical Models
| Animal Model | Tumor Type | Dose and Schedule | Efficacy Outcome | Reference |
| Nude Mice | Gastric Cancer (NCI-N87 xenograft) | 50 mg/kg, oral gavage, daily for 3 weeks | Significant tumor growth inhibition | [6] |
| Nude Mice | Prostate Cancer (DU145 orthotopic) | 25 mg/kg, oral gavage, daily | Significant antitumor activity | [1] |
| Mice | Pulmonary Fibrosis (Bleomycin-induced) | 20 mg/kg, oral gavage, daily from day 10 to 27 | Attenuation of fibrosis | [9] |
| Mice | Fibrodysplasia Ossificans Progressiva | 2.5, 5, and 10 mg/kg/d, oral, for 40 days | Prevention of radiographic heterotopic ossification | [7] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours.[1]
-
Treat cells with a range of this compound concentrations (e.g., 0.001 to 10 µM) for 72 hours.[6]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis for Src Phosphorylation
-
Culture cells to 70-80% confluency and then serum-starve overnight.
-
Treat cells with this compound at the desired concentrations for the specified time (e.g., 6 hours).[6]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Src (e.g., Tyr416) and total Src overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
-
Subcutaneously inject cancer cells (e.g., 1 x 10⁸ NCI-N87 cells) into the flank of immunocompromised mice.[6]
-
Allow the tumors to reach a palpable size (e.g., 200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally via gavage once daily.[6]
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Visualizations
Caption: this compound inhibits key signaling pathways.
Caption: A typical experimental workflow for this compound.
Caption: A logical approach to troubleshooting experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. This compound (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. atsjournals.org [atsjournals.org]
Troubleshooting Saracatinib stability in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saracatinib in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally bioavailable dual inhibitor of the Src family of tyrosine kinases (SFKs) and Abl kinase.[1][2][3] It binds to the ATP-binding site of these kinases, preventing phosphorylation of their downstream targets.[4][5] This inhibition disrupts signaling pathways involved in cell proliferation, survival, migration, and adhesion.[1][4] Key pathways affected include the Ras/Raf/MEK, PI3K/AKT, and JAK/STAT pathways.[4][6]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for dissolution. |
| DMSO Stock Solution | -80°C | Up to 1 year | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Question: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?
Answer:
Precipitation of this compound in aqueous-based cell culture media is a common issue due to its hydrophobic nature and insolubility in water. Several factors can contribute to this problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | Ensure the final concentration of this compound in your culture medium does not exceed its solubility limit. It is advisable to perform a solubility test in your specific cell culture medium prior to the experiment. |
| High Final Concentration of DMSO | The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to minimize cytotoxicity and precipitation issues. If a higher concentration of this compound is required, consider using a higher stock concentration to keep the final DMSO volume low. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can sometimes interact with small molecules, leading to precipitation. Try reducing the serum concentration if your cell line can tolerate it. Alternatively, consider using a serum-free medium for a short treatment duration. |
| pH and Temperature of the Medium | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Temperature fluctuations can also affect the solubility of compounds. |
| Improper Dissolution of Stock Solution | Ensure your this compound stock solution in DMSO is fully dissolved before further dilution into the cell culture medium. Gentle warming and vortexing of the stock solution can aid dissolution. |
Experimental Workflow to Troubleshoot Precipitation:
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture.
Issue 2: Loss of this compound Activity in Long-Term Experiments
Question: I am conducting a long-term experiment (several days) and suspect that the activity of this compound is decreasing over time. How can I address this?
Answer:
The stability of this compound in cell culture medium over extended periods can be a concern. While its in vivo half-life is approximately 40 hours, its stability in in vitro culture conditions may differ. Degradation can lead to a decrease in the effective concentration and reduced biological activity.
Recommendations for Long-Term Experiments:
| Recommendation | Rationale |
| Frequent Media Changes | For multi-day experiments, it is recommended to replace the cell culture medium containing freshly diluted this compound every 24-48 hours. This ensures a more consistent concentration of the active compound. |
| Monitor Compound Stability | If precise concentration is critical, you can perform a stability study under your specific experimental conditions (media type, serum concentration, temperature, CO2). Samples of the medium can be collected at different time points and the concentration of this compound can be quantified using analytical methods like HPLC-MS.[7][8] |
| Include Positive and Negative Controls | Always include appropriate controls in your experimental setup to monitor the expected biological response and ensure that any observed changes are due to the activity of this compound. |
| Protect from Light | Although specific data on this compound's photosensitivity is limited, it is good practice to protect drug solutions and treated cell cultures from direct light exposure to minimize potential photodegradation. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Medium
-
Preparation:
-
Prepare your complete cell culture medium (e.g., DMEM with 10% FBS).
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Spike the complete cell culture medium with this compound to your desired final concentration (e.g., 1 µM).
-
-
Incubation:
-
Dispense the this compound-containing medium into sterile tubes or a cell culture plate (without cells).
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO2).
-
Prepare a control sample stored at -80°C (time point 0).
-
-
Sample Collection:
-
Collect aliquots of the medium at various time points (e.g., 0, 8, 24, 48, 72 hours).
-
Immediately store the collected samples at -80°C until analysis.
-
-
Analysis:
-
Thaw the samples and prepare them for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), to quantify the concentration of this compound.[7][8]
-
-
Data Interpretation:
-
Plot the concentration of this compound as a function of time to determine its stability profile and half-life in your specific culture conditions.
-
Signaling Pathway
This compound primarily targets the Src and Abl kinases, which are key nodes in multiple signaling cascades that regulate cell growth, proliferation, and survival.
Caption: this compound inhibits Src and Abl kinases, leading to the downregulation of key signaling pathways and cellular responses.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS reveals the formation of reactive ortho-quinone and iminium intermediates in this compound metabolism: Phase I metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Vehicle Effects in Saracatinib Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects during Saracatinib experiments. Adherence to proper vehicle control protocols is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in this compound experiments?
A1: A vehicle control is a crucial component of a well-designed experiment. It consists of the same solvent or solution used to dissolve and administer this compound, but without the drug itself. This control group is essential to distinguish the pharmacological effects of this compound from any biological effects induced by the vehicle.
Q2: What is the recommended vehicle for in vitro experiments with this compound?
A2: The most common vehicle for in vitro studies with this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO.[3]
Q3: What concentration of DMSO should I use for my in vitro experiments?
A3: It is critical to use the lowest possible concentration of DMSO that maintains this compound solubility, as DMSO can exert its own biological effects. Generally, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.[4] However, the sensitivity to DMSO can vary significantly between cell lines.[5] It is highly recommended to perform a vehicle toxicity test to determine the optimal DMSO concentration for your specific cell line and experimental duration.
Q4: What are the potential off-target effects of DMSO in cell culture?
A4: DMSO can influence various cellular processes, including:
-
Cell Viability and Proliferation: At concentrations above 1%, DMSO can significantly inhibit cell proliferation and induce cytotoxicity in a dose- and time-dependent manner.[5][6]
-
Cell Differentiation: DMSO has been shown to induce differentiation in some cancer cell lines.
-
Signaling Pathways: DMSO can modulate the activity of signaling pathways, including MAPK and TGF-β, and has been shown to stimulate the activity of tyrosine protein kinases.[7][8]
Q5: What are the common vehicles for in vivo this compound experiments?
A5: Due to this compound's poor water solubility, various formulations are used for in vivo administration. Commonly reported vehicles include:
-
A suspension in 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in water.[9]
-
A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]
-
A suspension in 1% Polysorbate 80 (Tween 80) in deionized water.
Q6: What are the potential effects of in vivo vehicles?
A6: The components of in vivo vehicles can have their own physiological effects. For instance:
-
Tween 80: This non-ionic surfactant can increase the permeability of cell membranes and may affect the absorption of drugs that are P-glycoprotein substrates.[7][10] At high concentrations, it may cause gastrointestinal irritation.[11]
-
Polyethylene Glycol (PEG): PEGs are generally considered safe, but some studies suggest they can influence the stability of proteins and may have other biological effects.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Recommended Solution |
| High background signal or unexpected results in the vehicle control group. | The DMSO concentration is too high, causing off-target effects. | 1. Perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your cell line. 2. Lower the final DMSO concentration in your experiments to ≤ 0.1% if possible. 3. Ensure the DMSO stock is fresh and anhydrous, as absorbed water can affect compound solubility and cellular responses. |
| Inconsistent results between experiments. | Variability in vehicle preparation or handling. | 1. Prepare a large batch of the vehicle solution to be used across all related experiments. 2. Ensure thorough mixing of the this compound stock solution in DMSO before further dilution. 3. Add the vehicle or this compound solution to the media in a consistent manner to ensure rapid and uniform distribution. |
| This compound precipitates out of solution upon dilution in media. | The final DMSO concentration is too low to maintain solubility. | 1. Prepare an intermediate dilution of the this compound-DMSO stock in a serum-free medium before adding it to the final culture medium. 2. Slightly increase the final DMSO concentration, ensuring it remains below the toxic threshold for your cells. |
In Vivo Experiments
| Problem | Possible Cause | Recommended Solution |
| Adverse effects observed in the vehicle control group (e.g., weight loss, lethargy). | Toxicity of the vehicle formulation. | 1. Conduct a tolerability study with the vehicle alone to assess for any adverse effects. 2. Consider alternative vehicle formulations if toxicity is observed. 3. Ensure the vehicle is prepared fresh before each administration and is homogenous. |
| High variability in tumor growth or other endpoints within the vehicle control group. | Inconsistent administration of the vehicle. | 1. Ensure the vehicle is a homogenous suspension or solution before each gavage or injection. 2. Standardize the administration technique (e.g., volume, speed of injection) across all animals. |
| Unexpected pharmacological effects in the vehicle control group. | The vehicle components are interacting with biological pathways. | 1. Thoroughly research the known biological effects of each vehicle component. 2. If a component is known to affect the pathway of interest, consider an alternative vehicle. For example, Tween 80 can affect drug transporters which might influence the study outcome.[10] |
Data Presentation
Table 1: Effect of DMSO Concentration on the Viability of Various Cancer Cell Lines
| Cell Line | DMSO Concentration | Exposure Time | Effect on Viability/Proliferation | Reference |
| HepG2, MDA-MB-231, MCF-7, VNBRCA1 | 1.25% - 10% | Not Specified | Significant inhibition of proliferation | [5] |
| HepG2, MCF-7 | 0.6% | Not Specified | Significant effect on cell growth | [5] |
| Human hematopoietic tumor cell lines (Molt-4, Jurkat, U937, THP1) | ≥2% | 24, 48, 72 hours | Significant dose- and time-dependent cytotoxicity | [6] |
| Lung adenocarcinoma CL1–5 | ≤2% | Not Specified | No significant cytotoxicity | [12] |
| Lung adenocarcinoma CL1–5 | ≥5% | Not Specified | ~50% or more reduction in cell viability | [12] |
| Various cancer cell lines | ≤0.5% | Not Specified | No significant cytotoxic effect | [4] |
| MCF-7 | 0.3125% | 48 and 72 hours | Cell viability reduction exceeding 30% | [4] |
Experimental Protocols
In Vitro Vehicle Control Preparation
Objective: To prepare a DMSO vehicle control for treating cells in culture.
Materials:
-
High-purity, sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
Protocol:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
To prepare the vehicle control, add the same volume of DMSO that is used to prepare the highest concentration of this compound to the cell culture medium. For example, if you add 1 µL of 10 mM this compound in DMSO to 1 mL of medium for a final concentration of 10 µM (0.1% DMSO), your vehicle control will be 1 µL of DMSO in 1 mL of medium.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all treatment groups, including the vehicle control, and is below the predetermined toxic level for the cell line being used.[1][2]
-
Vortex the vehicle control solution gently before adding it to the cells to ensure homogeneity.
In Vivo Vehicle Control Preparation (Example Formulation)
Objective: To prepare a vehicle control solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for oral administration.[2]
Materials:
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Protocol:
-
In a sterile conical tube, add 1 part DMSO.
-
Add 4 parts PEG300 to the DMSO and mix thoroughly until the solution is clear.
-
Add 0.5 parts Tween 80 to the DMSO/PEG300 mixture and mix until clear.
-
Add 4.5 parts sterile saline to the mixture and mix thoroughly.
-
This final solution is the vehicle control. For the treatment group, this compound would be dissolved in this vehicle at the desired concentration.
-
It is recommended to prepare this formulation fresh before each use.
Mandatory Visualization
References
- 1. atsjournals.org [atsjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 7. The effect of non-ionic detergent tween 80 on colcemid-resistant transformed mouse cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diet-incorporated this compound, a Src tyrosine kinase inhibitor, counteracts diisopropylfluorophosphate (DFP)-induced chronic neurotoxicity in the rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of a surfactant, Tween 80, on the formation and secretion of chylomicrons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Validating Saracatinib Specificity in a New Cell Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of Saracatinib in a new cell model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AZD0530) is a potent, orally bioavailable small molecule inhibitor.[1][2] It functions as a dual kinase inhibitor, primarily targeting the Src family of tyrosine kinases (SFKs) and the Abelson murine leukemia viral oncogene homolog (Abl) kinase.[2][3][4][5] this compound competes with ATP for binding to the kinase domain of these enzymes, thereby inhibiting their catalytic activity and downstream signaling pathways involved in cell proliferation, migration, and survival.[4][5]
Q2: What are the known primary targets of this compound?
This compound is a potent inhibitor of the Src family kinases, which include c-Src, Lck, c-YES, Lyn, Fyn, Fgr, and Blk, with IC50 values typically in the low nanomolar range (2.7-11 nM).[6] It also inhibits Abl kinase with an IC50 of 30 nM.[5]
Q3: Are there any known significant off-target effects of this compound?
Yes, while this compound is highly selective for Src and Abl kinases, it has been shown to potently inhibit other kinases.[6] A notable off-target effect is the inhibition of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[7] This has led to its investigation for treating conditions like Fibrodysplasia Ossificans Progressiva (FOP).[7] It is crucial to consider this and other potential off-targets when interpreting experimental results in a new cell model.
Troubleshooting Guide
Issue 1: Unexpected or lack of phenotypic response to this compound treatment.
-
Possible Cause 1: Low expression or activity of Src/Abl kinases in the new cell model.
-
Troubleshooting Step: Before initiating this compound treatment, perform a baseline characterization of your cell model. Use Western blotting to assess the protein expression levels of total Src and Abl, as well as their activated (phosphorylated) forms (e.g., phospho-Src Tyr416).
-
-
Possible Cause 2: The observed phenotype is not primarily driven by Src/Abl signaling.
-
Troubleshooting Step: Investigate the dominant signaling pathways in your cell model. Consider performing a broader kinase inhibitor screen or using genetic approaches (e.g., siRNA/shRNA knockdown of Src and Abl) to mimic the effect of this compound and confirm that the phenotype is indeed dependent on these kinases.
-
-
Possible Cause 3: Drug efflux or metabolism in the new cell model.
-
Troubleshooting Step: Some cell lines express high levels of drug efflux pumps like ABCB1 (MDR1), which can reduce the intracellular concentration of this compound.[8] Test for the expression of such transporters. If present, consider using a co-treatment with an efflux pump inhibitor to see if it restores sensitivity to this compound.
-
Issue 2: Observed effects at high concentrations of this compound may be due to off-target inhibition.
-
Possible Cause: Inhibition of kinases other than Src/Abl.
-
Troubleshooting Step 1: Perform a dose-response curve. Determine the IC50 value of this compound for the observed phenotype. If the effective concentration is significantly higher than the known IC50 values for Src/Abl inhibition (typically low nM), it is more likely that off-target effects are at play.[6]
-
Troubleshooting Step 3: Rescue experiment. If possible, introduce a constitutively active or this compound-resistant mutant of Src or Abl into your cells. If the phenotype induced by this compound is rescued, it provides strong evidence for on-target activity.
-
Issue 3: Difficulty in confirming target engagement in the new cell model.
-
Possible Cause: Suboptimal experimental conditions for detecting changes in downstream signaling.
-
Troubleshooting Step 1: Optimize treatment time and concentration. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) with varying concentrations of this compound to identify the optimal conditions for observing a decrease in the phosphorylation of direct Src/Abl substrates (e.g., FAK, STAT3, CrkL).
-
Troubleshooting Step 2: Use a sensitive detection method. Ensure that your antibodies for Western blotting are specific and sensitive enough to detect changes in phosphorylation. Consider using more quantitative methods like ELISA or mass spectrometry-based phosphoproteomics for a more comprehensive view of this compound's impact on cellular signaling.
-
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Kinase Target | IC50 (nM) |
| c-Src | 2.7 |
| Lck | 4 |
| c-YES | 4 |
| Fyn | 4 |
| Lyn | 5 |
| Fgr | 9 |
| Blk | 11 |
| v-Abl | 30 |
| ALK2 | 6.7 - 14 |
| ALK1 | 19 - 25 |
| EGFR | 66 |
| c-Kit | 200 |
| ALK3 | 621 |
Data compiled from multiple sources.[1][6][7]
Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Leukemia | 0.22 |
| A549 (migration) | Lung Cancer | 0.14 |
| Ovarian Cancer Cell Lines (panel) | Ovarian Cancer | 0.53 - 8.22 |
| Gastric Cancer Cell Lines (panel) | Gastric Cancer | Sensitive lines < 1.0 |
Data compiled from multiple sources.[6][9][10]
Experimental Protocols
Protocol 1: Western Blot Analysis of Src Pathway Inhibition
-
Cell Seeding: Plate your new cell model in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the desired duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Src (Tyr416), total Src, phospho-FAK (Tyr397), total FAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability/Proliferation Assay (MTS/MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density (determined empirically for your cell line).
-
This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 100 µM) in triplicate.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for validating this compound specificity.
Caption: Troubleshooting logic for unexpected results.
References
- 1. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. nbinno.com [nbinno.com]
- 5. Dual Drug Repurposing: The Example of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTTG1 Levels Are Predictive of this compound Sensitivity in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Addressing conflicting data on Saracatinib's anti-tumor activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the conflicting data surrounding the anti-tumor activity of Saracatinib (AZD0530).
FAQs: Understanding the Conflicting Data
Q1: Why are there discrepancies between preclinical and clinical data for this compound's efficacy?
A1: The discordance between promising preclinical results and disappointing clinical outcomes for this compound is a common challenge in drug development. Several factors may contribute to this:
-
Tumor Heterogeneity: Preclinical models often use homogenous cancer cell lines or patient-derived xenografts that may not fully recapitulate the complex and heterogeneous nature of human tumors.
-
Microenvironment: In vivo preclinical models may not fully replicate the intricate tumor microenvironment in patients, which can significantly influence drug response.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): While preclinical studies establish effective concentrations, achieving and sustaining these levels at the tumor site in humans can be challenging.
-
Acquired Resistance: Tumors can develop resistance to this compound over time through various mechanisms, such as the activation of bypass signaling pathways.[1][2][3]
Q2: In which cancer types has this compound shown promise, and where has it been less effective?
A2: this compound has demonstrated varied efficacy across different cancer types:
-
Promising Preclinical Data: Significant anti-proliferative and anti-migratory effects have been observed in preclinical models of biliary tract carcinoma, prostate cancer, and certain ovarian and non-small cell lung cancer (NSCLC) cell lines.[4][5][6][7]
-
Limited Clinical Efficacy: Phase II clinical trials in patients with metastatic breast cancer (hormone receptor-negative), metastatic colorectal cancer, and recurrent osteosarcoma did not show significant clinical benefit as a monotherapy.[8][9][10][11] In a study on extensive-stage small cell lung cancer, this compound treatment did not lead to any patient responses.[12]
-
Potential in Combination Therapies: Preclinical evidence suggests that this compound may be more effective when used in combination with other agents, such as chemotherapy or other targeted therapies, in gastric and ovarian cancers.[7][13][14]
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a potent dual inhibitor of Src family kinases (SFKs) and Abl kinase.[2] SFKs are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, survival, migration, and invasion. By inhibiting these kinases, this compound can disrupt these oncogenic signaling pathways.
Q4: What are the known mechanisms of resistance to this compound?
A4: A key identified mechanism of resistance to this compound is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3][15] This can occur through the downregulation of the tumor suppressor neurofibromin 1 (NF1) or the overexpression of receptor tyrosine kinases like HER2 and the insulin receptor.[1][2][3][15] Activation of this bypass pathway allows cancer cells to survive and proliferate despite the inhibition of Src.
Troubleshooting Guide for Unexpected Experimental Results
This guide addresses common issues researchers may encounter when studying this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High IC50 value in a "sensitive" cell line. | 1. Cell line misidentification or genetic drift.2. Suboptimal assay conditions.3. Development of acquired resistance. | 1. Authenticate cell line using short tandem repeat (STR) profiling.2. Verify MTT/MTS assay parameters (seeding density, incubation time, reagent concentrations).3. Culture a fresh batch of cells from a low-passage stock. |
| Lack of in vivo tumor growth inhibition despite in vitro sensitivity. | 1. Insufficient drug exposure at the tumor site.2. Rapid development of resistance in vivo.3. The tumor model is not solely dependent on Src signaling. | 1. Perform pharmacokinetic analysis to measure this compound levels in plasma and tumor tissue.2. Analyze excised tumors for biomarkers of resistance (e.g., p-ERK, p-MEK).3. Consider using this compound in combination with other targeted agents. |
| Variable results in western blots for phosphorylated Src. | 1. Suboptimal sample preparation leading to dephosphorylation.2. Inappropriate antibody or blocking buffer.3. Low basal levels of phosphorylated Src. | 1. Ensure lysis buffer contains fresh phosphatase inhibitors and keep samples on ice.2. Use a validated phospho-specific antibody and block with BSA instead of milk (casein is a phosphoprotein).3. Stimulate cells with a growth factor (e.g., EGF) to induce Src phosphorylation as a positive control. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) |
| Biliary Tract Carcinoma | EGI-1 | ~2.26 - 6.99 |
| TFK-1 | ~2.26 - 6.99 | |
| HuH28 | ~2.26 - 6.99 | |
| TGBC1-TKB | ~2.26 - 6.99 | |
| Gastric Cancer | SNU216 | < 1 |
| NCI-N87 | < 1 | |
| Leukemia | K562 | 0.22 |
| Lung Cancer | A549 (Migration) | 0.14 |
| Ovarian Cancer | Sensitive Lines (e.g., OVCAR5, SKOV3) | 0.53 - 1.0 |
| Resistant Lines (e.g., A2780) | > 2.0 | |
| Prostate Cancer | PC3 | Dose-dependent inhibition |
| DU145 | Dose-dependent inhibition | |
| Various Cancers | Colon, Prostate, Lung, Leukemia | 0.2 - 0.7 |
Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.[7][16][17][18]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | This compound Dose | Tumor Growth Inhibition |
| Biliary Tract Carcinoma | EGI-1 | Not specified | Delayed tumor growth |
| Prostate Cancer | DU145 (orthotopic) | 25 mg/kg/day (oral) | Significant antitumor activity |
| Prostate Cancer | PC3 | 25 mg/kg/day (oral) | 26% (alone), 64% (with chloroquine) |
| Various Cancers | Calu-6, MDA-MB-231, AsPc-1, BT474C | Not specified | Moderate growth delay |
Note: The degree of tumor growth inhibition is dependent on the specific model, dosing regimen, and treatment duration.[5][6][7][19]
Table 3: Summary of Key Phase II Clinical Trial Results
| Trial Identifier | Cancer Type | Treatment | Key Outcomes |
| NCT00559507 | Metastatic Breast Cancer (HR-negative) | This compound (175 mg daily) | No complete or partial responses. Median time to treatment failure was 82 days.[9][11] |
| NCT00752206 | Recurrent Osteosarcoma (post-lung metastases resection) | This compound (175 mg daily) vs. Placebo | No statistically significant improvement in progression-free survival (PFS) or overall survival (OS).[10] |
| - | Extensive Stage Small Cell Lung Cancer | This compound (post-chemotherapy) | No patient responses. Median PFS of 1.5 months.[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in troubleshooting.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle control) for the desired duration (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8][13]
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. Keep samples on ice throughout the process.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can lead to high background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Src) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total protein to confirm equal loading.[4][5][14]
In Vivo Tumor Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) appropriate for the cancer cell line being studied.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (or vehicle control) orally at the desired dose and schedule.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the extent of tumor growth inhibition.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits Src and Abl kinases.
Troubleshooting Workflow for Conflicting this compound Data
Caption: Workflow for troubleshooting unexpected results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound as a Metastasis Inhibitor in Metastatic Castration-Resistant Prostate Cancer: A University of Chicago Phase 2 Consortium and DOD/PCF Prostate Cancer Clinical Trials Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTTG1 Levels Are Predictive of this compound Sensitivity in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy Blockade Sensitizes Prostate Cancer Cells towards Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase II trial of this compound (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Src inhibition with this compound reverses fulvestrant resistance in ER-positive ovarian cancer models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 5alphareductaseinhibitor.com [5alphareductaseinhibitor.com]
- 14. researchgate.net [researchgate.net]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. researchgate.net [researchgate.net]
- 17. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 18. Dual Drug Repurposing: The Example of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Saracatinib Demonstrates Potent Anti-Fibrotic Effects in Human Lung Tissue, Outperforming Standard-of-Care Therapies in Preclinical Models
New research highlights the significant anti-fibrotic potential of Saracatinib, a selective Src kinase inhibitor, in human lung tissue. Preclinical studies have shown that this compound is not only effective in reducing key markers of fibrosis but also demonstrates equal or superior efficacy compared to the current standard-of-care drugs, Pirfenidone and Nintedanib.[1][2][3][4][5][6] These findings position this compound as a promising candidate for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[2][6][7]
This compound, originally developed as a cancer therapeutic, was identified as a potential anti-fibrotic agent through a computational, data-driven approach that connected its transcriptomic signature with that of IPF.[1][8] Subsequent validation in in vitro, in vivo, and ex vivo models has provided robust evidence of its efficacy in blocking fibrogenic processes.[2][6][8]
Comparative Efficacy Against Approved Therapies
Studies directly comparing this compound with Pirfenidone and Nintedanib have consistently demonstrated its potent anti-fibrotic activity. In preclinical models, this compound was as effective or more effective than the two FDA-approved drugs in reducing lung scarring and collagen deposition.[4][5][9]
Quantitative Comparison of Anti-Fibrotic Effects
| Drug | Target(s) | Key In Vitro Findings | Key In Vivo/Ex Vivo Findings |
| This compound | Src Kinase, Bcr-Abl Tyrosine Kinase[7][10] | Significantly inhibited TGF-β-induced expression of profibrotic genes (ACTA2, COL1A1, SERPIN1) to a similar or greater extent than Nintedanib or Pirfenidone.[3] Uniquely altered gene sets associated with epithelial-mesenchymal transition (EMT), TGF-β, and WNT signaling.[1][6][11] Inhibited TGF-β–induced Smad3 phosphorylation.[1] | Reduced collagen and other measures of lung scarring as much or more than Nintedanib and Pirfenidone in murine models of pulmonary fibrosis.[5][9] Attenuated fibrosis in precision-cut lung slices from mice and human IPF patients.[1][2][6] |
| Nintedanib | Multiple Tyrosine Kinases (e.g., VEGFR, FGFR, PDGFR) | Inhibited TGF-β-induced proliferation of human lung fibroblasts.[12] Showed a 51% inhibition rate of Smad3 phosphorylation.[12] | Slows the rate of decline in lung function in IPF patients.[2][13] Associated with gastrointestinal side effects.[14] |
| Pirfenidone | Multiple pathways | Inhibited TGF-β-induced proliferation of human lung fibroblasts.[12] Showed a 13% inhibition rate of Smad3 phosphorylation.[12] | Slows the rate of decline in lung function in IPF patients.[2][13] Associated with skin-related side effects and fatigue.[13][14] |
Mechanism of Action: Targeting Src Kinase in Fibrosis
This compound exerts its anti-fibrotic effects primarily through the inhibition of Src family kinases (SFKs), which are key mediators in various pro-fibrotic signaling pathways.[8] Transforming Growth Factor-beta (TGF-β) is a central cytokine in the development of fibrosis. Upon binding to its receptor, it activates downstream signaling cascades, including the canonical Smad pathway and non-canonical pathways involving Src kinase. Activated Src promotes fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix (ECM) deposition, all hallmarks of fibrosis. By inhibiting Src kinase, this compound effectively blocks these downstream effects of TGF-β, thereby attenuating the fibrotic response.[1][15]
Experimental Protocols
The validation of this compound's anti-fibrotic effects involved a multi-pronged approach using in vitro, in vivo, and ex vivo models.
In Vitro Studies in Human Lung Fibroblasts
-
Cell Culture: Primary normal human lung fibroblasts (NHLFs) were cultured under standard conditions.
-
Drug Treatment: Cells were pre-treated with this compound, Nintedanib, Pirfenidone, or a vehicle control for a specified duration before stimulation.
-
Fibrotic Stimulation: Transforming Growth Factor-beta (TGF-β) was added to the culture medium to induce a fibrotic response, including myofibroblast differentiation and extracellular matrix production.
-
Analysis of Fibrotic Markers: The expression of key pro-fibrotic genes and proteins, such as alpha-smooth muscle actin (α-SMA), collagen type I (COL1A1), and fibronectin, was quantified using techniques like quantitative polymerase chain reaction (qPCR) and Western blotting. The phosphorylation of signaling proteins like Smad3 was also assessed to determine pathway activation.[1][3]
Ex Vivo Studies with Precision-Cut Lung Slices (PCLS)
-
Tissue Source: Precision-cut lung slices were prepared from human lung tissue obtained from healthy donors and patients with IPF, as well as from murine models of pulmonary fibrosis.[1][2]
-
Culture and Treatment: The lung slices were maintained in culture and treated with this compound, Nintedanib, Pirfenidone, or a vehicle control.
-
Induction of Fibrosis: Fibrosis was induced in the PCLS using stimuli such as bleomycin or TGF-β.
-
Outcome Measures: The anti-fibrotic effects of the drugs were evaluated by measuring changes in the expression of fibrotic genes and the deposition of extracellular matrix proteins within the tissue slices.[3]
References
- 1. This compound, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. news-medical.net [news-medical.net]
- 5. Experimental Cancer Drug Could be Effective in Treating Idiopathic Pulmonary Fibrosis [nationaljewish.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 8. Better to Be an Agnostic than a Believer (at Least in Pulmonary Fibrosis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Following Computational Predictions, Scientists Demonstrate that Cancer Drug Counters Pulmonary Fibrosis < Yale School of Medicine [medicine.yale.edu]
- 10. What Is on the Horizon for Treatments in Idiopathic Pulmonary Fibrosis? [mdpi.com]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. A Comparison of the Effectiveness of Nintedanib and Pirfenidone in Treating Idiopathic Pulmonary Fibrosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thoracrespract.org [thoracrespract.org]
- 15. Idiopathic Pulmonary Fibrosis: Exploring a Potential New Treatment Pathway - Be part of the knowledge - ReachMD [reachmd.com]
A Comparative Analysis of Saracatinib and Dasatinib on Bcr-Abl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitors Saracatinib (AZD0530) and Dasatinib (BMS-354825), focusing on their activity against the Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This analysis is supported by experimental data to inform research and drug development efforts.
Executive Summary
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and Dasatinib concerning their inhibitory activity against Bcr-Abl. It is important to note that the IC50 values are sourced from different studies, which can introduce variability. A direct head-to-head comparison in the same experimental setting would provide a more definitive assessment of relative potency.
| Parameter | This compound | Dasatinib |
| Target Kinases | Dual Src/Abl inhibitor[1] | Dual Src/Abl inhibitor[2] |
| IC50 (Abl Kinase, cell-free) | 30 nM[1] | Not explicitly stated as a single value, but is ~325x more potent than imatinib[2][3] |
| IC50 (K562 cells, Bcr-Abl+) | 0.22 µM[1] | Not explicitly stated as a single value, but is a potent inhibitor[4] |
| Potency vs. Imatinib | Not directly compared in available literature | ~325-fold more potent against unmutated Bcr-Abl in vitro[2][3] |
| Activity against Bcr-Abl Mutants | Data not available for a comprehensive panel of mutants | Active against most imatinib-resistant mutants, except T315I. Impaired response with some mutations having an IC50 > 3nM[3][5] |
Mechanism of Action and Downstream Signaling
Both this compound and Dasatinib are ATP-competitive inhibitors that bind to the kinase domain of Abl, thereby blocking its catalytic activity. This inhibition prevents the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates, leading to the suppression of pro-proliferative and anti-apoptotic signaling pathways.
Dasatinib has been shown to effectively inhibit the phosphorylation of key downstream signaling molecules in Bcr-Abl positive cells, including:
-
CrkL (CT10 regulator of kinase-like): A major substrate of Bcr-Abl, its phosphorylation is a reliable indicator of Bcr-Abl kinase activity.
-
STAT5 (Signal transducer and activator of transcription 5): A critical transcription factor for the proliferation and survival of CML cells.[6][7][8][9]
Specific data on the effect of This compound on the phosphorylation of CrkL and STAT5 in Bcr-Abl positive cells is not extensively available in the reviewed literature.
Resistance Profiles
The emergence of resistance mutations in the Bcr-Abl kinase domain is a significant clinical challenge.
Dasatinib has a well-documented resistance profile. The T315I mutation , often referred to as the "gatekeeper" mutation, confers a high level of resistance to Dasatinib and other second-generation TKIs.[5] Other mutations, such as F317L, have also been associated with reduced sensitivity.[10]
A comprehensive resistance profile for This compound in the context of Bcr-Abl mutations has not been established in the available literature.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and Dasatinib.
In Vitro Bcr-Abl Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the Bcr-Abl kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP
-
Substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
Test compounds (this compound, Dasatinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the recombinant Bcr-Abl kinase to the kinase buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of Bcr-Abl positive CML cell lines.
Objective: To determine the IC50 of the test compounds for inhibiting the proliferation of CML cells.
Materials:
-
CML cell lines (e.g., K562, LAMA-84, KCL-22)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, Dasatinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the CML cells into 96-well plates at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plates for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Downstream Signaling
This technique is used to detect the phosphorylation status of key downstream signaling proteins.
Objective: To assess the effect of the inhibitors on the phosphorylation of Bcr-Abl substrates like CrkL and STAT5.
Materials:
-
CML cell lines
-
Test compounds (this compound, Dasatinib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat CML cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Visualizations
Bcr-Abl Signaling Pathway and Inhibition
Caption: Bcr-Abl signaling pathway and points of inhibition by this compound and Dasatinib.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical experimental workflow for the comparative evaluation of kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-operating STAT5 and AKT signaling pathways in chronic myeloid leukemia and mastocytosis: possible new targets of therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In BCR-ABL-positive cells, STAT-5 tyrosine-phosphorylation integrates signals induced by imatinib mesylate and Ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. ashpublications.org [ashpublications.org]
Unveiling Saracatinib's Potency: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Xenograft Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Saracatinib's anti-cancer effects in various xenograft models. The data presented is compiled from preclinical studies and aims to offer a comprehensive overview of its therapeutic potential across different cancer types.
This compound (AZD0530) is a potent dual inhibitor of Src and Abl tyrosine kinases, key players in cancer cell proliferation, survival, invasion, and metastasis.[1] Its efficacy has been evaluated in a multitude of preclinical xenograft models, demonstrating a range of anti-tumor activities from modest growth delay to significant tumor inhibition, both as a monotherapy and in combination with other anti-cancer agents. This guide synthesizes the available data to facilitate a cross-validated understanding of this compound's performance.
Comparative Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from key preclinical studies, showcasing this compound's anti-cancer effects in different xenograft models.
| Cancer Type | Xenograft Model (Cell Line) | Treatment | Dosage & Administration | Tumor Growth Inhibition (TGI) | Reference |
| Gastric Cancer | NCI-N87 | This compound | 50 mg/kg, oral, daily | Significant antitumor activity | [2] |
| NCI-N87 | This compound + 5-FU | 50 mg/kg (this compound), oral, daily; 5-FU dose not specified | Enhanced antitumor activity compared to monotherapy | [2] | |
| Biliary Tract Cancer | EGI-1 | This compound | Not specified | Delayed tumor growth | [3] |
| Ovarian Cancer | PEO1R | This compound | 25 mg/kg, oral gavage, daily | Modest decrease in %S phase | [4] |
| PEO1R | This compound + Fulvestrant | 25 mg/kg (this compound), oral gavage, daily; 3.5 mg/week (Fulvestrant) | More effective inhibition of xenograft growth than monotherapy | [4] | |
| Breast Cancer | MDA-MB-231 | This compound | Not specified | Moderate growth delay | [3] |
| Non-Small Cell Lung Cancer | H1975 | This compound | Not specified | ~66% TGI | [4] |
| H1975 | This compound + Cetuximab | Not specified | ~95% TGI | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
General Xenograft Tumor Establishment
A common procedure for establishing xenograft models involves the subcutaneous injection of cancer cells into immunocompromised mice.[5][6]
-
Cell Culture: Human cancer cell lines (e.g., NCI-N87, EGI-1, PEO1R, MDA-MB-231, H1975) are cultured in appropriate media and conditions until they reach a sufficient number for injection.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of the human tumor cells.
-
Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of saline or culture medium) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into control and treatment groups.
This compound Administration
This compound is typically administered orally via gavage.
-
Preparation: this compound is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80).
-
Administration: The prepared solution is administered to the mice using a gavage needle at the specified dosage and frequency (e.g., daily).
Assessment of Tumor Growth Inhibition
Tumor growth inhibition (TGI) is a key metric for evaluating the efficacy of an anti-cancer agent. It is calculated at the end of the study using the following formula:
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways targeted by this compound and a general experimental workflow for xenograft studies.
Caption: this compound's mechanism of action, inhibiting Src and Abl kinases.
Caption: General experimental workflow for this compound efficacy studies in xenograft models.
References
- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. selleckchem.com [selleckchem.com]
- 4. Src inhibition with this compound reverses fulvestrant resistance in ER-positive ovarian cancer models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
Replicating Published Findings on Saracatinib's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Saracatinib's performance with alternative therapies, supported by experimental data from published research. We delve into the methodologies of key experiments to facilitate the replication of these findings.
This compound (AZD0530) is a potent dual inhibitor of Src and Bcr-Abl tyrosine kinases. Its mechanism of action has been investigated in various disease models, particularly in oncology and pulmonary fibrosis. This guide will focus on comparing this compound to other relevant drugs in these fields: Lapatinib in the context of HER2-positive gastric cancer, and Nintedanib and Pirfenidone in the context of pulmonary fibrosis.
I. This compound in Oncology: Comparison with Lapatinib in HER2-Positive Gastric Cancer
This compound's role as a Src kinase inhibitor makes it a candidate for overcoming resistance to HER2-targeted therapies like Lapatinib. Src is a key downstream signaling molecule of the HER2 receptor.
Data Presentation
| Cell Line | Treatment | IC50 (µM) | Effect on Cell Viability | Reference |
| Multiple HER2+ Breast Cancer Cell Lines | Lapatinib + this compound | - | Synergistic inhibition of cell survival | [1] |
| Neu-driven Breast Cancer Cells | Lapatinib + this compound | - | Synergistic inhibition of cell growth | [2] |
| HER2+ Gastric Cancer Cell Lines (NCI-N87, SNU-216) | Lapatinib | ~0.04 - 1.5 | Inhibition of proliferation | [3] |
Experimental Protocols
Western Blot Analysis of HER2 and Src Phosphorylation
This protocol is fundamental to understanding how this compound and Lapatinib affect their primary targets and downstream signaling.
Objective: To quantify the changes in phosphorylation of HER2 and Src in HER2-positive gastric cancer cell lines (e.g., NCI-N87, SNU-216) following treatment with this compound and Lapatinib.[4]
Materials:
-
HER2-positive gastric cancer cell lines (e.g., NCI-N87, SNU-216)
-
This compound
-
Lapatinib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-HER2 (Tyr1221/1222), anti-total-HER2, anti-phospho-Src (Tyr416), anti-total-Src, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate HER2-positive gastric cancer cells and allow them to adhere. Treat the cells with varying concentrations of this compound, Lapatinib, or a combination of both for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Quantification: Densitometrically quantify the bands corresponding to the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels to determine the specific inhibition of phosphorylation.
Signaling Pathway and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the PI3K and MAPK pathways to improve response to HER2-targeted therapies in HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Pharmacokinetic Profiles of Saracatinib and Bosutinib
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Potent Tyrosine Kinase Inhibitors
In the landscape of targeted cancer therapies, the pharmacokinetic profiles of drug candidates are critical determinants of their clinical success. This guide provides a comprehensive comparison of the pharmacokinetic properties of two prominent tyrosine kinase inhibitors: Saracatinib (AZD0530) and Bosutinib (SKI-606). Both drugs have been investigated for their potential in treating various malignancies, and understanding their absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing their therapeutic application.
Executive Summary
This comparison guide synthesizes available pharmacokinetic data for this compound and Bosutinib from preclinical and clinical studies. While both are orally administered tyrosine kinase inhibitors, they exhibit distinct pharmacokinetic characteristics. Bosutinib's profile is well-documented, with an established absolute bioavailability of 34%, high plasma protein binding of 96%, and primary metabolism by CYP3A4, with the majority of the dose excreted in feces. This compound also demonstrates good oral absorption and is primarily metabolized by CYP3A4, but specific quantitative data for parameters such as plasma protein binding and a complete excretion profile are less definitively reported in publicly available literature. This guide presents the available data in a structured format to facilitate a direct comparison for research and development purposes.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound and Bosutinib, compiled from various studies. These values provide a quantitative basis for comparing the two inhibitors.
Table 1: Key Pharmacokinetic Parameters of this compound and Bosutinib
| Parameter | This compound | Bosutinib |
| Route of Administration | Oral | Oral |
| Absolute Bioavailability (F) | Good oral bioavailability[1] | 34%[2] |
| Time to Maximum Concentration (Tmax) | 2 - 8 hours[3] | 4 - 6 hours[4] |
| Plasma Protein Binding | Moderate[5] | 94% in vitro, 96% ex vivo[6] |
| Volume of Distribution (Vd/F) | >2,000 L[3] | Apparent Vd/F: 131 - 214 L/kg[7] |
| Elimination Half-Life (t½) | ~40 hours[3] | 22.5 ± 1.7 hours[8] |
| Metabolism | Primarily by CYP3A4 (N-desmethylation)[5] | Primarily by CYP3A4[7] |
| Major Metabolites | M594347 (N-desmethyl)[5] | Oxydechlorinated (M2) and N-desmethylated (M5) bosutinib[6] |
| Excretion | Primarily fecal (based on preclinical data) | Feces: 91.3%, Urine: 3.3%[8] |
Table 2: Cmax and AUC Values for this compound and Bosutinib at Different Doses
| Drug | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Study Population |
| This compound | 50 mg (single dose) | 49.3 | 1140 | Patients with solid tumors[3] |
| 125 mg (single dose) | 124 | 3110 | Patients with solid tumors[3] | |
| 175 mg (single dose) | 149 | 3820 | Patients with solid tumors[3] | |
| Bosutinib | 500 mg (steady state) | 171 (38% CV) | 3150 (38% CV) | Patients with CML[8] |
| 400 mg (single dose, fasted) | 70.2 | 1940 | Healthy subjects[3] | |
| 400 mg (single dose, with food) | Increased ~1.5-fold | Increased ~1.5-fold | Healthy subjects[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound and Bosutinib.
Caption: General workflow for a pharmacokinetic study.
Detailed Experimental Protocols
While specific, detailed internal protocols from the pharmaceutical companies are proprietary, the following represents a generalized methodology for key experiments based on published literature and regulatory guidelines.
In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Objective: To determine the percentage of this compound or Bosutinib bound to plasma proteins.
-
Materials: Human plasma, phosphate-buffered saline (PBS), equilibrium dialysis apparatus with semi-permeable membranes (e.g., RED device), test compound stock solution, and analytical standards.
-
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
The test compound is added to human plasma at a clinically relevant concentration.
-
The dialysis unit is assembled with a semi-permeable membrane separating a plasma chamber and a buffer (PBS) chamber.
-
The plasma containing the drug is added to the plasma chamber, and an equal volume of PBS is added to the buffer chamber.
-
The apparatus is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-24 hours). The time to equilibrium is predetermined in a preliminary experiment.
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the drug in both aliquots is quantified using a validated LC-MS/MS method.
-
-
Data Analysis: The percentage of unbound drug is calculated as (Concentration in buffer / Concentration in plasma) x 100. The percentage of bound drug is then calculated as 100 - % unbound.
Human Mass Balance Study
-
Objective: To determine the routes of excretion and metabolic fate of this compound or Bosutinib.
-
Study Design: An open-label, single-dose study in a small number of healthy male volunteers (typically 6-8 subjects)[9][10].
-
Procedure:
-
Subjects are administered a single oral dose of the drug, which includes a small amount of the radiolabeled ([¹⁴C]) compound mixed with the non-radiolabeled drug[9].
-
Urine and feces are collected at predetermined intervals for a period sufficient to ensure recovery of at least 90% of the administered radioactivity (typically 7-10 days)[11].
-
Blood samples are also collected at various time points to determine the concentration of the parent drug and its metabolites.
-
The total radioactivity in urine and feces is measured using liquid scintillation counting.
-
Plasma, urine, and fecal samples are profiled for metabolites using techniques like HPLC with radiometric detection and LC-MS/MS to identify and quantify the parent drug and its metabolites.
-
-
Data Analysis: The percentage of the administered dose excreted in urine and feces is calculated. The metabolic profile is characterized by identifying the major circulating and excreted metabolites.
Pharmacokinetic Analysis of Plasma Concentration-Time Data
-
Objective: To determine key pharmacokinetic parameters from plasma concentration-time data.
-
Method: Non-compartmental analysis (NCA) is a standard method used to evaluate pharmacokinetic parameters without assuming a specific compartmental model for drug distribution and elimination[12].
-
Data Input: Plasma concentrations of the drug at various time points after administration.
-
Calculations:
-
Cmax (Maximum Concentration): The highest observed plasma concentration.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule. AUC from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf) are determined.
-
t½ (Elimination Half-Life): The time it takes for the plasma concentration to decrease by half during the terminal elimination phase. It is calculated as 0.693 / λz, where λz is the terminal elimination rate constant determined from the slope of the log-linear phase of the concentration-time curve.
-
CL/F (Apparent Oral Clearance): Calculated as Dose / AUC0-inf.
-
Vd/F (Apparent Volume of Distribution): Calculated as (Dose / AUC0-inf) / λz.
-
Conclusion
This comparative guide highlights the distinct pharmacokinetic profiles of this compound and Bosutinib. Bosutinib has a well-characterized pharmacokinetic profile with moderate bioavailability, high protein binding, and extensive metabolism primarily through CYP3A4. This compound also undergoes CYP3A4-mediated metabolism and exhibits good oral absorption with a longer half-life compared to Bosutinib. However, a more detailed public dataset on its plasma protein binding and excretion would allow for a more complete direct comparison. The provided data and experimental outlines serve as a valuable resource for researchers in the field of oncology drug development, aiding in the design of future studies and the interpretation of clinical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase II trial of this compound (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Drug Repurposing: The Example of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. bioivt.com [bioivt.com]
- 9. fda.gov [fda.gov]
- 10. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. protocols.io [protocols.io]
Unveiling the Synergistic Power of Saracatinib and 5-Fluorouracil in Gastric Cancer: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the synergistic anti-tumor effects of the Src inhibitor Saracatinib (AZD0530) with the conventional chemotherapeutic agent 5-fluorouracil (5-FU) in gastric cancer. This analysis is supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.
A pivotal study has demonstrated that the combination of this compound and 5-FU exerts a synergistic effect in inhibiting the growth of gastric cancer cells. This synergy was observed in both this compound-sensitive and -resistant cell lines, suggesting a broad potential efficacy for this combination therapy.[1][2][3] The combination has also shown enhanced antitumor activity in in vivo models.[2][3]
Quantitative Analysis of Synergy
The synergistic effect of combining this compound with 5-FU and, for comparison, with another common chemotherapeutic agent, cisplatin, has been quantified across a panel of human gastric cancer cell lines. The half-maximal inhibitory concentrations (IC50) for each drug individually and their combination index (CI) values are presented below. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug | IC50 (μmol/L) - Drug Alone | Combination Details | Combination Index (CI) at ED50 |
| SNU1 | This compound | >10 | This compound + 5-FU (Fixed Ratio) | 0.65 |
| 5-FU | 18.3 | |||
| This compound | >10 | This compound + Cisplatin (Fixed Ratio) | 0.58 | |
| Cisplatin | 4.3 | |||
| SNU16 | This compound | 5.8 | This compound + 5-FU (Fixed Ratio) | 0.81 |
| 5-FU | 1.2 | |||
| This compound | 5.8 | This compound + Cisplatin (Fixed Ratio) | 0.76 | |
| Cisplatin | 1.7 | |||
| NCI-N87 | This compound | 0.8 | This compound + 5-FU (Fixed Ratio) | 0.72 |
| 5-FU | 3.9 | |||
| This compound | 0.8 | This compound + Cisplatin (Fixed Ratio) | 0.68 | |
| Cisplatin | 0.9 | |||
| SNU216 | This compound | 0.7 | This compound + 5-FU (Fixed Ratio) | 0.88 |
| 5-FU | 2.5 | |||
| This compound | 0.7 | This compound + Cisplatin (Fixed Ratio) | 0.82 | |
| Cisplatin | 1.1 | |||
| SNU620 | This compound | >10 | This compound + 5-FU (Fixed Ratio) | 0.59 |
| 5-FU | 15.6 | |||
| This compound | >10 | This compound + Cisplatin (Fixed Ratio) | 0.53 | |
| Cisplatin | 3.8 |
Data extracted from "Antitumor Activity of this compound (AZD0530), a c-Src/Abl Kinase Inhibitor, Alone or in Combination with Chemotherapeutic Agents in Gastric Cancer".[1]
Comparison with Other Combination Therapies
While the this compound and 5-FU combination shows promise, it is essential to consider its performance in the context of other therapeutic strategies for gastric cancer.
-
This compound and Cisplatin: As shown in the table above, this compound also demonstrates synergistic effects when combined with cisplatin across various gastric cancer cell lines.[1]
-
5-FU with Other Targeted Therapies: 5-FU is a cornerstone of many combination regimens. For instance, the combination of 5-FU with the HER2-targeted antibody trastuzumab is a standard first-line treatment for HER2-positive advanced gastric cancer.[4] Clinical trials have also explored 5-FU in combination with other targeted agents like EGFR inhibitors, though with varying success.[5]
-
5-FU with other Chemotherapies: Combinations such as 5-FU with oxaliplatin (FOLFOX) or with docetaxel and cisplatin (DCF) are frequently used in the clinical setting for advanced gastric cancer.[6][7]
The synergistic efficacy of this compound with 5-FU in both sensitive and resistant cell lines highlights its potential to overcome certain mechanisms of chemotherapy resistance.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Growth Inhibition Assay
Human gastric cancer cell lines were seeded in 96-well plates and incubated for 24 hours.[1] The cells were then treated with various concentrations of this compound, 5-FU, or a combination of both for 72 hours.[1] Cell viability was assessed using a tetrazolium dye (MTT) assay.[1] The IC50 values were calculated from the dose-response curves.
Synergy Assessment
The synergistic effects of the drug combinations were quantified using the Combination Index (CI) method developed by Chou and Talalay.[1] This method is based on the median-effect equation and provides a quantitative measure of the interaction between two drugs.[1] CI values were calculated using software like CalcuSyn.[8]
Apoptosis Analysis
To determine the effect of the combination therapy on programmed cell death, an Annexin V-binding assay was performed.[1] Gastric cancer cells were treated with this compound, 5-FU, or the combination for 48 hours. The cells were then stained with Annexin V and propidium iodide and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1]
In Vivo Xenograft Studies
NCI-N87 human gastric cancer cells were subcutaneously injected into nude mice.[2] Once tumors were established, mice were treated with vehicle control, this compound alone, 5-FU alone, or the combination of this compound and 5-FU.[3] Tumor growth was monitored over time to evaluate the in vivo antitumor efficacy of the different treatment regimens.[3]
Mechanistic Insights: Signaling Pathways
The synergy between this compound and 5-FU is rooted in their complementary effects on key signaling pathways that drive cancer cell proliferation and survival. This compound, as a potent Src inhibitor, blocks the Src/FAK signaling pathway, which is crucial for cell adhesion, migration, and invasion.[1][2] Furthermore, this compound has been shown to inhibit other oncogenic pathways, including the HER family, AKT, and ERK signaling cascades.[1][2]
5-FU, on the other hand, primarily acts by inhibiting thymidylate synthase, leading to the disruption of DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis. The combination of this compound's blockade of pro-survival signals with 5-FU's induction of DNA damage appears to create a potent anti-tumor effect.
Experimental workflow for validating this compound and 5-FU synergy.
Simplified signaling pathway of this compound and 5-FU interaction.
Conclusion
The combination of this compound and 5-fluorouracil demonstrates significant synergistic antitumor activity in preclinical models of gastric cancer. This effect is attributed to the dual targeting of critical cancer cell survival and proliferation pathways. The robust nature of this synergy, observed even in chemotherapy-resistant cell lines, suggests that this combination therapy warrants further investigation in clinical settings. This guide provides a foundational understanding for researchers aiming to build upon these findings and develop more effective treatment strategies for gastric cancer. While a phase II clinical trial of this compound as a single agent did not show sufficient activity to warrant further investigation in an unselected population, the study highlighted the need for rational drug combinations or the identification of sensitive tumor phenotypes.[9] This preclinical evidence for synergy with 5-FU provides a strong rationale for such a combination approach.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stomach Cancer Targeted Therapy | Targeted Drugs for Gastric Cancer | American Cancer Society [cancer.org]
- 5. Targeted therapies in gastric cancer and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of cisplatin-5-fluorouracil-folinic acid versus modified docetaxel-cisplatin-5-fluorouracil regimens in the first-line treatment of metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perioperative Treatment in Gastric Cancer: A Fast-Changing Field [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 5-Fluorouracil Chemotherapy of Gastric Cancer Generates Residual Cells with Properties of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Safety of Saracatinib in Idiopathic Pulmonary Fibrosis Compared to Approved Therapies
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the long-term safety profile of the investigational drug Saracatinib with the two approved therapies for Idiopathic Pulmonary Fibrosis (IPF), Nintedanib and Pirfenidone. The information is intended for researchers, scientists, and drug development professionals to support further investigation and clinical trial design.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive, chronic, and fatal lung disease characterized by the scarring of lung tissue, leading to an irreversible decline in lung function.[1] Currently, two drugs, Pirfenidone and Nintedanib, are approved to slow the progression of IPF.[2] this compound (AZD0530), an investigational dual inhibitor of Src and Bcr-Abl tyrosine kinases, is being repurposed for IPF and has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for this indication.[3] Preclinical studies have shown that this compound can inhibit fibroblast activity and collagen deposition, key processes in lung fibrosis.[4] While long-term safety data for this compound in the IPF patient population is still emerging from ongoing clinical trials, this guide synthesizes available safety information from its use in other indications and compares it against the established long-term safety profiles of Nintedanib and Pirfenidone.
Mechanism of Action
The therapeutic agents discussed target different pathways involved in the pathogenesis of fibrosis.
-
This compound: Acts as a potent, selective inhibitor of Src family kinases (SFKs), including Src, and also inhibits Bcr-Abl tyrosine kinase.[3] In the context of fibrosis, Src kinase is involved in signaling pathways that promote fibroblast proliferation, migration, and differentiation into myofibroblasts, which are responsible for excessive extracellular matrix deposition.[5][6] By inhibiting Src, this compound is hypothesized to interrupt these fibrotic processes.
-
Nintedanib: Is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGFR α and β), fibroblast growth factor (FGFR 1, 2, and 3), and vascular endothelial growth factor (VEGFR 1, 2, and 3).[7][8] These pathways are central to the proliferation, migration, and transformation of fibroblasts, making Nintedanib an effective anti-fibrotic agent.[5]
-
Pirfenidone: The precise mechanism of action is not fully understood, but it is known to have both anti-fibrotic and anti-inflammatory properties.[9][10] Pirfenidone downregulates the production of pro-fibrotic and pro-inflammatory mediators like transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α), thereby reducing fibroblast proliferation and collagen synthesis.[9][11]
Caption: Simplified signaling pathways for this compound, Nintedanib, and Pirfenidone in fibrosis.
Experimental Protocols for Safety Assessment
The long-term safety of these compounds is evaluated in clinical trials through rigorous and standardized methodologies.
1. Data Collection and Monitoring:
-
Adverse Event (AE) Reporting: All unfavorable and unintended signs, symptoms, or diseases are recorded at each study visit, whether or not they are considered related to the treatment.
-
Physical Examinations: Comprehensive physical exams are conducted at baseline and regular intervals throughout the trial.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at each visit.
-
Laboratory Tests: Blood and urine samples are collected regularly to monitor hematology, blood chemistry (including liver and kidney function), and other relevant biomarkers.
-
Electrocardiograms (ECGs): ECGs are performed to monitor for cardiac abnormalities.
-
Pulmonary Function Tests (PFTs): Forced Vital Capacity (FVC) and other PFTs are monitored to assess disease progression and potential pulmonary toxicity.
2. Grading of Adverse Events: Adverse events in clinical trials are typically graded for severity using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[12][13] This system provides a standardized scale from Grade 1 (Mild) to Grade 5 (Death related to AE).
-
Grade 1 (Mild): Asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[13]
-
Grade 2 (Moderate): Minimal, local, or noninvasive intervention indicated; limiting instrumental activities of daily living (ADL).[13]
-
Grade 3 (Severe): Medically significant but not immediately life-threatening; hospitalization indicated; disabling; limiting self-care ADL.[13]
-
Grade 4 (Life-threatening): Urgent intervention indicated.[13]
-
Grade 5 (Death): Death related to the adverse event.[13]
Caption: A typical workflow for safety data collection and assessment in a clinical trial.
Comparative Long-Term Safety Data
The following tables summarize the long-term adverse event profiles for Nintedanib, Pirfenidone, and this compound.
Important Caveat: The safety data for this compound is derived primarily from clinical trials in patients with advanced cancers, often at higher doses (e.g., 175 mg/day) than proposed for IPF (125 mg/day).[14] This difference in patient population and dosing must be considered when comparing profiles. Long-term data from the dedicated STOP-IPF trial (NCT04598919) will be critical for a direct comparison.[14][15]
Table 1: Long-Term Safety Profile of Approved IPF Therapies
| Adverse Event (AE) Class | Nintedanib[2][16][17][18] | Pirfenidone[2][19][20][21] |
| Most Common AEs | Diarrhea, Nausea, Vomiting, Decreased Appetite, Abdominal Pain | Nausea, Rash, Fatigue, Diarrhea, Dyspepsia, Photosensitivity Reaction |
| Gastrointestinal | Very common, with diarrhea being the most frequent AE, often occurring within the first 3 months. Generally manageable with dose modification or anti-diarrheal medication and infrequently leads to discontinuation. | Common, particularly nausea and dyspepsia. Often mitigated by taking the drug with food and through dose titration. |
| Hepatobiliary | Elevations in liver enzymes (ALT/AST) are common. Regular monitoring is required, especially in the first 3 months. These are typically reversible with dose reduction or interruption. | Liver enzyme elevations can occur but are less frequent than with Nintedanib. Monitoring is still recommended. |
| Dermatological | Rash may occur. | Rash and photosensitivity reactions are common. Patients are advised to use sunscreen and avoid sun exposure. Severe reactions like Stevens-Johnson syndrome are rare but have been reported.[1] |
| Constitutional | Weight loss and fatigue can occur. | Fatigue and anorexia (decreased appetite) are frequently reported. |
| Permanent Discontinuation Rate due to AEs | Lower compared to Pirfenidone in some real-world studies (e.g., 8.3%).[2] | Higher compared to Nintedanib in some real-world studies (e.g., 18.3%).[2] Nausea and rash are common reasons.[19] |
Table 2: Observed Safety Profile of this compound (Data Primarily from Oncology Trials)
| Adverse Event (AE) Class | This compound (Doses up to 175-250 mg/day) |
| Most Common AEs | Fatigue, Nausea, Diarrhea, Rash, Elevated Liver Chemistries, Dyspnea, Cough. |
| Gastrointestinal | Nausea and diarrhea are commonly reported. |
| Hepatobiliary | Elevations in liver chemistries (transaminases) have been observed. |
| Dermatological | Mild maculopapular rash has been reported. |
| Constitutional | Fatigue and asthenia (weakness) are common. |
| Pulmonary (Serious Concern) | Potentially serious pulmonary toxicity has been a notable concern. Events including hypoxia, interstitial infiltrates, pneumonitis-like events, and a case of fatal respiratory failure have been reported in cancer trials, sometimes leading to early study termination. Increased pulmonary monitoring was implemented in subsequent studies. |
| Other Serious AEs / Dose-Limiting Toxicities | At higher doses (≥200 mg), DLTs included febrile neutropenia, leukopenia, renal failure, and severe asthenia. |
Summary and Conclusion
The established long-term safety profiles of the approved IPF therapies, Nintedanib and Pirfenidone, are well-characterized. Nintedanib is primarily associated with manageable gastrointestinal side effects, particularly diarrhea, and a need for liver function monitoring.[18] Pirfenidone's most common adverse events are gastrointestinal and skin-related, including a notable risk of photosensitivity.[20]
The investigational drug, this compound, presents a different safety profile based on data from non-IPF patient populations. While it shares common adverse events like gastrointestinal issues and rash with the approved therapies, the signal for potentially serious pulmonary toxicity is a critical point of distinction. This risk, observed in oncology trials, will require careful evaluation in the ongoing STOP-IPF trial, which utilizes a lower dose (125 mg) in a population with pre-existing lung disease.[14]
For researchers and drug developers, the key takeaway is that while this compound's mechanism of action is promising for IPF, its long-term safety in this specific, vulnerable population remains to be established. The data from the dedicated Phase 1b/2a trial will be paramount in determining the risk-benefit ratio and guiding the design of any subsequent Phase 3 studies. The management strategies developed for the side effects of Nintedanib and Pirfenidone may provide a useful framework, but the unique potential for pulmonary toxicity with this compound will necessitate specific and rigorous monitoring protocols.
References
- 1. Pirfenidone (Esbriet): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Long-Term Safety of Antifibrotic Drugs in IPF: A Real-World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. Following Computational Predictions, Scientists Demonstrate that Cancer Drug Counters Pulmonary Fibrosis < Yale School of Medicine [medicine.yale.edu]
- 5. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Nintedanib - Wikipedia [en.wikipedia.org]
- 8. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 9. Pirfenidone - Wikipedia [en.wikipedia.org]
- 10. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 12. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 13. evs.nci.nih.gov [evs.nci.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 16. INPULSIS-ON: Nintedanib shows manageable long-term safety for IPF | MDedge [mdedge.com]
- 17. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 18. A Narrative Review of Real-World Data on the Safety of Nintedanib in Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-term safety of pirfenidone: results of the prospective, observational PASSPORT study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Long-term clinical and real-world experience with pirfenidone in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comprehensive assessment of the long-term safety of pirfenidone in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Saracatinib's Performance Against Next-Generation Src Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Src, a non-receptor tyrosine kinase, is a pivotal signaling protein implicated in the regulation of cell proliferation, survival, migration, and angiogenesis. Its aberrant activation is a frequent event in numerous human cancers, making it a compelling target for therapeutic intervention. Saracatinib (AZD0530), a potent dual inhibitor of Src and Abl kinases, has been extensively evaluated in preclinical and clinical studies. However, the landscape of Src inhibition has evolved with the advent of next-generation inhibitors demonstrating distinct selectivity profiles and mechanisms of action.
This guide provides an objective comparison of this compound's performance against two prominent second-generation Src inhibitors, Dasatinib and Bosutinib, and a novel next-generation inhibitor, NXP900. The comparative analysis is supported by experimental data on kinase inhibition and cellular activity, along with detailed experimental protocols for key assays.
Quantitative Performance Comparison
The following tables summarize the inhibitory potency (IC50) of this compound, Dasatinib, Bosutinib, and NXP900 against Src family kinases (SFKs) and other relevant kinases. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
Table 1: Inhibitory Potency (IC50, nM) against Src Family Kinases
| Kinase | This compound (AZD0530) | Dasatinib | Bosutinib | NXP900 (eCF506) |
| Src | 2.7 - 10[1][2][3] | <10[4] | <10[4] | 2.44[5] |
| Yes | 4 - 10[2] | <10[4] | <10[4] | 0.47[5][6] |
| Fyn | 4 - 10[2] | <10[4] | <10[4] | N/A |
| Lyn | 4 - 10[2] | <10[4] | <10[4] | N/A |
| Lck | 4 - 10[2] | <10[4] | <10[4] | N/A |
| Hck | N/A | <10[4] | <10[4] | N/A |
| Fgr | 4 - 10[2] | <10[4] | <10[4] | N/A |
| Blk | 4 - 10[2] | <10[4] | N/A | N/A |
Table 2: Kinase Selectivity Profile (IC50, nM) against Other Key Kinases
| Kinase | This compound (AZD0530) | Dasatinib | Bosutinib | NXP900 (eCF506) |
| Abl | 30[7] | <10[4] | <10[4] | >2300 (>950-fold selective for Src)[6] |
| c-Kit | 200[7] | <30[8] | >1000 | N/A |
| PDGFRβ | N/A | <30[8] | >1000 | N/A |
| EGFR | 66[7] | N/A | >1000 | N/A |
| VEGFR2 | N/A | N/A | >1000 | N/A |
Mechanism of Action
A key differentiator among these inhibitors is their binding mode to the Src kinase. This compound, Dasatinib, and Bosutinib are classified as Type I inhibitors, binding to the active "open" conformation of the kinase. In contrast, NXP900 is a novel Type 1.5 inhibitor that locks Src into its native "closed" or inactive conformation.[5][6] This unique mechanism of NXP900 inhibits both the catalytic activity and the scaffolding functions of Src, potentially leading to a more complete shutdown of the signaling pathway.[5]
Signaling Pathway and Experimental Workflow
To understand the context of Src inhibition, it is crucial to visualize its role in cellular signaling and the experimental workflow used to benchmark inhibitors.
Caption: Simplified c-Src signaling pathway.
Caption: Experimental workflow for benchmarking Src inhibitors.
Experimental Protocols
In Vitro Src Kinase Activity Assay (IC50 Determination)
This protocol is designed to determine the concentration of an inhibitor required to inhibit 50% of Src kinase activity. A common method is a radiometric assay using [γ-³²P]ATP or a non-radioactive ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant active Src kinase
-
Src substrate peptide (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Src inhibitors (this compound and comparators) dissolved in DMSO
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Reagent and Kinase Detection Reagent (for ADP-Glo™ assay)
-
P81 phosphocellulose paper (for radiometric assay)
-
Scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™ assay)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the Src inhibitors in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the diluted inhibitors to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Add the Src substrate peptide to each well.
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP (or just ATP for the ADP-Glo™ assay) to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
For Radiometric Assay: a. Stop the reaction by adding phosphoric acid. b. Spot the reaction mixture onto P81 phosphocellulose paper. c. Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. d. Measure the radioactivity on the P81 paper using a scintillation counter.
-
For ADP-Glo™ Assay: a. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9] b. Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.[9] c. Measure the luminescence using a plate reader.[9]
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with Src inhibitors.
Materials:
-
Cancer cell line known to have active Src signaling (e.g., PC-3, HT-29)
-
Complete cell culture medium
-
Src inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Src inhibitors in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of inhibitors. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of Src Phosphorylation
This protocol is used to detect the phosphorylation status of Src at its activating tyrosine residue (Tyr416) and downstream signaling proteins, providing a direct measure of the inhibitor's target engagement in a cellular context.
Materials:
-
Cancer cell line
-
Src inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-total Src, and antibodies for downstream targets (e.g., anti-phospho-FAK, anti-total FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Seed cells and treat with Src inhibitors at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src Tyr416) overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Src or a housekeeping protein like β-actin.
-
Quantify the band intensities to determine the relative levels of phosphorylated Src.
Conclusion
This guide provides a framework for the comparative analysis of this compound against next-generation Src inhibitors. The data presented indicates that while this compound is a potent Src inhibitor, newer agents like NXP900 offer a distinct mechanism of action and potentially higher selectivity, which may translate to improved efficacy and safety profiles. The provided experimental protocols offer a starting point for researchers to conduct their own head-to-head comparisons and further elucidate the therapeutic potential of these targeted agents. The choice of inhibitor for a specific research or therapeutic application will depend on the desired selectivity profile, the cellular context, and the specific signaling pathways being investigated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. nuvectis.com [nuvectis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Role of Bim in Saracatinib-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Saracatinib-induced apoptosis, with a specific focus on the critical role of the pro-apoptotic protein Bim. We will objectively compare this compound's performance with other relevant Src kinase inhibitors, supported by experimental data, and provide detailed methodologies for key experiments to facilitate reproducibility and further investigation.
This compound: A Src/Abl Kinase Inhibitor with Pro-Apoptotic Activity
This compound (AZD0530) is a potent dual inhibitor of Src and Abl kinases.[1] Increased Src activity is a hallmark of various cancers, promoting cell proliferation, invasion, and survival.[1] this compound has demonstrated the ability to induce G1 cell cycle arrest and apoptosis in several cancer cell lines, notably in gastric cancer.[1][2] A key mediator of this apoptotic response has been identified as the BH3-only protein, Bim (Bcl-2-like 11).[1][2]
The Central Role of Bim in this compound-Induced Apoptosis
Experimental evidence strongly supports the essential role of Bim in the apoptotic cascade initiated by this compound. In gastric cancer cell lines SNU216 and NCI-N87, this compound treatment leads to a dose-dependent induction of Bim.[2] Crucially, the knockdown of Bim using specific siRNA significantly diminishes the apoptotic effect of this compound, confirming that Bim induction is a critical step in this process.[2]
The signaling pathway leading to this compound-induced apoptosis involves the inhibition of Src/FAK and HER family pathways.[1] This inhibition ultimately converges on the upregulation of Bim, triggering the intrinsic apoptotic pathway, characterized by the cleavage of PARP and the activation of caspases-3 and -7.[2]
Logical Flow of this compound-Induced Apoptosis
Caption: this compound inhibits Src/FAK and HER family signaling, leading to the induction of Bim and subsequent apoptosis.
Comparative Analysis: this compound vs. Other Src Kinase Inhibitors
To provide a broader context for this compound's mechanism of action, we compare its effects with another well-characterized Src inhibitor, Dasatinib. While a direct head-to-head comparison in the same cancer model is limited in publicly available literature, we can draw informative parallels from separate studies.
| Feature | This compound | Dasatinib | Bosutinib |
| Primary Targets | Src, Abl[1] | Src, Abl, c-KIT, PDGFR | Src, Abl[3] |
| Cancer Models Studied (Bim-related apoptosis) | Gastric Cancer[1][2] | Chronic Myeloid Leukemia (CML), Bladder Cancer[4] | Chronic Myeloid Leukemia (CML)[5][6] |
| Evidence for Bim-dependent Apoptosis | Strong: siRNA knockdown of Bim significantly reduces this compound-induced apoptosis.[2] | Strong: siRNA knockdown of Bim reduces Dasatinib-induced apoptosis by 70% in CML cells. | Apoptosis is induced, but the direct role of Bim is less explicitly detailed.[5][6] |
| Observed Apoptotic Effects | Dose-dependent increase in sub-G1 phase and PARP cleavage in gastric cancer cells.[2] | Dose-dependent induction of apoptosis in CML and bladder cancer cells.[4][7] | Induces apoptosis and G2/M cell cycle arrest in CML cells.[5] |
Note: The data presented is compiled from different studies and cancer models, and direct quantitative comparisons should be made with caution.
Quantitative Data Summary
The following tables summarize the quantitative data on the induction of apoptosis by this compound and the impact of Bim knockdown.
Table 1: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cells (SNU216)
| This compound Concentration (µmol/L) | % of Cells in Sub-G1 (Apoptotic) |
| 0 (Control) | ~2% |
| 0.2 | ~5% |
| 1 | ~15% |
| 5 | ~25% |
| Data is approximated from graphical representations in the source material.[8] |
Table 2: Impact of Bim Knockdown on this compound-Induced Apoptosis in Gastric Cancer Cells
| Treatment | % of Apoptotic Cells (Annexin V Positive) |
| Control siRNA + DMSO | ~5% |
| Control siRNA + this compound | ~20% |
| Bim siRNA + this compound | ~8% |
| Data is approximated from graphical representations in the source material.[8] |
Detailed Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed protocols for the key experimental assays are provided below.
Apoptosis Assay using Annexin V Staining
This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell populations
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using the desired concentrations of this compound or other inhibitors for the specified duration. Include an untreated control group.
-
Harvest the cells, including the culture supernatant which may contain detached apoptotic cells.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blotting for Bim
This protocol describes the detection of Bim protein levels by Western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Bim
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Bim overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize Bim expression to a loading control such as β-actin or GAPDH.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells.
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak indicative of apoptotic cells.[3]
Conclusion
The induction of the pro-apoptotic protein Bim is a critical mechanism in this compound-induced apoptosis, particularly in gastric cancer models.[1][2] This guide provides a comparative framework, suggesting that other Src inhibitors like Dasatinib also utilize a Bim-dependent apoptotic pathway. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field of cancer biology and drug development, enabling further investigation into the therapeutic potential of targeting the Src-Bim signaling axis. Future head-to-head comparative studies in various cancer models will be crucial to fully elucidate the relative efficacy and mechanistic nuances of different Src kinase inhibitors in promoting Bim-dependent tumor cell death.
References
- 1. Bim, a Proapoptotic Protein, Up-regulated via Transcription Factor E2F1-dependent Mechanism, Functions as a Prosurvival Molecule in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIM expression in treatment naïve cancers predicts responsiveness to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of BIM is essential for apoptosis triggered by EGFR kinase inhibitors in mutant EGFR-dependent lung adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIM Mediates EGFR Tyrosine Kinase Inhibitor-Induced Apoptosis in Lung Cancers with Oncogenic EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Dasatinib-Induced Mechanisms of Apoptotic Response and Exosome Release in Imatinib-Resistant Human Chronic Myeloid Leukemia Cells [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Saracatinib: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for Saracatinib (AZD0530), an investigational Src tyrosine kinase inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel, the community, and the environment. The following information is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[2] Therefore, proper waste management is of utmost importance.
Hazard Identification and Classification
Before disposal, it is crucial to understand the hazards associated with this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |
| Hazardous to the aquatic environment, acute toxicity | Category 1 | H400: Very toxic to aquatic life[2] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
Source: this compound Safety Data Sheets[1][2]
Experimental Protocols for Decontamination and Disposal
The disposal of this compound and its associated waste must comply with all federal, state, and local regulations.[3] As an investigational drug, specific protocols from the study sponsor may also apply and should be followed.[4][5]
Decontamination Procedure:
In case of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel to a safe area.[1][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including protective gloves, safety goggles with side-shields, and a suitable respirator.[1][2]
-
Containment: Prevent further leakage or spillage. Do not let the product enter drains or water courses.[1][3]
-
Absorption: For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, sweep or shovel up the material, avoiding dust formation.[3]
-
Collection: Place the absorbed material or solid waste into a suitable, sealed, and properly labeled container for disposal.[3]
-
Surface Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of Contaminated Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste according to the procedures outlined below.[1]
Disposal of Unused or Expired this compound:
Unused or expired this compound should be offered to a licensed, professional waste disposal company.[3] Do not dispose of it in regular trash or down the drain.[6]
Disposal of Contaminated Labware and Materials:
All items that have come into contact with this compound, such as vials, pipette tips, gloves, and other consumables, are considered contaminated waste.
-
Segregation: This waste must be segregated from regular laboratory trash.
-
Containerization: Place all contaminated solid waste into a designated, leak-proof, and puncture-resistant hazardous waste container. Depending on institutional and local regulations, this may be a specifically marked container for chemotherapeutic or cytotoxic waste (e.g., a yellow or purple bin).[6][7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste," and "Chemotherapeutic Waste," and should identify the contents, including "this compound."
-
Incineration: The primary method of disposal for investigational and hazardous drug waste is incineration at a permitted facility.[4][8]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.
Caption: Logical workflow for the proper disposal of this compound.
Key Safety and Logistical Information
-
Regulatory Compliance: Always adhere to the guidelines set forth by regulatory bodies such as the Resource Conservation and Recovery Act (RCRA) in the United States, as well as institutional and sponsor-specific standard operating procedures (SOPs).[4]
-
Personal Protective Equipment (PPE): When handling this compound or its waste, always wear appropriate PPE, including gloves, lab coat, and eye protection.[1]
-
Waste Minimization: Employ good laboratory practices to minimize the generation of hazardous waste.
-
Training: Ensure all personnel handling this compound are trained on its hazards and the proper disposal procedures.[5]
-
Emergency Procedures: Be familiar with and have accessible the institutional procedures for handling accidental spills and exposures.[1]
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound (AZD0530)|379231-04-6|MSDS [dcchemicals.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. ashp.org [ashp.org]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Logistical Information for Handling Saracatinib
This document provides crucial procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Saracatinib. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate the use of specific personal protective equipment.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]
The recommended PPE provides a barrier against these potential exposures.[3] The following equipment should be worn at all times when handling this compound.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields, approved under NIOSH (US) or EN 166 (EU) standards.[1][2][4] | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[1][2][4] | To prevent skin contact which can cause irritation.[1] |
| Body Protection | Impervious clothing or a laboratory coat. Gowns should be resistant to permeability by hazardous drugs.[1][2][5] | To protect skin from accidental splashes or contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder outside of a ventilated enclosure.[1][2] | To prevent inhalation of the powder, which may cause respiratory irritation.[1] |
Operational Plan and Handling Procedures
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary method of exposure control, supplemented by the mandatory PPE.[2]
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Keep the container tightly sealed.[2] Store in a cool, well-ventilated area designated for hazardous chemicals.[2] The recommended storage temperature for the solid powder is -20°C.[2][6]
Handling the Solid Compound
-
Work Area : All handling of this compound powder should occur within a chemical fume hood or other ventilated enclosure to avoid dust formation and inhalation.[2][4]
-
PPE : Don the appropriate PPE as specified in the table above.
-
Weighing : Use a dedicated, clean weighing area within the ventilated enclosure.
-
Cleaning : Clean the work area and any equipment used with a suitable solvent (e.g., alcohol) to decontaminate surfaces after handling.[1]
Preparing Solutions
-
Solvent : this compound is soluble in organic solvents like DMSO and ethanol.[6]
-
Procedure : Add the solvent to the weighed this compound powder slowly within a chemical fume hood. If preparing an aqueous buffer solution, first dissolve this compound in DMSO before diluting with the aqueous buffer.[6]
-
Labeling : Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
First Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
In Case of Skin Contact : Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If Swallowed : Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1]
| Physical and Chemical Properties | |
| Appearance | Solid[1] |
| Melting/Freezing Point | 84-89°C[1] |
| Boiling Point | 671.25°C at 760 mmHg[1] |
| Solubility | DMSO: ~10 mg/mL to 100 mg/mL[6][7]Ethanol: ~0.1 mg/mL[6]Aqueous Buffers: Sparingly soluble; requires initial dissolution in DMSO[6] |
| Occupational Exposure Limits | No substances with occupational exposure limit values have been identified.[1][2] |
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[2][8] All waste must be handled as hazardous chemical waste according to institutional guidelines and local, state, and federal regulations.[8][9]
Waste Segregation and Collection
-
Unused Product : Unused this compound must be disposed of as hazardous waste. Do not discard it in the regular trash or pour it down the drain.[2][4]
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[8]
-
Empty Containers : "Empty" containers that once held this compound should also be treated as hazardous waste, as they may contain residual powder.
-
Solutions : Waste solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[8]
Disposal Procedure
-
Contact EHS : Offer all this compound waste to a licensed, professional waste disposal company or your institution's EHS department for proper disposal.[4]
-
Labeling : Ensure all waste containers are properly labeled with the contents ("Hazardous Waste: this compound") and any other information required by your institution.
-
Storage Pending Disposal : Store waste containers in a secure, designated satellite accumulation area until they are collected for disposal.
Experimental Protocols
Detailed experimental protocols for testing the efficacy of specific personal protective equipment against this compound are not publicly available. The recommendations provided are based on the known hazards of the compound as outlined in its Safety Data Sheets and general best practices for handling potent antineoplastic agents.[8][10] Researchers should consult their institution's safety plan and conduct a risk assessment for their specific experimental procedures.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound (AZD0530)|379231-04-6|MSDS [dcchemicals.com]
- 3. gerpac.eu [gerpac.eu]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. pogo.ca [pogo.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. web.uri.edu [web.uri.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
